N-(3-Piperidyl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGIQFYIIZOGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944068-21-7 | |
| Record name | N-(piperidin-3-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Piperidyl)methanesulfonamide (CAS 944068-21-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(3-Piperidyl)methanesulfonamide is a piperidine-containing organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a methanesulfonamide group, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, a plausible synthesis pathway with a detailed experimental protocol for a key intermediate, and an outline of its potential biological significance. While experimental data for the title compound is not extensively available in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and analogous chemical literature to provide a foundational understanding for research and development professionals.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Registry Number 944068-21-7.[1][2] It is typically available as a yellow solid and is intended for laboratory research purposes.[1][3]
| Identifier | Value |
| CAS Number | 944068-21-7[1][2] |
| IUPAC Name | N-piperidin-3-ylmethanesulfonamide[3] |
| Molecular Formula | C₆H₁₄N₂O₂S[1][3] |
| Molecular Weight | 178.25 g/mol [1] |
| Canonical SMILES | CS(=O)(=O)NC1CCCNC1[3] |
| InChI Key | DHGIQFYIIZOGKF-UHFFFAOYSA-N[3] |
Table 1: Core Identifiers for this compound
The physicochemical properties of this compound are not extensively documented with experimental values in publicly available literature. However, predicted values from reliable chemical databases provide useful estimates for handling and experimental design.
| Property | Value (Predicted/Observed) | Source |
| Physical State | Yellow solid | [1][3] |
| Boiling Point | 299.4 ± 50.0 °C (at 760 Torr) | [1] |
| Density | 1.22 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Table 2: Physicochemical Properties of this compound
Synthesis and Purification
A common and logical synthetic route to this compound involves the reaction of a protected 3-aminopiperidine derivative with methanesulfonyl chloride, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is a standard strategy in organic synthesis to prevent unwanted side reactions with the piperidine nitrogen.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Sulfonylation of Boc-3-aminopiperidine: Commercially available N-Boc-3-aminopiperidine is reacted with methanesulfonyl chloride in the presence of a base to form the protected intermediate, tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.
Analogous Experimental Protocol: Synthesis of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide
Source: U.S. Patent No. US7612087B2[4]
Materials:
-
1,1-dimethylethyl 3-[[(4-methylphenyl)sulphonyl]amino]-1-piperidinecarboxylate (Boc-protected precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
DOWEX 21K 20-50 Mesh resin (soda activated)
Procedure:
-
A mixture of 425 mg of 1,1-dimethylethyl 3-[[(4-methylphenyl)sulphonyl]amino]-1-piperidinecarboxylate and 2.1 ml of a trifluoroacetic acid/dichloromethane mixture (50/50) is cooled to 0-5°C.[4]
-
The reaction medium is kept under agitation at 5°C for 30 minutes.[4]
-
The solvent is then evaporated under reduced pressure to obtain 403 mg of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide trifluoroacetate.[4]
-
228 mg of the resulting trifluoroacetate salt is suspended in 2 ml of methanol.[4]
-
The suspension is treated with an excess of DOWEX 21K 20-50 Mesh resin (activated with soda).[4]
-
The mixture is filtered, and the filtrate is evaporated to yield 123 mg of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide.[4]
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from reacting with the sulfonyl chloride. The Boc group is stable under the basic conditions of the sulfonylation reaction but is easily removed under acidic conditions.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the cleavage of Boc protecting groups. The 50/50 mixture with dichloromethane as a co-solvent ensures the solubility of the starting material and facilitates the reaction.
-
Low Temperature: The reaction is carried out at a low temperature (0-5°C) to control the exothermic nature of the deprotection reaction and to minimize potential side reactions.
-
DOWEX Resin: The use of an ion-exchange resin (DOWEX activated with soda) is a convenient method for neutralizing the trifluoroacetate salt and isolating the free base form of the final product without the need for a liquid-liquid extraction.
Analytical Methodologies
A validated analytical method for the quantification and purity assessment of this compound is not described in the available literature. However, based on its chemical structure, a High-Performance Liquid Chromatography (HPLC) method would be a suitable approach.
Proposed HPLC Method Development
Given that the piperidine and methanesulfonamide moieties do not possess a strong chromophore for UV detection, a pre-column derivatization step would likely be necessary.
A validated RP-HPLC method for the determination of piperidine in a pharmaceutical substance using pre-column derivatization with 4-toluenesulfonyl chloride has been reported and could serve as a starting point for method development.[3][5][6]
Analogous HPLC Method Parameters:
Biological Activity and Potential Applications
The biological activity of this compound is not well-characterized in the public domain. However, general statements from chemical suppliers suggest its potential as a versatile building block in drug discovery, with possible applications in enzymatic inhibition.[3] The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, and piperidine moieties are also common in many biologically active compounds.
Derivatives of piperidine and sulfonamides have been investigated for a variety of pharmacological activities, including:
-
Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes.[7] The specific enzymes that this compound may inhibit have not been disclosed.
-
Antimicrobial Activity: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity.[8]
-
Cholinesterase Inhibition: Sulfonamides bearing a piperidine nucleus have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[9][10]
The unique structural combination of a piperidine ring and a methanesulfonamide group in this compound makes it a promising candidate for further investigation and derivatization in the development of new therapeutic agents.[3]
Safety and Handling
This compound should be handled with care in a laboratory setting by trained professionals. The following hazard and precautionary statements are provided by suppliers:
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to store this compound in a refrigerator (2 to 8 °C) under an inert atmosphere and in a dark space.[1] All chemical products should be treated as having unknown hazards and toxicity.[1]
Conclusion
This compound is a chemical compound with potential for use as a building block in drug discovery and development. While comprehensive experimental data on its properties are not widely available, this guide has compiled the existing information and provided logical, scientifically grounded protocols and methodologies based on analogous compounds. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its pharmacological potential. The information presented herein serves as a valuable resource for scientists and researchers initiating work with this compound.
References
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Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 944068-21-7 | this compound | MFCD09810664. Retrieved from [Link]
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ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound [P76041]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
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PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]
- Google Patents. (n.d.). US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
- Google Patents. (n.d.). WO2014134566A2 - Therapeutic compounds.
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National Center for Biotechnology Information. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Retrieved from [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
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National Center for Biotechnology Information. (n.d.). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Retrieved from [Link]
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Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (n.d.). Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 97%+ Purity, C6H14N2O2S, 1 gram. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US2507631A - Pyridine and piperidine compounds and process of making same.
- Google Patents. (n.d.). CN103922975A - Synthesis method of sulfonamide compound.
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PubChem. (n.d.). rel-N-[4-Methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Justia Patents. (2023). nmass spectrometry-based strategy for characterizing high molecular weight species of a biologic. Retrieved from [Link]
- Google Patents. (n.d.). AU2005293754A1 - Process for the synthesis of 4-(3-methanesulfonylphenyl)-1-N-propyl-piperidine.
- Google Patents. (n.d.). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
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An In-depth Technical Guide to N-(3-Piperidyl)methanesulfonamide: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(3-Piperidyl)methanesulfonamide is a heterocyclic organic compound featuring a piperidine ring linked to a methanesulfonamide group. This unique structural combination positions it as a molecule of significant interest in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to influence pharmacokinetic properties, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including enzyme inhibition. This technical guide provides a comprehensive overview of the fundamental molecular properties of this compound, outlines a representative synthetic pathway, and explores its potential applications in therapeutic research, particularly focusing on its role as a putative enzyme inhibitor. The document is intended to serve as a foundational resource for researchers engaged in the exploration of novel piperidine-based sulfonamides for drug discovery.
Core Molecular Properties
This compound, identified by the CAS Number 944068-21-7, possesses a well-defined molecular structure that dictates its physicochemical and biological characteristics. A summary of its key molecular identifiers and properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂O₂S | |
| Molecular Weight | 178.26 g/mol | |
| IUPAC Name | N-piperidin-3-ylmethanesulfonamide | |
| CAS Number | 944068-21-7 | |
| Canonical SMILES | CS(=O)(=O)NC1CCCNC1 | |
| Physical Appearance | Reported as a yellow solid |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the reaction between a suitable piperidine precursor and a methanesulfonylating agent. The causality behind this experimental choice lies in the nucleophilic nature of the amine on the piperidine ring and the electrophilic nature of the sulfur atom in methanesulfonyl chloride.
General Synthetic Approach
The foundational principle for the synthesis of this compound is the sulfonylation of 3-aminopiperidine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Caption: General reaction scheme for the synthesis of this compound.
Exemplary Experimental Protocol
Materials:
-
3-Aminopiperidine dihydrochloride
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Preparation of Free Base: To a stirred suspension of 3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to generate the free base in situ. The formation of triethylamine hydrochloride as a white precipitate will be observed.
-
Sulfonylation: While maintaining the temperature at 0 °C, add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. The causality for the slow, cooled addition is to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted methanesulfonyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) should be determined by TLC analysis.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Biological Activity and Applications in Drug Development
The structural motifs within this compound suggest a high potential for biological activity, making it a valuable scaffold for drug discovery.
Role as an Enzyme Inhibitor
Sulfonamides are a cornerstone in medicinal chemistry, renowned for their ability to act as enzyme inhibitors. They can mimic the transition state of enzymatic reactions or bind to allosteric sites, leading to modulation of enzyme activity. The methanesulfonamide group in the target molecule is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within an enzyme's active site.
Potential Enzyme Targets:
-
Carbonic Anhydrases: The sulfonamide moiety is a classic inhibitor of zinc-containing metalloenzymes like carbonic anhydrases.
-
Proteases: Certain sulfonamides have been shown to inhibit proteases by coordinating with metal ions in the active site or by forming key hydrogen bonds.
-
Kinases: While less common, sulfonamides have been incorporated into kinase inhibitors, where they can interact with the hinge region or other parts of the ATP-binding pocket.
The piperidine ring, in addition to improving physicochemical properties like solubility and cell permeability, can provide a crucial anchoring point or vector for orienting the methanesulfonamide group towards its target, thereby enhancing binding affinity and selectivity.
Caption: Logical pathway from molecular binding to therapeutic response.
Applications in CNS Drug Discovery
The piperidine scaffold is frequently found in drugs targeting the Central Nervous System (CNS). Its presence can facilitate passage across the blood-brain barrier. Therefore, derivatives of this compound could be explored for their potential activity against neurological targets, such as receptors and enzymes involved in neurotransmission.
Conclusion and Future Directions
This compound is a compound with significant untapped potential in the field of drug discovery. Its straightforward synthesis and the proven track record of its constituent pharmacophores make it an attractive starting point for the development of novel therapeutics. Future research should focus on the detailed biological evaluation of this compound against a panel of relevant enzymes to identify its primary molecular targets. Structure-activity relationship (SAR) studies, involving modification of both the piperidine and methanesulfonamide moieties, will be crucial in optimizing its potency, selectivity, and pharmacokinetic profile. The insights gained from such studies could pave the way for the development of new drug candidates for a range of diseases.
References
synthesis of N-(3-Piperidyl)methanesulfonamide building block
An In-Depth Technical Guide to the Synthesis of the N-(3-Piperidyl)methanesulfonamide Building Block
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Drug Discovery
The this compound scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the piperidine ring and the methanesulfonamide group. The piperidine heterocycle is a cornerstone in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, while also serving as a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[1] The methanesulfonamide moiety, a versatile functional group, is renowned for its capacity to act as a hydrogen bond donor and acceptor, often playing a critical role in molecular recognition at the active sites of biological targets like kinases and proteases.[2][3]
This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for drug discovery programs. We will delve into the strategic considerations underpinning the synthetic design, provide detailed, field-proven protocols for the preparation of key intermediates, and outline the final conversion to the target compound. The methodologies described herein are designed to be robust, scalable, and validated by authoritative literature, ensuring scientific integrity and practical applicability for researchers and drug development professionals.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A robust synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of this compound reveals a straightforward and efficient pathway centered on the formation of the sulfonamide bond and the management of the reactive amine functionalities of the piperidine core.
The primary disconnection occurs at the newly formed sulfonamide bond, identifying methanesulfonyl chloride and 3-aminopiperidine as the immediate precursors. However, the presence of two distinct nitrogen atoms in 3-aminopiperidine—a secondary amine within the ring and a primary exocyclic amine—necessitates a protection strategy to ensure chemoselective methanesulfonylation at the desired primary amine. This leads to the identification of an N-protected 3-aminopiperidine derivative as the key strategic intermediate. Among the various amine protecting groups, the tert-Butoxycarbonyl (Boc) group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4][5][6]
Thus, our forward synthesis will logically proceed through three key stages:
-
Synthesis of the Key Intermediate: Preparation of N-Boc-3-aminopiperidine.
-
Sulfonamide Bond Formation: Reaction of the protected intermediate with methanesulfonyl chloride.
-
Deprotection: Removal of the Boc group to yield the final this compound.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate, N-Boc-3-aminopiperidine
The efficient synthesis of N-Boc-3-aminopiperidine is paramount to the overall success of this endeavor. Numerous strategies exist, with the choice often dictated by factors such as cost, desired stereochemistry, and scalability.[7][8] Here, we present two robust and well-documented approaches: a multi-step synthesis from the chiral pool starting material L-glutamic acid, and an asymmetric synthesis via enzymatic transamination.
Method A: Multi-Step Synthesis from L-Glutamic Acid
This chemoenzymatic route leverages a readily available and inexpensive chiral starting material to construct the 3-aminopiperidine core over several steps.[8] The key transformations involve esterification, Boc protection, reduction of the esters to diols, activation of the hydroxyl groups (e.g., via tosylation), and a final intramolecular cyclization.
Caption: Workflow for the synthesis of N-Boc-3-aminopiperidine from L-Glutamic Acid.
Experimental Protocol: Synthesis from L-Glutamic Acid
Step 1: Esterification of L-Glutamic Acid
-
Suspend L-glutamic acid in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the dimethyl ester hydrochloride salt.
Step 2: N-Boc Protection
-
Dissolve the diester hydrochloride salt in dichloromethane (DCM).
-
Cool to 0°C and add triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 6 hours.
-
Perform an aqueous work-up with water, followed by washes with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-Boc protected diester.
Step 3: Reduction to Diol
-
Dissolve the N-Boc protected diester in methanol.[7]
-
At room temperature, add sodium borohydride portion-wise.[7]
-
Stir for 2 hours, then quench by adding 10% aqueous citric acid to adjust the pH to 5-6.[7]
-
Remove the methanol under reduced pressure and extract the aqueous layer with DCM.[7]
-
Combine the organic extracts, dry, and concentrate to yield the diol.
Step 4 & 5: Tosylation and Cyclization
-
This two-step sequence is often performed as a one-pot procedure.
-
Dissolve the diol in a suitable solvent like pyridine or DCM.
-
Cool to 0°C and add p-toluenesulfonyl chloride.
-
Allow the reaction to proceed until the formation of the ditosylate is complete (monitored by TLC).
-
Add a suitable amine (e.g., benzylamine, which can be later deprotected) and heat the reaction to induce cyclization.
-
Following work-up and purification, subsequent debenzylation (if necessary) and reprotection of the exocyclic amine would be required to yield N-Boc-3-aminopiperidine.
Method B: Asymmetric Synthesis via Enzymatic Transamination
This modern approach aligns with green chemistry principles, employing a biocatalyst (a transaminase) to directly aminate a prochiral N-protected 3-piperidone in a single, highly stereoselective step.[8][9] This method can provide high yields and excellent enantiomeric excess.[7]
Caption: Workflow for the enzymatic synthesis of N-Boc-3-aminopiperidine.
Experimental Protocol: Enzymatic Transamination
-
Prepare a buffer solution (e.g., potassium phosphate buffer) containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Add the transaminase enzyme and the amine donor (e.g., isopropylamine).
-
Add a solution of N-Boc-3-piperidone in a co-solvent like DMSO.[7]
-
Stir the reaction at a controlled temperature (e.g., 35-50°C) for 24-50 hours, monitoring progress by HPLC or TLC.[7]
-
Upon completion, quench the reaction and work up by adjusting the pH and extracting the product with an organic solvent like ethyl acetate or DCM.[7]
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate under reduced pressure to yield the enantiomerically pure product.[7] The specific enantiomer ((R) or (S)) obtained depends on the choice of transaminase.[7]
| Parameter | Method A (from L-Glutamic Acid) | Method B (Enzymatic Transamination) |
| Starting Material Cost | Low (L-glutamic acid is inexpensive) | Moderate (N-Boc-3-piperidone and enzyme) |
| Number of Steps | Multiple (5+) | Single chemical step |
| Stereocontrol | Derived from chiral pool | Excellent (enzyme-controlled) |
| Scalability | Can be challenging due to multiple steps | Generally good, especially with immobilized enzymes |
| Environmental Impact | Higher solvent and reagent usage | Greener, uses biocatalyst under mild conditions |
| Overall Yield | Reported in the range of 44-55%[8] | Can be high, with excellent enantiomeric excess[7] |
Part 2: Final Assembly and Deprotection
With the key N-Boc-3-aminopiperidine intermediate in hand, the final two stages of the synthesis—methanesulfonylation and deprotection—can be executed. The Boc group serves to deactivate the piperidine ring nitrogen, preventing it from competing with the exocyclic primary amine in the reaction with methanesulfonyl chloride.
Caption: Final two-step sequence for the synthesis of the target compound.
Experimental Protocols
Step 1: Methanesulfonylation
-
Dissolve N-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, N-Boc-N'-(3-Piperidyl)methanesulfonamide, can be purified by flash chromatography on silica gel if necessary.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-N'-(3-Piperidyl)methanesulfonamide (1.0 eq) in anhydrous DCM.[5]
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-25% v/v solution in DCM) or introduce a 4M solution of HCl in 1,4-dioxane.[5][6]
-
Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess acid under reduced pressure.[5]
-
If an HCl salt is desired and formed as a precipitate, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[5]
-
To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10, and then extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic extracts are then dried and concentrated to yield the final product, this compound.
Product Characterization Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂S | [2][10][11] |
| Molecular Weight | 178.25 g/mol | [2][10][11] |
| Appearance | Typically a yellow or off-white solid | [2] |
| CAS Number | 944068-21-7 | [10][11] |
Conclusion
The synthesis of this compound is a well-defined process that hinges on the strategic selection of a synthetic route for its key precursor, N-Boc-3-aminopiperidine. By leveraging either established multi-step sequences from the chiral pool or modern biocatalytic methods, researchers can efficiently access this crucial intermediate. The subsequent methanesulfonylation and deprotection steps are robust and high-yielding transformations. This guide provides the necessary technical detail and strategic insight for drug development professionals to confidently incorporate this valuable building block into their synthetic programs, enabling the exploration of new chemical space in the pursuit of novel therapeutics.
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N-(3-Piperidyl)methanesulfonamide: A Versatile Scaffold for the Synthesis of Novel Nicotinic Acetylcholine Receptor Modulators
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a plethora of physiological processes, making them a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The development of selective and potent nAChR modulators is a key objective in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and application of N-(3-piperidyl)methanesulfonamide, a versatile building block for the creation of novel nAChR ligands. We will delve into the synthetic protocols for this key intermediate, its derivatization into potential nAChR modulators, and the underlying structure-activity relationships that guide the design of these compounds. This document serves as a practical resource for researchers and scientists in the field of drug discovery, offering detailed experimental workflows and a robust scientific framework for the utilization of the this compound scaffold.
Introduction: The Therapeutic Promise of nAChR Modulation
Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are widely distributed throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a variety of subunits, with the α7 and α4β2 subtypes being particularly abundant in the brain.[2] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling cascades.[1][3]
Dysfunction of nAChR signaling has been implicated in a host of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][4] Consequently, the development of ligands that can selectively modulate the activity of specific nAChR subtypes is a highly promising therapeutic strategy. These modulators can be broadly categorized as:
-
Agonists and Partial Agonists: These ligands bind to the orthosteric site (the same site as acetylcholine) and activate the receptor. Partial agonists, such as varenicline, are particularly valuable as they can provide a moderate level of receptor activation to alleviate withdrawal symptoms while also blocking the effects of nicotine.[3][5]
-
Antagonists: These ligands bind to the orthosteric site but do not activate the receptor, thereby blocking the effects of agonists.
-
Allosteric Modulators: These compounds bind to a site distinct from the orthosteric site and can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to an agonist.[4][6] PAMs are of particular interest as they can amplify the physiological signaling of endogenous acetylcholine without directly activating the receptor in a non-physiological manner.[6]
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds, including many nAChR ligands.[7][8] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for interacting with the complex binding pockets of receptors. The incorporation of a methanesulfonamide group provides a stable, non-hydrolyzable linker that can participate in hydrogen bonding interactions and influence the physicochemical properties of the molecule, such as solubility and metabolic stability.
This guide focuses on this compound as a key building block that combines the advantageous features of the piperidine core and the methanesulfonamide linker for the rational design and synthesis of novel nAChR modulators.
Synthesis and Characterization of the this compound Scaffold
The synthesis of this compound is a multi-step process that begins with the protection of the piperidine nitrogen, followed by the introduction of the methanesulfonamide moiety and subsequent deprotection. A representative synthetic route is outlined below.
Synthetic Strategy
A common and efficient strategy for the synthesis of this compound involves the use of a Boc-protected 3-aminopiperidine as the starting material. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The key steps are:
-
Sulfonylation: Reaction of Boc-protected 3-aminopiperidine with methanesulfonyl chloride in the presence of a non-nucleophilic base to form the protected sulfonamide.
-
Deprotection: Removal of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired this compound.
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biological activity of piperidine sulfonamide derivatives
An In-depth Technical Guide to the Biological Activity of Piperidine Sulfonamide Derivatives
This guide provides a comprehensive exploration of the multifaceted biological activities of piperidine sulfonamide derivatives. By combining the structural rigidity and synthetic tractability of the piperidine ring with the versatile pharmacophoric properties of the sulfonamide group, this class of compounds has emerged as a fertile ground for the discovery of potent modulators of various biological targets. We will delve into the key therapeutic areas where these derivatives have shown significant promise, examining their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs and natural alkaloids.[1][2] Its saturated, chair-like conformation allows for precise spatial orientation of substituents, making it an ideal scaffold for optimizing interactions with biological targets.[2] The sulfonamide functional group (-S(=O)₂-NR₂), renowned since the discovery of sulfa drugs, is a versatile hydrogen bond donor and acceptor, capable of mimicking the transition state of tetrahedral intermediates in enzymatic reactions and forming crucial interactions with protein active sites.[1][3] The synergistic combination of these two privileged fragments has yielded derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, antidiabetic, and neuroprotective effects.
Antibacterial Activity: Targeting Folate Biosynthesis
A primary and well-established mechanism of action for sulfonamide derivatives is the inhibition of bacterial folic acid synthesis.[4][5][6] Unlike humans, who obtain folic acid from their diet, many bacteria rely on the de novo synthesis of this essential vitamin, making the pathway an attractive target for selective antimicrobial agents.[5][6]
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Piperidine sulfonamide derivatives function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate pathway.[1][7] DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Due to their structural similarity to the native substrate PABA, sulfonamides bind to the enzyme's active site, blocking the synthesis of dihydropteroate, a precursor to tetrahydrofolate.[1][4] This disruption halts the production of nucleotides necessary for DNA replication and repair, leading to a bacteriostatic effect that arrests bacterial growth and proliferation.[1][5] Some derivatives have also been shown to exert a secondary bactericidal mechanism by damaging the integrity of the bacterial cell membrane.[1][8][9]
Diagram: Bacterial Folic Acid Synthesis Pathway and Inhibition
Caption: Inhibition of bacterial DHPS by piperidine sulfonamides blocks folate synthesis.
Structure-Activity Relationship (SAR) Insights
Studies on sulfonamide derivatives containing piperidine have revealed that lipophilicity plays a key role in antibacterial potency. The length of alkyl chains attached to the piperidine scaffold can be optimized to enhance membrane permeability and interaction with the target. For instance, alkyl chains between C-8 and C-12 have been shown to provide optimal antibacterial activity against certain pathogens.[1]
Quantitative Data: In Vitro Antibacterial Potency
The following table summarizes the efficacy of representative piperidine sulfonamide derivatives against plant pathogenic bacteria, demonstrating their superiority over commercial agents.
| Compound | Target Organism | EC₅₀ (µg/mL) | Reference Agent | EC₅₀ (µg/mL) | Reference |
| C₄ | Xoo | 2.02 | Bismerthiazol | 42.38 | [1][8] |
| C₄ | Xoo | 2.02 | Thiodiazole Copper | 64.50 | [1][8] |
| A₁-A₂₄ | Xoo | 2.65 - 11.83 | Sulfadiazine | >150 | [1] |
| A₁-A₂₄ | Xac | 4.74 - 21.26 | Bismerthiazol | 110.54 | [1] |
| Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri |
Experimental Protocol: In Vitro Antibacterial Activity Assay (Turbidimetric Method)
This protocol outlines a standard method for assessing the antibacterial efficacy of test compounds.
-
Preparation of Inoculum: Culture the target bacteria (e.g., Xoo) in a suitable liquid medium (e.g., Nutrient Broth) overnight at 28 °C on a shaker.
-
Compound Preparation: Dissolve the piperidine sulfonamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to achieve the desired final test concentrations.
-
Assay Setup: In a 96-well microplate, add 100 µL of the bacterial suspension (adjusted to an OD₆₀₀ of ~0.1) to each well.
-
Compound Addition: Add 1 µL of the diluted test compounds to the corresponding wells. Include a solvent control (DMSO only) and a positive control (a known antibiotic).
-
Incubation: Incubate the microplate at 28 °C for 24-48 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of bacterial growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity: A Multi-pronged Attack
Piperidine sulfonamides have demonstrated significant potential as anticancer agents by targeting several key pathways involved in tumor growth, proliferation, and survival.[3][10][11] Their mechanisms are often multifaceted, ranging from the inhibition of critical signaling kinases to the induction of cellular stress and apoptosis.
Mechanisms of Action
-
Enzyme Inhibition (VEGFR-2/EGFR): Certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10] These receptor tyrosine kinases are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and cancer cell proliferation. By blocking their activity, these compounds can stifle tumor growth and metastasis.[3]
-
Induction of Oxidative Stress: Some piperidine sulfonamides have been shown to induce oxidative stress within cancer cells, leading to a depletion of intracellular glutathione.[12] This disruption of the cellular redox balance can trigger cell death pathways.
-
Apoptosis and Cell Cycle Arrest: The most effective anticancer derivatives induce apoptosis (programmed cell death) in cancer cells. Flow cytometry analysis has shown that these compounds can cause cell cycle arrest, typically in the G2/M and Pre-G1 phases, preventing the cells from completing division and leading to their demise.[10]
Diagram: VEGFR-2 Signaling and Inhibition
Caption: Inhibition of VEGFR-2 by piperidine sulfonamides blocks downstream pro-survival pathways.
Quantitative Data: In Vitro Cytotoxicity
The table below highlights the potent cytotoxic effects of lead compounds against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| 6 | HCT-116 (Colon) | 3.53 | VEGFR-2/EGFR Inhibition, Apoptosis | [10] |
| 6 | HepG-2 (Liver) | 3.33 | VEGFR-2/EGFR Inhibition, Apoptosis | [10] |
| 6 | MCF-7 (Breast) | 4.31 | VEGFR-2/EGFR Inhibition, Apoptosis | [10] |
| 15 | (Various) | 3.3 - 4.3 | Strongest VEGFR-2 Inhibition (0.0787 µM) | [10] |
| 22 | K562 (Leukemia) | < 10 | Oxidative Stress | [12] |
| 22 | (Broad Panel) | Active | Active against Leukemia, Melanoma, Glioblastoma | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the piperidine sulfonamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.
Antidiabetic Activity: Modulating the Incretin System
A promising therapeutic strategy for type 2 diabetes is the inhibition of dipeptidyl peptidase-IV (DPP-IV).[13] This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis. Piperidine sulfonamide derivatives have been successfully designed as potent DPP-IV inhibitors.[13][14]
Mechanism of Action: DPP-IV Inhibition
By inhibiting DPP-IV, these compounds increase the circulating levels and extend the duration of action of active GLP-1.[14] This enhancement of the incretin effect leads to several beneficial outcomes for glucose control:
-
Increased Insulin Secretion: GLP-1 stimulates the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppressed Glucagon Release: It also inhibits the release of glucagon from pancreatic α-cells, reducing hepatic glucose production.
SAR Insights
For piperazine sulfonamide derivatives, structure-activity relationship studies have indicated that the electronic properties of substituents on the phenylsulfonyl moiety are critical for activity. The presence of electron-withdrawing groups, such as chlorine (Cl), generally improves the inhibitory potency more than electron-donating groups like methyl (CH₃).[14]
Quantitative Data: DPP-IV Inhibition
| Compound | Structure | IC₅₀ (nM) | Reference |
| 9a | Sulfonamide derivative of piperidine | 41.17 | [13] |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate.
-
Reagent Preparation: Prepare DPP-IV enzyme solution, a fluorogenic substrate (e.g., H-Gly-Pro-AMC), and assay buffer. Prepare serial dilutions of the piperidine sulfonamide inhibitors and a positive control inhibitor (e.g., Sitagliptin).
-
Assay Reaction: In a 96-well black plate, add the DPP-IV enzyme to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate for 10 minutes at 37 °C to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 360/460 nm) over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from the dose-response curve.
Diagram: DPP-IV Inhibition Assay Workflow
Caption: Step-by-step workflow for the fluorometric DPP-IV inhibition assay.
Neuroprotective Activity: Combating Neurodegeneration
The piperidine sulfonamide scaffold has also been explored for its potential in treating complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15][16] These diseases involve multiple pathological mechanisms, and the versatility of this chemical class allows it to engage several relevant targets.[15][17]
Mechanisms of Action
-
γ-Secretase Inhibition: For Alzheimer's disease, a key pathological hallmark is the accumulation of amyloid-beta (Aβ) peptides. Some conformationally restricted piperidine N-arylsulfonamides have been developed as γ-secretase inhibitors, which block the final cleavage step that produces Aβ, thereby lowering its levels.[18]
-
Cholinesterase Inhibition: A primary strategy for symptomatic treatment of Alzheimer's is to increase levels of the neurotransmitter acetylcholine. Piperidine derivatives are well-known inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[19][20]
-
Amyloid Aggregation Inhibition: Certain sulfonamides have been shown to directly interfere with the aggregation of various amyloidogenic proteins, including amyloid-beta, tau, and alpha-synuclein, preventing the formation of toxic fibrils.[17]
-
General Neuroprotection: In models of Parkinson's disease, arylpiperazine-sulfonamides have shown the ability to protect neurons from toxins that induce mitochondrial dysfunction (MPP+) and impair protein clearance (lactacystin), suggesting they can counteract multiple pathogenic stressors.[15]
Quantitative Data: Neuroprotective and Enzyme Inhibitory Activity
| Compound | Target/Model | Activity | Result | Reference |
| 4207 | MPP+ treated SHSY5Y cells | Neuroprotection | 78.95% improved cell viability | [15] |
| 4133 | MPP+ treated SHSY5Y cells | Neuroprotection | 82.55% improved cell viability | [15] |
| 4207 | Lactacystin treated cells | Neuroprotection | 99% improved cell viability | [15] |
| Donepezil | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 5.7 nM | [19] |
| Various | γ-Secretase | Enzyme Inhibition | Orally active in lowering Aβ in mice | [18] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a gold standard for measuring AChE inhibitory activity.[19]
-
Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow anion, which is quantified by measuring absorbance at 412 nm.[19]
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, ATCI solution, AChE enzyme solution, and serial dilutions of the test compounds.
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and AChE enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at 25 °C.
-
Reaction Initiation: Add DTNB and ATCI solutions to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the control (no inhibitor) and determine the IC₅₀ value from the dose-response curve.
Conclusion
The hybridization of the piperidine scaffold with the sulfonamide moiety has created a powerful and versatile class of molecules with significant therapeutic potential across a wide range of diseases. Their ability to selectively inhibit key enzymes like DHPS, VEGFR-2, DPP-IV, and cholinesterases underscores their value in drug discovery. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties. As demonstrated in this guide, the combination of rational design, robust in vitro screening protocols, and mechanistic studies continues to unlock the full potential of piperidine sulfonamide derivatives as next-generation therapeutic agents.
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N-(3-Piperidyl)methanesulfonamide in CNS Drug Discovery: A Technical Guide to a Privileged Scaffold
Abstract
The piperidine ring and the sulfonamide functional group are independently recognized as “privileged structures” in medicinal chemistry, frequently appearing in a multitude of clinically successful drugs. Their combination within a single molecular framework, as exemplified by N-(3-Piperidyl)methanesulfonamide, presents a compelling scaffold for the discovery of novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, pharmacology, and therapeutic potential of the piperidine sulfonamide core in CNS drug discovery. While specific biological and pharmacokinetic data for this compound itself are not extensively available in public literature, this document will leverage data from closely related analogs to delineate the core principles and experimental workflows relevant to advancing compounds of this class. We will detail synthetic strategies, in vitro and in vivo evaluation protocols, and discuss potential mechanisms of action in the context of neurodegenerative and psychiatric disorders.
Introduction: The Piperidine Sulfonamide Scaffold in CNS Drug Discovery
The pursuit of novel chemical matter for CNS targets is a paramount challenge in modern drug discovery. The blood-brain barrier (BBB) presents a formidable obstacle, and the complexity of neurological circuits demands high target specificity to minimize off-target effects. The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in CNS-acting drugs due to its ability to confer favorable physicochemical properties, including aqueous solubility and the potential for engaging in key hydrogen bonding interactions with biological targets[1]. The piperidine ring is a versatile scaffold that can be functionalized to modulate lipophilicity and basicity, key parameters influencing CNS penetration and target engagement.
The sulfonamide group, with its tetrahedral geometry and hydrogen bonding capabilities, is another mainstay in medicinal chemistry. It is a key pharmacophore in a wide range of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents. In the context of CNS drug discovery, arylsulfonamides have emerged as a valuable motif, offering a diverse range of opportunities for the development of novel agents for treating CNS disorders[2].
The combination of these two privileged scaffolds in structures like this compound (Figure 1) creates a unique chemical space for exploring interactions with a variety of CNS targets. This guide will serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the potential of this chemical class.
Figure 1: Chemical Structure of this compound
Caption: The structure of this compound, featuring a piperidine ring and a methanesulfonamide group.
Synthesis and Characterization
The synthesis of this compound and its analogs is a critical first step in any drug discovery program. The general approach involves the reaction of a piperidine derivative with a sulfonyl chloride[3]. This section provides a detailed, step-by-step protocol for a representative synthesis.
General Synthetic Workflow
The synthesis of this compound typically proceeds via the reaction of 3-aminopiperidine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a protecting group for the piperidine nitrogen may be necessary depending on the specific reaction conditions and the desired final product.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes a plausible two-step synthesis starting from a commercially available protected piperidine derivative.
Step 1: Synthesis of tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate
-
To a stirred solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate.
Step 2: Synthesis of N-(piperidin-3-yl)methanesulfonamide hydrochloride
-
Dissolve the product from Step 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/g).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield N-(piperidin-3-yl)methanesulfonamide hydrochloride as a solid.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons and the methyl group of the sulfonamide. |
| ¹³C NMR | Resonances for the carbons of the piperidine ring and the methyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the compound. |
| Purity (HPLC) | Purity should be ≥95% for use in biological assays. |
Pharmacology and Potential Mechanisms of Action in the CNS
While direct pharmacological data for this compound is scarce, the broader class of piperidine sulfonamides has been investigated against several key CNS targets implicated in neurodegenerative and psychiatric disorders.
Inhibition of Amyloid-β Production in Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase is responsible for Aβ production.
-
BACE1 Inhibition: Piperidine sulfonamides have been designed as BACE1 inhibitors. The sulfonamide moiety can form key hydrogen bond interactions within the catalytic site of the enzyme.
-
γ-Secretase Inhibition: Similarly, conformationally restricted piperidine N-arylsulfonamides have been developed as orally active γ-secretase inhibitors, demonstrating the potential of this scaffold to modulate this critical enzyme in Aβ generation.
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a well-known feature of many AChE inhibitors, and novel sulfonamide derivatives have been synthesized and shown to possess potent AChE inhibitory activity[4].
Modulation of Muscarinic Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in learning, memory, and cognition. Piperidine-containing compounds have been developed as both agonists and antagonists of muscarinic receptors. For instance, certain pyridazine derivatives with a piperidine and a sulfonamide group have been identified as potent and CNS-penetrant pan-muscarinic antagonists.
Potential in Parkinson's Disease and Depression
The piperidine scaffold is present in numerous compounds investigated for Parkinson's disease (PD) and depression. The neuroprotective potential of arylpiperazine-sulfonamides has been demonstrated in in vitro models of Parkinson's disease[5]. Furthermore, arylsulfonamide derivatives of piperidines have shown antidepressant-like activity in preclinical models[6].
Caption: Potential mechanisms of action and therapeutic areas for the piperidine sulfonamide scaffold.
In Vitro Evaluation: Protocols for Target Engagement
To assess the potential of a novel piperidine sulfonamide, a battery of in vitro assays is essential to determine its potency and selectivity against relevant CNS targets.
BACE1 Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure BACE1 inhibitory activity.
-
Reagents: Recombinant human BACE1, FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher), assay buffer (e.g., 50 mM sodium acetate, pH 4.5), and test compound.
-
Procedure: a. In a 96- or 384-well black plate, add assay buffer, test compound at various concentrations, and BACE1 enzyme. b. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding the BACE1 substrate. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. e. Calculate the rate of substrate cleavage and determine the IC₅₀ value of the test compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
-
Reagents: Acetylcholinesterase (e.g., from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and test compound.
-
Procedure: a. In a 96-well plate, add phosphate buffer, test compound at various concentrations, and DTNB. b. Add the AChE enzyme and incubate for 15 minutes at 37 °C. c. Initiate the reaction by adding ATCI. d. Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion. e. Calculate the enzyme activity and determine the IC₅₀ value of the test compound.
Muscarinic M1 Receptor Functional Assay (Calcium Flux)
This cell-based assay measures the functional activity of compounds at the M1 muscarinic receptor.
-
Reagents: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a reference agonist (e.g., carbachol), and the test compound.
-
Procedure: a. Plate the M1-expressing cells in a 96- or 384-well black, clear-bottom plate and grow to confluence. b. Load the cells with the calcium-sensitive dye. c. Add the test compound (for agonist mode) or the test compound followed by the reference agonist (for antagonist mode). d. Measure the change in fluorescence intensity using a fluorescence plate reader. e. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
In Vivo Evaluation: Preclinical Models of CNS Disorders
In vivo studies are crucial to assess the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a lead compound.
Pharmacokinetic and CNS Penetration Studies
A key determinant of a successful CNS drug is its ability to cross the blood-brain barrier.
-
Animal Model: Typically performed in rodents (mice or rats).
-
Procedure: a. Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection). b. At various time points, collect blood and brain tissue samples. c. Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS. d. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. e. Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) to assess CNS penetration.
MPTP Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective potential of compounds.
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Procedure: a. Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration[7][8]. b. Treat a separate group of animals with the test compound before, during, or after MPTP administration. c. Assess motor function using tests such as the rotarod test or the pole test. d. At the end of the study, sacrifice the animals and perform neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites in the striatum) and immunohistochemistry (e.g., staining for tyrosine hydroxylase-positive neurons in the substantia nigra).
Forced Swim Test for Antidepressant Activity
This is a common behavioral test to screen for antidepressant-like effects.
-
Animal Model: Mice or rats.
-
Procedure: a. Administer the test compound or vehicle to the animals. b. Place each animal individually in a cylinder of water from which it cannot escape[9][10][11][12][13]. c. Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). d. A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Caption: In vivo evaluation workflow for a CNS drug candidate.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel CNS-active compounds. Its constituent parts, the piperidine ring and the sulfonamide group, are well-established pharmacophores that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. While the specific biological profile of this compound remains to be fully elucidated in the public domain, the methodologies and conceptual frameworks presented in this guide provide a clear path forward for the investigation of this and related chemical series.
Future efforts should focus on the systematic exploration of the structure-activity relationships (SAR) of this scaffold against a panel of CNS targets. The synthesis of a focused library of analogs and their evaluation in the in vitro and in vivo assays detailed herein will be critical to unlocking the full therapeutic potential of this privileged chemical class. A deeper understanding of the ADMET properties, particularly CNS penetration, will be paramount in guiding the optimization of these compounds into viable clinical candidates for the treatment of devastating neurological and psychiatric disorders.
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N-(3-Piperidyl)methanesulfonamide: A Scaffolding Approach to Novel Agrochemical Discovery
An In-depth Technical Guide for Agrochemical Researchers and Drug Development Professionals
Abstract
While N-(3-Piperidyl)methanesulfonamide is not currently an established agrochemical, its constituent molecular scaffolds—the piperidine ring and the methanesulfonamide group—are prevalent in a wide range of biologically active compounds, including numerous commercialized pesticides, herbicides, and fungicides. This guide explores the untapped potential of this compound in agrochemical research. By dissecting the known roles of its core components, we will construct a scientifically-grounded hypothesis for its potential applications and lay out a comprehensive, field-proven workflow for its synthesis, characterization, and bioactivity screening. This document serves as a roadmap for researchers aiming to investigate novel chemical entities and expand the toolbox of modern crop protection.
Introduction: The Power of Scaffolds in Agrochemical Design
The discovery of novel agrochemicals is a complex and resource-intensive endeavor. A proven strategy to expedite this process is the exploration of molecules built upon established "privileged scaffolds"—structural motifs that are known to interact with a variety of biological targets. This compound presents an intriguing case, as it combines two such powerful scaffolds: the piperidine ring and the methanesulfonamide group.
The piperidine heterocycle is a cornerstone in the design of both pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing interactions with biological macromolecules.[2] In the agrochemical sector, piperidine-containing compounds have demonstrated broad-spectrum activity as fungicides, insecticides, and herbicides.[1][2]
Similarly, the methanesulfonamide group is a key functional moiety in a variety of bioactive molecules. In agriculture, it is a critical component of several classes of herbicides and fungicides.[3][4] Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway, a mechanism that has been successfully exploited for antibacterial and herbicidal action.[5]
The conjugation of these two scaffolds in this compound suggests the potential for novel biological activities. This guide will provide a comprehensive framework for the systematic investigation of this promising, yet underexplored, molecule.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as an agrochemical. These properties influence its solubility, stability, and ability to penetrate biological membranes.
| Property | Value | Source |
| CAS Number | 944068-21-7 | [6][7] |
| Molecular Formula | C6H14N2O2S | [6][7][8] |
| Molecular Weight | 178.25 g/mol | [6][8] |
| Appearance | Yellow Solid | [8] |
Further characterization of properties such as melting point, solubility in various solvents, and logP would be essential first steps in a formal investigation.
Potential Agrochemical Applications: A Hypothesis-Driven Approach
Based on the known activities of its constituent scaffolds, we can hypothesize several potential applications for this compound in agrochemical research.
Herbicidal Activity
The sulfonamide moiety is a well-established pharmacophore in herbicides that target the acetolactate synthase (ALS) enzyme.[9][10] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[11] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately resulting in plant death.[11][12]
Hypothesis: this compound may act as an inhibitor of acetolactate synthase (ALS), leading to herbicidal activity. The piperidine ring could potentially enhance the binding affinity of the molecule to the enzyme's active site or improve its translocation within the plant.
Fungicidal Activity
Piperidine-containing compounds have a long history of use as fungicides.[2] The exact mechanism of action can vary, but often involves the disruption of fungal cell membranes or the inhibition of key metabolic enzymes. The sulfonamide group can also contribute to antifungal activity.[5]
Hypothesis: this compound may exhibit fungicidal properties by disrupting fungal cell integrity or inhibiting essential enzymatic pathways. The combination of the piperidine and methanesulfonamide moieties could lead to a synergistic effect, resulting in potent antifungal activity against a range of plant pathogens.
Insecticidal Activity
Derivatives of piperidine have been explored for their insecticidal properties.[2][13][14] These compounds can act on the nervous system of insects, leading to paralysis and death.
Hypothesis: this compound could possess insecticidal activity, potentially by acting as a modulator of insect neurotransmitter receptors. Further structural modifications to the piperidine ring or the methanesulfonamide group could optimize its insecticidal potency and spectrum of activity.
A Proposed Research and Development Workflow
The following section outlines a comprehensive, step-by-step workflow for the synthesis, characterization, and biological evaluation of this compound as a potential agrochemical.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a suitable piperidine derivative with methanesulfonyl chloride.[8]
Protocol:
-
Starting Material: Begin with a commercially available, appropriately protected 3-aminopiperidine derivative.
-
Reaction: Dissolve the protected 3-aminopiperidine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to act as a proton scavenger.
-
Sulfonylation: Slowly add methanesulfonyl chloride to the cooled reaction mixture (0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected this compound.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
A tiered approach to bioactivity screening.
Mechanism of Action and Structure-Activity Relationship (SAR) Studies
Should this compound demonstrate promising activity in any of the primary screens, further investigation into its mechanism of action and structure-activity relationships will be warranted.
-
Mechanism of Action Studies: These studies will aim to identify the specific biological target of the compound. Techniques such as transcriptomics, proteomics, and genetic approaches can be employed to elucidate the molecular basis of its activity.
-
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry program should be initiated to synthesize and evaluate a library of analogues of this compound. This will involve modifying both the piperidine ring and the methanesulfonamide group to optimize potency, selectivity, and physicochemical properties.
Conclusion and Future Outlook
This compound represents a compelling, yet unexplored, starting point for the discovery of novel agrochemicals. Its hybrid structure, combining the privileged piperidine and methanesulfonamide scaffolds, provides a strong rationale for its investigation as a potential herbicide, fungicide, or insecticide. The comprehensive research and development workflow outlined in this guide offers a clear and scientifically rigorous path for evaluating its agrochemical potential.
The future of sustainable agriculture relies on the continuous innovation of effective and environmentally benign crop protection solutions. By systematically exploring novel chemical entities such as this compound, the agrochemical research community can continue to develop the tools necessary to ensure global food security.
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An In-Depth Technical Guide to N-(3-Piperidyl)methanesulfonamide Derivatives and Analogs
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Strategic Value of the N-(3-Piperidyl)methanesulfonamide Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and versatile biological activity is perpetual. The this compound core represents such a scaffold—a deceptively simple yet potent framework that has quietly permeated various domains of drug discovery. Its inherent structural features—a basic piperidine ring conferring aqueous solubility and a hydrogen-bond-donating methanesulfonamide group—provide a unique combination for forging interactions with a multitude of biological targets.
This guide is conceived not as a rigid protocol but as a technical narrative from the perspective of a seasoned application scientist. It is intended for fellow researchers, scientists, and drug development professionals who seek to understand and harness the potential of this scaffold. Herein, we will deconstruct the synthesis, explore the pharmacological landscape, and delve into the nuanced structure-activity relationships (SAR) of this compound derivatives and their analogs. Our exploration will be grounded in established scientific principles, supported by authoritative references, and illuminated by practical insights into the causality behind experimental design.
I. The Architectural Blueprint: Synthesis of the this compound Core and its Derivatives
The synthetic accessibility of a chemical scaffold is a cornerstone of its utility in drug discovery. The this compound framework benefits from well-established synthetic routes, primarily revolving around the formation of the sulfonamide bond and the functionalization of the piperidine ring.
Constructing the Core: The Sulfonamide Bond Formation
The quintessential reaction for forging the this compound core is the sulfonylation of 3-aminopiperidine. The choice of starting material, particularly the protecting group strategy for the piperidine nitrogen, is a critical experimental decision driven by the desired final product and the need to avoid unwanted side reactions.
Protocol 1: General Synthesis of this compound
This protocol outlines a common approach to the synthesis of the core scaffold, emphasizing the rationale behind key steps.
-
Step 1: Protection of 3-Aminopiperidine. The secondary amine of the piperidine ring is more nucleophilic than the primary amine at the 3-position. To ensure selective sulfonylation at the desired position, the piperidine nitrogen is typically protected. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] The reaction is typically carried out by treating 3-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.[1]
-
Step 2: Sulfonylation. The protected 3-aminopiperidine is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[3] The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction with the sulfonyl chloride.
-
Step 3: Deprotection. The final step involves the removal of the Boc protecting group, usually by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent. This yields the desired this compound as a salt, which can be neutralized if necessary.
Elaboration of the Scaffold: N-Substitution of the Piperidine Ring
The true potential of the this compound scaffold is unlocked through the derivatization of the piperidine nitrogen. This allows for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and to probe the steric and electronic requirements of the target binding site.
Protocol 2: N-Alkylation and N-Arylation of this compound
This protocol provides a general methodology for the N-functionalization of the core scaffold.
-
Step 1: N-Alkylation. The secondary amine of the this compound can be alkylated using various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of the alkylating agent is dictated by the desired substituent.
-
Step 2: N-Arylation. For the introduction of aryl or heteroaryl moieties, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed. This involves reacting the this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This powerful reaction allows for the construction of a diverse library of N-aryl derivatives.
II. The Biological Landscape: Pharmacological Applications of this compound Derivatives
The unique structural amalgamation of a piperidine ring and a methanesulfonamide group endows this scaffold with the ability to interact with a diverse range of biological targets. While direct pharmacological data on the parent this compound is limited in publicly available literature, the activities of its derivatives and analogs provide a compelling narrative of its potential.
Enzyme Inhibition: A Prominent Area of Activity
The sulfonamide moiety is a well-known pharmacophore in a multitude of enzyme inhibitors.[4] It can act as a transition-state analog or engage in crucial hydrogen bonding interactions within the enzyme's active site.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of piperidine have been extensively explored as inhibitors of AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[5][6][7][8][9] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed potent AChE inhibitory activity, with one of the most potent compounds featuring a benzylsulfonyl benzoyl moiety.[5] This suggests that the incorporation of a sulfonyl group can significantly enhance binding affinity. The this compound scaffold provides a promising starting point for the design of novel AChE inhibitors for the potential treatment of Alzheimer's disease and other neurological disorders.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease.[10][11][12] Several studies have highlighted the potential of piperidine-containing compounds as MAO inhibitors.[11][13][14] The piperidine nitrogen can interact with key residues in the MAO active site, and the methanesulfonamide group can be tailored to optimize these interactions and confer selectivity for either MAO-A or MAO-B.
G-Protein Coupled Receptor (GPCR) Modulation
The piperidine moiety is a common feature in ligands for various GPCRs, including serotonin and dopamine receptors, where the basic nitrogen often forms a key salt bridge interaction with an acidic residue in the receptor binding pocket.
-
Serotonin (5-HT) Receptor Modulation: The this compound scaffold is an attractive starting point for developing ligands for serotonin receptors. The substitution pattern on the piperidine nitrogen can be systematically varied to achieve selectivity for different 5-HT receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function.
-
Dopamine Receptor Ligands: Analogs of this compound could also be explored as ligands for dopamine receptors, which are key targets for the treatment of psychosis, Parkinson's disease, and addiction. The methanesulfonamide group could serve as a bioisosteric replacement for other functional groups known to interact with dopamine receptors, potentially offering improved pharmacokinetic properties.
III. Decoding the Molecular Dialogue: Structure-Activity Relationships (SAR)
The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the basis of SAR studies. For the this compound scaffold, a comprehensive SAR is yet to be published in a single cohesive study. However, by drawing on the principles of medicinal chemistry and data from related compound classes, we can infer a logical SAR framework.
A quantitative structure-activity relationship (QSAR) approach can be employed to develop predictive models for the biological activity of this compound analogs.[1][15][16][17] These models typically use a variety of molecular descriptors, such as electronic, steric, and lipophilic parameters, to correlate with the observed activity.
The Role of the Methanesulfonamide Group
The methanesulfonamide group is a key determinant of the biological activity of these compounds. Its primary roles are:
-
Hydrogen Bonding: The N-H of the sulfonamide is a strong hydrogen bond donor, while the sulfonyl oxygens are hydrogen bond acceptors. These interactions are often crucial for anchoring the ligand in the target's binding site.
-
Bioisosteric Replacement: The methanesulfonamide group can be considered a bioisostere of other functional groups, such as a carboxylic acid or a phenol. This allows for the modulation of physicochemical properties like pKa and lipophilicity while potentially retaining or improving biological activity.
The Significance of the Piperidine Ring
The piperidine ring serves several important functions:
-
Scaffold and Vectorial Orientation: It provides a rigid three-dimensional framework that orients the methanesulfonamide group and the N-substituent in a defined spatial arrangement.
-
Basicity and Solubility: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in the target protein.
-
Stereochemistry: The chiral center at the 3-position of the piperidine ring can have a profound impact on biological activity. The synthesis and evaluation of individual enantiomers are therefore critical in any drug discovery program based on this scaffold.
The Influence of the N-Substituent
The nature of the substituent on the piperidine nitrogen is arguably the most critical factor in determining the potency and selectivity of this compound derivatives.
-
Exploring Chemical Space: A wide variety of alkyl, aryl, and heteroaryl groups can be introduced at this position to probe the topology of the target's binding pocket.
-
Modulating Physicochemical Properties: The N-substituent has a significant impact on the overall lipophilicity, polarity, and metabolic stability of the molecule. Careful selection of this group is essential for optimizing the pharmacokinetic profile of the compound.
IV. Future Directions and Concluding Remarks
The this compound scaffold represents a promising and underexplored area of medicinal chemistry. While the existing body of literature provides tantalizing glimpses into its potential, a systematic and focused investigation is warranted. Future research should aim to:
-
Synthesize and screen diverse libraries of this compound derivatives against a broad range of biological targets, including enzymes and GPCRs.
-
Conduct detailed SAR studies to elucidate the key structural features that govern potency and selectivity.
-
Perform in-depth pharmacokinetic and in vivo studies on lead compounds to assess their drug-like properties.
References
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- Kubinyi, H. QSAR: Hansch analysis and related approaches. Methods and Principles in Medicinal Chemistry. VCH; 1993.
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- Gancia, E., et al. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models for a novel class of piperazine-based stromelysin-1 (MMP-3) inhibitors: Applying a "divide and conquer" strategy. J Med Chem. 2001;44(23):3841-3853.
- Kumar, A., et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorg Med Chem. 2006;14(6):1819-1826.
- Aziz-ur-Rehman, et al. Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak J Pharm Sci. 2014;27(3):539-545.
- Lee, K., et al.
- Unu, F., et al. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Arch Pharm (Weinheim). 2021;354(1):e2000277.
- Trifiró, G., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022;17(9):969-984.
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- Essawi, M. Y. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie. 1999;54(8):575-579.
- Kaczor, A. A., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;299:117865.
- Van Bever, W. F., et al. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. J Med Chem. 1974;17(10):1047-1051.
- Asadipour, A., et al. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Res Pharm Sci. 2024;19(6):629-642.
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E-prints from the National University of Singapore. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. Accessed January 5, 2026. [Link]
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- ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Cambridge Open Engage. 2024.
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- Liu, M., et al. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules. 2014;19(8):11816-11832.
- Aziz-ur-Rehman, et al. Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak J Pharm Sci. 2014;27(3):539-545.
- Van Bever, W. F., et al. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. J Med Chem. 1974;17(10):1047-1051.
- Badish, M. S., et al. N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. J Med Chem. 1993;36(16):2371-2379.
- El-Sayed, N. N. E., et al. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. 2022;27(21):7292.
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An In-depth Technical Guide to the Solubility and Stability of N-(3-Piperidyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of N-(3-Piperidyl)methanesulfonamide. As a molecule of interest in pharmaceutical research, a thorough understanding of its physicochemical properties is paramount for advancing its development. This document is structured to provide not just protocols, but the scientific rationale behind the experimental designs, ensuring a robust and insightful characterization of the molecule.
Introduction to this compound
This compound is an organic compound featuring a piperidine ring linked to a methanesulfonamide group.[1] Its chemical structure suggests potential utility in medicinal chemistry, as both the piperidine and sulfonamide moieties are prevalent in numerous biologically active molecules. The piperidine ring, a saturated heterocycle, can influence the compound's pharmacokinetic properties, while the methanesulfonamide group can participate in hydrogen bonding and other molecular interactions.
A foundational understanding of the solubility and stability of this compound is critical for all stages of drug development, from initial screening to formulation. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise the safety and efficacy of a potential therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 944068-21-7 | [1][2] |
| Molecular Formula | C6H14N2O2S | [1][2] |
| Molecular Weight | 178.26 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Predicted pKa | ~9.5 (Piperidine Nitrogen) | (Estimated) |
Solubility Characterization
The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. For this compound, the presence of the basic piperidine nitrogen suggests that its aqueous solubility will be highly dependent on pH.
pH-Dependent Aqueous Solubility
The piperidine moiety is expected to be protonated at acidic pH, forming a more soluble salt. As the pH increases above the pKa of the piperidine nitrogen, the compound will transition to its less soluble free base form. A detailed pH-solubility profile is therefore essential.
This protocol determines the equilibrium solubility of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the measured final pH of each solution.
Caption: Thermodynamic pH-Solubility Workflow.
Solubility in Organic Solvents
Solubility in organic solvents is important for assessing the compound's suitability for various formulation approaches and for understanding its partitioning behavior.
-
Solvent Selection: Choose a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, DMSO, methanol).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each solvent.
-
Equilibration and Quantification: Follow steps 3-5 from the thermodynamic pH-solubility protocol.
Table 2: Expected Solubility Profile of this compound
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffers (pH < pKa) | High | Protonation of the piperidine nitrogen leads to the formation of a more soluble cationic species. |
| Aqueous Buffers (pH > pKa) | Low | The compound exists predominantly as the less polar and less soluble free base. |
| Methanol, Ethanol | Moderate | The compound is expected to have some solubility in polar protic solvents. |
| DMSO | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Low to Moderate | Expected to be less soluble than in more polar solvents. |
Stability Assessment
Evaluating the stability of this compound is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to intentionally degrade the compound.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and provide valuable information on the intrinsic stability of the molecule.[3]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][4][5]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Degradant Identification: If significant degradation is observed, use UPLC-MS/MS to identify and characterize the degradation products.[1]
Caption: Forced Degradation Study Workflow.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized:
-
Hydrolysis of the Sulfonamide Bond: Under strong acidic or basic conditions, the sulfonamide bond may be susceptible to hydrolysis, yielding methanesulfonic acid and 3-aminopiperidine.
-
Oxidation of the Piperidine Ring: The piperidine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Oxidation of the Sulfur Atom: The sulfur atom in the methanesulfonamide group is already in a high oxidation state but could potentially undergo further reactions under harsh oxidative conditions.
Solid-State Stability
The stability of the solid form of this compound is critical for long-term storage.
-
Sample Preparation: Store the solid compound under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).
-
Analytical Techniques:
-
HPLC: To quantify the purity of the compound and detect any degradation products.
-
X-Ray Powder Diffraction (XRPD): To monitor for changes in the crystalline form.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal properties and detect any changes in the solid state.
-
Appearance: Visual inspection for any changes in color or physical form.
-
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is suitable for the quantification of this compound.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
UPLC-MS/MS for Degradant Identification
For the identification and structural elucidation of degradation products, UPLC coupled with tandem mass spectrometry is the technique of choice due to its high resolution and sensitivity.
Data Interpretation and Reporting
All experimental data should be meticulously documented and presented in a clear and concise manner.
-
Solubility Data: Should be reported in tabular format and graphically as a pH-solubility profile.
-
Stability Data: Should be presented in tables showing the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition. A mass balance should be calculated to account for all the material.
-
Degradation Pathways: Should be proposed based on the identified structures of the degradation products.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these detailed protocols and applying the underlying scientific principles, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately de-risk the progression of this compound and facilitate its journey towards becoming a potential therapeutic agent.
References
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- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
A Comprehensive Technical Guide to the Safe Handling of N-(3-Piperidyl)methanesulfonamide for Research and Development Professionals
Introduction: N-(3-Piperidyl)methanesulfonamide is an organic compound utilized in scientific research, particularly in the fields of medicinal chemistry and drug development for studying biological processes and designing new therapeutic agents.[1] Its unique structure, featuring a piperidine ring and a methanesulfonamide group, allows for specific interactions with biological targets like enzymes.[1] However, its chemical reactivity also necessitates a robust and well-understood safety protocol to protect laboratory personnel. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and authoritative data. The protocols and explanations herein are designed for researchers, scientists, and drug development professionals who may handle this compound or structurally similar reagents.
Section 1: Compound Identification and Hazard Profile
A foundational element of laboratory safety is a thorough understanding of the substance's intrinsic properties and hazards. This knowledge informs every subsequent handling decision.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 944068-21-7 | [2][3] |
| Molecular Formula | C₆H₁₄N₂O₂S | [2][3] |
| Molecular Weight | 178.25 g/mol | [2][3] |
| Physical State | Solid | [3] |
| Appearance | Yellow solid | [1][3] |
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][2] These classifications are critical as they directly dictate the required personal protective equipment and handling procedures.
Table 2: GHS Hazard Statements and Classifications
| GHS Classification | Hazard Code | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Warning |
1.2. Interpretation of Toxicological Data for Laboratory Practice
-
H302 (Harmful if swallowed): This underscores the importance of preventing ingestion through indirect contamination. Strict policies against eating, drinking, or smoking in the laboratory are mandatory.[4]
-
H315 (Causes skin irritation): Direct skin contact can lead to irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[2][5]
-
H319 (Causes serious eye irritation): The potential for serious eye damage is significant. Chemical splash goggles and/or a face shield are required to protect against accidental splashes of either the solid powder or solutions.[2]
-
H335 (May cause respiratory irritation): As a solid, the primary respiratory risk comes from inhaling airborne dust particles.[2] All handling of the solid compound, especially weighing and transfers, must be performed in a certified chemical fume hood or other ventilated enclosure to minimize this risk.[2][6]
Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework
A trustworthy safety protocol is not merely a list of personal protective equipment (PPE). It is a systematic approach that prioritizes the most effective control measures. The Hierarchy of Controls is a foundational principle in industrial hygiene that provides a self-validating system for minimizing risk.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
-
Engineering Controls: This is the most critical control measure for this compound. All work that may generate dust (e.g., weighing, transferring) or aerosols must be conducted within a properly functioning chemical fume hood.[2][7] The fume hood isolates the researcher from the respiratory hazard (H335).
-
Administrative Controls: These are the procedures and policies that reinforce safe work practices. For this compound, they include:
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is mandatory when handling this compound. The selection is directly informed by the GHS hazards.
-
Eye and Face Protection: Chemical safety goggles approved under NIOSH or EN 166 standards are required.[2] A face shield should be worn over goggles when there is a significant splash risk.[2][9]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential.[2][5] While specific permeation data for this compound is not available, nitrile gloves are a common and effective choice for handling many research chemicals.[6] Gloves should be inspected before use and changed immediately if contaminated or damaged.[10]
-
Respiratory Protection: Under normal conditions of use within a certified fume hood, respiratory protection is not required. If a situation arises where the ventilation controls fail or a large spill occurs outside of a hood, a NIOSH-approved respirator may be necessary.[7]
-
Section 3: Standard Operating Protocol: Weighing and Solubilizing this compound
This protocol provides a step-by-step methodology that integrates safety controls directly into the workflow. Following a validated protocol is essential for ensuring both experimental integrity and personnel safety.
Caption: A typical workflow for safely weighing and dissolving the solid compound.
Methodology:
-
Preparation and Pre-Work Checklist:
-
Causality: Verifying engineering controls and PPE availability before handling the chemical ensures that all safety systems are in place prior to any potential exposure.
-
1.1. Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.[6]
-
1.2. Don all required PPE: chemical splash goggles, a long-sleeved lab coat, and chemical-resistant gloves.[2][5]
-
1.3. Assemble all necessary equipment (spatula, weigh paper/boat, appropriately sized beaker, stir bar, and solvent) inside the fume hood to minimize traffic in and out of the containment area.
-
1.4. Locate the nearest eyewash station and safety shower before beginning work.[11]
-
-
Weighing and Transfer (inside the fume hood):
-
Causality: Performing these steps within the hood is crucial to contain any dust generated, directly mitigating the H335 respiratory hazard.[2]
-
2.1. Place a weigh paper or boat on the analytical balance and tare the balance.
-
2.2. Slowly open the container of this compound, pointing the opening away from your face.
-
2.3. Using a clean spatula, carefully transfer the desired amount of the yellow solid to the weigh paper. Avoid any actions that could create dust.
-
2.4. Close the primary container tightly.
-
2.5. Record the final mass.
-
-
Solubilization:
-
Causality: Adding the solid to the liquid, rather than vice versa, can help reduce splashing and potential aerosol generation.
-
3.1. Add the desired volume of solvent to the beaker.
-
3.2. Carefully fold the weigh paper and gently add the this compound powder into the beaker containing the solvent.
-
3.3. Add a stir bar and place the beaker on a stir plate to facilitate dissolution.
-
-
Cleanup and Waste Disposal:
-
Causality: Proper decontamination and waste segregation prevent cross-contamination and ensure hazardous waste is handled correctly.
-
4.1. Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
4.2. Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips) in a designated solid chemical waste container.[4]
-
4.3. Wipe down the work surface inside the fume hood.
-
4.4. Carefully remove gloves and dispose of them in the appropriate waste stream.
-
4.5. Wash hands thoroughly with soap and water.[2]
-
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.
Caption: A workflow for responding to a small, manageable solid chemical spill.
4.1. Personal Exposure and First Aid
Immediate and correct first aid can significantly reduce the severity of an exposure. This information should be posted in a visible area of the laboratory.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists. | [2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][5] |
| Ingestion | Rinse mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
4.2. Spill Management
-
For a small solid spill:
-
Alert personnel in the immediate area.[11]
-
If not already worn, don appropriate PPE (goggles, gloves, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.[2]
-
Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Seal and label the waste container appropriately.
-
-
For a large spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
-
Prevent entry to the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Section 5: Storage and Disposal
5.1. Storage Conditions
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Temperature: Store in a cool, dry place.[5] Some suppliers recommend refrigeration (2 to 8 °C).[3]
-
Atmosphere: Store in a tightly closed container.[5] Some sources recommend storage under an inert atmosphere.[3]
-
Location: Store in a well-ventilated, designated chemical storage area, away from incompatible substances.[5][11] The storage area should be locked or otherwise secured to restrict access.[4][5]
5.2. Disposal Considerations
All chemical waste is hazardous and must be disposed of according to institutional and governmental regulations.
-
All waste, including the pure compound and any contaminated materials (gloves, weigh paper, etc.), must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Arrange for pickup and disposal by the institution's certified hazardous waste management provider.[4][5]
Conclusion
This compound is a valuable tool in research, but it possesses a distinct hazard profile that demands respect and careful management. By adhering to the principles outlined in this guide—understanding the compound's toxicology, implementing the hierarchy of controls, following validated protocols, and being prepared for emergencies—researchers can handle this compound safely and effectively. A proactive and informed approach to safety is not a barrier to scientific progress; it is an integral component of responsible and high-quality research.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from Angene Chemical. [Link]
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Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 944068-21-7 | this compound | MFCD09810664. Retrieved from Hoffman Fine Chemicals. [Link]
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PubChem. (n.d.). N-(piperidin-3-ylmethyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from CDC. [Link]
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Al-Otaibi, J. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. [Link]
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LabRepCo. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from LabRepCo. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Vanderbilt University Environmental Health & Safety. (n.d.). Safety Guidelines for Demonstrations & Learning Activities in Research Labs. Retrieved from Vanderbilt University. [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]
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Methodological & Application
experimental protocol for N-(3-Piperidyl)methanesulfonamide synthesis
An In-Depth Technical Guide to the Synthesis of N-(3-Piperidyl)methanesulfonamide
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, scientifically grounded protocol for the synthesis of this compound, a valuable piperidine-based building block in medicinal chemistry and drug development. The described methodology employs a robust two-step sequence involving the selective sulfonylation of a protected amine followed by deprotection. This guide is designed for researchers and professionals in organic synthesis, offering detailed procedural steps, causal explanations for experimental choices, safety protocols, characterization data, and troubleshooting advice to ensure a reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound is an organic compound featuring a piperidine ring substituted with a methanesulfonamide group.[1] With a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of approximately 178.26 g/mol , its structure is of significant interest in pharmaceutical research.[1][2][3] The sulfonamide moiety is a well-established pharmacophore, and piperidine rings are prevalent in many bioactive molecules. This compound serves as a critical intermediate, with potential applications in the development of enzyme inhibitors and other therapeutic agents.[1]
The synthetic strategy detailed herein is a two-step process designed for selectivity and efficiency:
-
N-Sulfonylation: The synthesis commences with the reaction between methanesulfonyl chloride (MsCl) and an amine. To ensure the reaction occurs selectively at the 3-position amino group and not the secondary amine within the piperidine ring, a protecting group strategy is essential.[4][5] We utilize tert-butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine), where the Boc (tert-butyloxycarbonyl) group temporarily masks the piperidine nitrogen.
-
Deprotection: Following successful sulfonylation, the Boc protecting group is removed under acidic conditions. This step is a straightforward and high-yielding carbamate hydrolysis that liberates the piperidine nitrogen, yielding the final target compound as a salt, which can then be converted to the free base.[6][7]
This protecting group strategy is fundamental to modern organic synthesis as it allows for the selective modification of polyfunctional molecules.[4]
Health and Safety Precautions
Handling the reagents for this synthesis, particularly methanesulfonyl chloride, requires strict adherence to safety protocols.
Methanesulfonyl Chloride (MsCl) is highly toxic, corrosive, and reacts violently with water. [8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile or neoprene gloves, chemical safety goggles, and a face shield. A chemical-resistant lab coat or apron is mandatory.[8]
-
Ventilation: All manipulations involving MsCl must be performed inside a certified chemical fume hood to prevent inhalation of its fatal vapors.[8][10][11]
-
Incompatible Materials: Keep MsCl away from water, bases, oxidizing agents, and alcohols.[8] Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[8][11]
-
Spill Response:
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air and seek immediate medical attention.[10][11]
Trifluoroacetic acid (TFA) and solutions of HCl in dioxane are also highly corrosive and should be handled with appropriate PPE in a fume hood.
Detailed Experimental Protocol
Part A: Synthesis of tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate
This step involves the formation of the sulfonamide bond. The use of a non-nucleophilic base, triethylamine (TEA), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| N-Boc-3-aminopiperidine | 200.28 | 5.00 g | 24.96 | Starting material. |
| Methanesulfonyl Chloride | 114.55 | 2.27 mL | 29.95 | Use freshly opened or distilled. Corrosive & toxic. |
| Triethylamine (TEA) | 101.19 | 5.22 mL | 37.44 | Anhydrous grade. Acts as an HCl scavenger. |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous grade. Reaction solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-aminopiperidine (5.00 g, 24.96 mmol) and anhydrous dichloromethane (100 mL). Stir until all solids dissolve.
-
Addition of Base: Add triethylamine (5.22 mL, 37.44 mmol) to the solution.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature reaches 0°C.
-
Addition of MsCl: While stirring vigorously, add methanesulfonyl chloride (2.27 mL, 29.95 mmol) dropwise via a syringe over 10-15 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product should have a lower Rf than the starting amine.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[12] Causality Note: The acid wash removes excess triethylamine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Result: The crude product, tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate, is typically obtained as a pale yellow oil or solid and is often of sufficient purity to be used directly in the next step without further purification. Expected yield: ~90-95%.
Part B: Synthesis of this compound Hydrochloride
This step removes the Boc protecting group to reveal the final product. The use of a strong acid like HCl in dioxane provides a clean and efficient deprotection, yielding the product as its hydrochloride salt, which often precipitates from the reaction mixture, simplifying isolation.[6]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| Crude Intermediate from Part A | 278.38 | ~6.95 g | ~24.96 | Assumes 100% conversion from Part A. |
| HCl in 1,4-Dioxane | - | 25 mL | 100 | 4.0 M solution. Highly corrosive. |
| Diethyl Ether | - | 50 mL | - | For washing the product precipitate. |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the crude intermediate from Part A (~6.95 g, ~24.96 mmol) in a 250 mL round-bottom flask. No additional solvent is typically needed if using the HCl/dioxane solution.
-
Deprotection: While stirring at room temperature, slowly add the 4.0 M solution of HCl in 1,4-dioxane (25 mL, 100 mmol). Causality Note: The reaction generates isobutylene and carbon dioxide gas, so ensure adequate ventilation.[6] A precipitate of the product salt should begin to form.
-
Reaction: Stir the resulting slurry at room temperature for 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Product Isolation: a. A thick white precipitate should form. Add diethyl ether (50 mL) to the slurry to ensure complete precipitation and to facilitate filtration. b. Collect the solid product by vacuum filtration using a Büchner funnel.[6] c. Wash the filter cake with additional diethyl ether (2 x 25 mL) to remove any non-polar impurities and residual dioxane.[6]
-
Drying: Dry the white solid under high vacuum for several hours to yield this compound hydrochloride. Expected yield: ~90-98%.
(Optional Free Base Preparation: If the free base is required, the hydrochloride salt can be dissolved in water, the pH adjusted to >10 with 2M NaOH, and the aqueous layer extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried and concentrated to yield the free base.)
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include signals for the piperidine ring protons (multiplets, ~1.5-3.5 ppm), the sulfonamide N-H proton (a broad singlet), the piperidine N-H₂⁺ protons (a broad singlet), and a sharp singlet for the methanesulfonyl methyl group (~2.9 ppm).[13][14]
-
¹³C NMR Spectroscopy (DMSO-d₆, 101 MHz): Expected signals would include multiple peaks for the piperidine ring carbons and a signal for the methyl carbon of the sulfonyl group.[15][16]
-
Mass Spectrometry (ESI+): The calculated exact mass for C₆H₁₅N₂O₂S⁺ ([M+H]⁺) is 179.0854. The observed m/z should correspond to this value.
-
Appearance: White to off-white solid.
Workflow Visualization
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Part A | 1. Methanesulfonyl chloride was hydrolyzed by moisture. 2. Insufficient base (TEA) to neutralize HCl. | 1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried. Use a fresh bottle of MsCl. 2. Ensure the correct stoichiometry of TEA is used. |
| Reaction stalls in Part A | 1. Reaction temperature too low. 2. Poor quality of reagents. | 1. Ensure the reaction is allowed to warm to room temperature and stir for the full duration. 2. Verify the purity of the starting N-Boc-3-aminopiperidine. |
| Incomplete deprotection in Part B | 1. Insufficient acid or reaction time. 2. Water present in the reaction mixture. | 1. Add additional acid or increase the reaction time. Monitor closely by TLC/LC-MS. 2. Ensure the intermediate from Part A is thoroughly dried. |
| Product "oils out" during recrystallization | 1. The melting point of the product is lower than the solvent's boiling point. 2. Presence of significant impurities. | 1. This is known as "oiling out".[17] Try a lower-boiling point solvent or a solvent mixture. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[17] If this fails, purify the crude product by column chromatography before attempting recrystallization. |
References
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- Buy this compound | 944068-21-7. Smolecule.
- METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
- METHANESULFONYL CHLORIDE. SD Fine-Chem.
- Methane sulphonyl chloride MSDS. Actylis Lab Solutions.
- ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs).
- Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. (2021-05-05).
- Synthesis of 1-(4-Methanesulfonylaminophenyl)-3-azabicyclo[3.1.0]hexane-2,4dione. Molbase.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Protective Groups. Organic Chemistry Portal.
- Amino Acid-Protecting Groups. ResearchGate.
- Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry.
- Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. MDPI.
- CAS 944068-21-7 | this compound. Hoffman Fine Chemicals.
- This compound [P76041]. ChemUniverse.
- Sulfonamide purification process. Google Patents.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Semantic Scholar. (2004-08-01).
- Technical Support Center: Purification of Methanesulfonamide by Recrystallization. Benchchem.
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analytical methods for N-(3-Piperidyl)methanesulfonamide characterization (HPLC, NMR)
Application Note: N-(3-Piperidyl)methanesulfonamide
Definitive Analytical Characterization by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract and Introduction
This compound is a key chemical entity utilized in various scientific research and drug development programs.[1] Its structure, featuring a polar piperidine ring and a methanesulfonamide group, presents unique analytical challenges that demand robust and validated characterization methods.[1] The identity, purity, and stability of this compound are critical parameters that directly impact the reliability of research data and the safety and efficacy of potential pharmaceutical products.
This comprehensive application note provides a detailed guide for the analytical characterization of this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a dynamic protocol grounded in first principles of analytical chemistry. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system. This document is intended for researchers, analytical scientists, and drug development professionals who require definitive and reliable methods for quality control and structural verification.
The methodologies detailed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for analytical procedure validation, ensuring the generation of data that is fit for its intended purpose and meets stringent regulatory expectations.[2][3]
Physicochemical Properties and Analytical Considerations
A foundational understanding of the molecule's properties is paramount for developing a successful analytical strategy.
-
Molecular Formula: C₆H₁₄N₂O₂S
-
Molecular Weight: 178.26 g/mol [4]
-
Structure:
-
Key Features: The presence of two secondary amine groups (one on the piperidine ring, one in the sulfonamide linkage) and the polar sulfonyl group makes the molecule highly polar and water-soluble. This high polarity is a primary challenge for retention in traditional reversed-phase HPLC.[5] Furthermore, the molecule lacks a significant UV chromophore, necessitating sensitive detection strategies.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale and Method Development Insights
The primary challenge in developing an HPLC method for this compound is achieving adequate retention on a reversed-phase column.[5] Standard C18 phases often result in the analyte eluting at or near the void volume (t₀) when using highly aqueous mobile phases.[6] To overcome this, several strategies can be employed:
-
Polar-Embedded/Endcapped Columns: These columns incorporate polar groups within the alkyl chains or at the silica surface, which allows for the use of highly aqueous (up to 100%) mobile phases without the risk of stationary phase collapse ("dewetting"). This approach enhances the retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining very polar compounds that are not retained in reversed-phase chromatography.[7]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase forms a neutral, more hydrophobic complex with the protonated amine groups of the analyte, thereby increasing its retention on a C18 column.[8]
For this application note, we will focus on a robust reversed-phase method using a polar-endcapped column. This approach is often preferred for its simplicity, reproducibility, and compatibility with mass spectrometry, avoiding the potential for ion suppression associated with non-volatile ion-pairing reagents.[7]
Due to the lack of a strong UV chromophore, detection can be achieved at a low wavelength (e.g., < 210 nm) where the sulfonamide and amine functionalities exhibit some absorbance. Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly effective.[8] We will proceed with low-wavelength UV detection, as it is widely accessible.
HPLC Experimental Workflow Diagram
Caption: HPLC workflow from sample preparation to final report.
Detailed HPLC Protocol
This protocol is designed to be a starting point and should be validated according to ICH guidelines for its specific intended use.[9]
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm | Provides retention for polar analytes in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC.[10] |
| Gradient | Isocratic, 95% A / 5% B | An isocratic method is simpler and often more robust for a single analyte purity test. Gradient may be needed for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 205 nm | Maximizes sensitivity for a compound with a weak chromophore. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Sample Diluent | Water/Acetonitrile (90:10 v/v) | Should be similar in composition to the mobile phase to ensure good peak shape. |
| Standard Conc. | 0.5 mg/mL | For assay and purity determination. |
| Sample Conc. | 0.5 mg/mL | Should be close to the standard concentration. |
Protocol Steps:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
System Setup and Equilibration: Install the column and equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST): Make five replicate injections of the Standard Preparation. The system is deemed suitable for use if it meets the criteria in Table 2.
-
Analysis: Inject the Standard Preparation and Sample Preparation in duplicate.
System Suitability and Validation Parameters
Adherence to predefined system suitability criteria is mandatory to ensure the validity of the analytical results on any given day.[9] The following table outlines typical acceptance criteria based on ICH and FDA guidelines.[11][12]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicates | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicates | Indicates the stability and precision of the pump and mobile phase composition. |
NMR Spectroscopy for Structural Confirmation
Principle and Rationale for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous confirmation of molecular structure.[13] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms. Together, they serve as a definitive fingerprint for this compound.
For this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent solvent choice. Its polarity effectively dissolves the analyte, and it allows for the observation of exchangeable N-H protons from both the piperidine ring and the sulfonamide group.
Chemical Structure with NMR Labeling
Sources
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Application Notes & Protocols: A Framework for Investigating the Therapeutic Potential of N-(3-Piperidyl)methanesulfonamide in Neurodegenerative Disease Models
Introduction: The Imperative for Novel Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a profound and growing challenge to global health.[1][2] These conditions are characterized by the progressive and relentless loss of specific neuronal populations, leading to devastating cognitive, motor, and psychiatric decline.[2][3] Current therapeutic strategies often provide only symptomatic relief without halting the underlying degenerative processes.[2][4] This therapeutic gap underscores the urgent need for novel small molecules capable of intervening in the core pathological mechanisms.
The sulfonamide and piperidine chemical motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[5][6][7] Molecules incorporating these scaffolds have shown promise in modulating key targets in neurodegeneration, including cholinesterases, amyloid-β aggregation, and pathways of neuronal cell death.[5][8][9]
This document concerns N-(3-Piperidyl)methanesulfonamide , a compound whose potential in neurodegenerative disease is, as of this writing, largely unexplored. Its structure, featuring both a piperidine ring and a methanesulfonamide group, makes it a compelling candidate for initial screening.[10] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, hypothesis-driven framework for the initial evaluation of this compound. We will proceed from fundamental characterization to a multi-tiered screening cascade across relevant disease models, explaining not just the protocols but the scientific rationale that underpins each experimental choice.
PART 1: Compound Characterization and Safe Handling
Before commencing any biological evaluation, a thorough understanding of the compound's physicochemical properties and safety profile is essential. This ensures experimental reproducibility and operator safety.
1.1. Physicochemical Properties
This compound is an organic compound whose basic properties are summarized below.[10][11] Verifying the purity and identity of the compound lot via NMR or LC-MS prior to use is a critical first step.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂S | [11][12][13] |
| Molecular Weight | 178.25 g/mol | [11] |
| Appearance | Yellow Solid | [11] |
| CAS Number | 944068-21-7 | [11] |
| Storage | Refrigerator (2-8°C), Inert Atmosphere, Dark | [11] |
1.2. Safety and Handling Precautions
According to Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate care.[10] All work should be conducted in a certified chemical fume hood by personnel trained in handling potentially hazardous chemicals.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Required PPE: Standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
PART 2: A Hypothesis-Driven Screening Strategy
The structural alerts within this compound guide our initial hypotheses. The piperidine core is present in numerous cholinesterase inhibitors, while related sulfonamides have been investigated for a range of neuroprotective activities, including the inhibition of Kynurenine Monooxygenase (KMO), a key target in Huntington's disease.[7][14] This leads to a logical, multi-pronged screening approach.
Hypothesis 1: Modulation of the Kynurenine Pathway (Huntington's Disease)
Causality: The kynurenine pathway (KP) of tryptophan metabolism is implicated in Huntington's disease (HD) pathogenesis.[14] Kynurenine monooxygenase (KMO) is a critical enzyme in this pathway, and its inhibition shunts the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the neurotoxic 3-hydroxykynurenine (3-HK).[14] A structurally related piperidine methanesulfonamide derivative has been identified as a brain-permeable KMO inhibitor, providing a strong rationale to test this compound against this target.[14]
Caption: The Kynurenine Pathway and the hypothesized inhibitory action of the compound on KMO.
Protocol 1: In Vitro KMO Enzymatic Inhibition Assay
This protocol assesses the direct inhibitory effect of the compound on KMO enzyme activity, typically using a fluorescence-based readout.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Known KMO inhibitor (positive control, e.g., GSK198)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration) in the assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
Assay Reaction: To each well of a 96-well plate, add:
-
50 µL of assay buffer containing recombinant KMO enzyme.
-
2 µL of test compound dilution, positive control, or DMSO vehicle.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a substrate solution containing L-kynurenine and NADPH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the rate of NADPH consumption by monitoring the decrease in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Normalize the rates to the DMSO control (100% activity) and buffer-only control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothesis 2: Cholinesterase Inhibition & Anti-Aggregation (Alzheimer's Disease)
Causality: The cholinergic hypothesis of Alzheimer's disease (AD) points to a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to increase acetylcholine levels.[6][9] Additionally, the aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a central pathological hallmark of AD.[8] Compounds containing the piperidine scaffold have been successfully designed as dual inhibitors of both cholinesterases and Aβ aggregation.[7]
Caption: Hypothesized dual-action mechanism in Alzheimer's Disease models.
Protocol 2: AChE/BuChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases.
Materials:
-
Human AChE and BuChE enzymes
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide (substrates)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound, Donepezil (positive control), DMSO
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of enzyme, substrate (ATCh or BTCh), and DTNB in the phosphate buffer. Prepare compound dilutions as described in Protocol 1.
-
Assay Reaction: In each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of test compound dilution, control, or vehicle.
-
10 µL of enzyme solution (AChE or BuChE).
-
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of substrate solution (ATCh or BTCh) to each well.
-
Measurement: Immediately measure the change in absorbance at 412 nm over 10 minutes. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.
-
Data Analysis: Calculate the reaction rate from the slope of the absorbance curve. Determine the IC₅₀ value as described in Protocol 1.
Protocol 3: Thioflavin T (ThT) Assay for Aβ₄₂ Aggregation Inhibition
This assay uses the dye Thioflavin T, which fluoresces upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Synthetic Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compound, known inhibitor (e.g., EGCG), DMSO
-
96-well black microplates with clear bottoms
Procedure:
-
Aβ₄₂ Preparation: Dissolve Aβ₄₂ peptide in HFIP to monomerize it. Evaporate the HFIP to form a peptide film and then reconstitute in DMSO to create a concentrated stock. Dilute into ice-cold phosphate buffer to the desired final concentration (e.g., 10 µM) immediately before use.
-
Assay Setup: In each well, combine:
-
The Aβ₄₂ solution.
-
Test compound dilution, control, or vehicle.
-
ThT solution.
-
-
Incubation and Monitoring: Seal the plate and incubate at 37°C with gentle shaking. Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Determine the percent inhibition by comparing the final fluorescence plateau of compound-treated wells to the DMSO control. Calculate the IC₅₀ from a dose-response curve.
Hypothesis 3: General Cytoprotection (Parkinson's Disease & Broad Neurodegeneration)
Causality: A common feature of many neurodegenerative diseases is the death of neurons due to insults like mitochondrial dysfunction and oxidative stress.[5][15] In vitro models of Parkinson's disease (PD) often use neurotoxins like MPP⁺ or 6-hydroxydopamine (6-OHDA) to induce these pathological processes in dopaminergic cell lines like SH-SY5Y.[1][5] Assessing the ability of this compound to protect cells from these toxins provides a measure of its general neuroprotective potential.
Protocol 4: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This assay measures the ability of the compound to preserve cell viability in the presence of a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
MPP⁺ iodide (neurotoxin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Test compound, DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control group.
-
Toxin Exposure: Add MPP⁺ to all wells (except the untreated control group) to a final concentration known to induce ~50% cell death (e.g., 1 mM, determined empirically).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilize the crystals by adding 100 µL of DMSO or a specialized solubilizing solution to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the untreated (no toxin) control cells (100% viability). Plot percent viability versus compound concentration to determine the EC₅₀ (effective concentration for 50% protection). A parallel cytotoxicity assay without the toxin should be run to ensure the compound is not toxic at the tested concentrations.
PART 3: Experimental Workflow and Data Interpretation
A structured, tiered approach is crucial for efficient drug discovery. The proposed screening cascade prioritizes experiments to quickly identify promising activity and deprioritize inactive compounds.
Caption: Proposed screening cascade for evaluating this compound.
Interpreting Results: A Hypothetical Example
Effective data presentation is key to making informed decisions. Below is a table summarizing potential outcomes from the primary and secondary screens.
| Assay | Endpoint | Hypothetical Result | Interpretation |
| KMO Inhibition | IC₅₀ | 1.2 µM | Potent Hit. Strong activity against a key Huntington's target. |
| AChE Inhibition | IC₅₀ | 25 µM | Weak Activity. Likely not a primary mechanism of action. |
| BuChE Inhibition | IC₅₀ | > 50 µM | Inactive. |
| Aβ₄₂ Aggregation | IC₅₀ | 8.5 µM | Moderate Hit. Suggests potential utility in Alzheimer's models. |
| Neuroprotection (MPP⁺) | EC₅₀ | 5.3 µM | Active. Shows cytoprotective effects in a Parkinson's model. |
| Cytotoxicity (SH-SY5Y) | CC₅₀ | > 50 µM | Non-toxic. Good therapeutic window in this cell line. |
Based on these hypothetical results, the compound would be prioritized for further study due to its potent KMO inhibition and promising neuroprotective and anti-aggregation activities, with a good in vitro safety profile.
References
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PubChem. N-(piperidin-3-ylmethyl)methanesulfonamide. Available from: [Link]
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Tsuboi, K., et al. (2021). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 44, 128115. Available from: [Link]
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Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Available from: [Link]
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PubChem. Methanesulfonamide. Available from: [Link]
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University of Hertfordshire. (2023). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles. Available from: [Link]
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Hulíková, K., et al. (2024). New biologically active sulfonamides as potential drugs for Alzheimer's disease. Archiv der Pharmazie. Available from: [Link]
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Hulíková, K., et al. (2024). New biologically active sulfonamides as potential drugs for Alzheimer's disease. ResearchGate. Available from: [Link]
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Liu, X., et al. (2022). Molecular understanding of the translational models and the therapeutic potential natural products of Parkinson's disease. Biomedicine & Pharmacotherapy, 155, 113718. Available from: [Link]
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PubChem. Methanesulfonamide, N-phenyl-. Available from: [Link]
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Rodrigues, F. B., & Wild, E. J. (2021). Potential disease modifying therapies for Huntington's disease, lessons learned and future opportunities. Movement Disorders, 36(8), 1731-1743. Available from: [Link]
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ChemUniverse. This compound. Available from: [Link]
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Acar, Ç., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. Available from: [Link]
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Muneer, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. Available from: [Link]
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Krystal, J. H., & Sanacora, G. (2009). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. ACS Chemical Neuroscience, 1(4), 265-274. Available from: [Link]
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Patel, D., et al. (2023). Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis. Pharmacy, 11(5), 159. Available from: [Link]
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Al-Bargi, R. I., et al. (2023). The Management of Parkinson's Disease: An Overview of the Current Advancements in Drug Delivery Systems. Pharmaceutics, 15(3), 969. Available from: [Link]
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Poewe, W. (2013). Therapy for Parkinson's Disease: What is in the Pipeline? Current Neurology and Neuroscience Reports, 13(12), 408. Available from: [Link]
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Marques, S. M., et al. (2021). Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer's Disease. Molecules, 26(23), 7177. Available from: [Link]
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Society for Experimental Biology and Medicine. (2008). Novel Therapeutic Compounds For Neurodegenerative Conditions. ScienceDaily. Available from: [Link]
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Stott, S., et al. (2023). Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2023 Update. Journal of Parkinson's Disease, 13(5), 599-611. Available from: [Link]
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Saka, E., et al. (2023). Molecular Imbalances Between Striosome and Matrix Compartments Characterize the Pathogenesis and Pathophysiology of Huntington's Disease Model Mouse. International Journal of Molecular Sciences, 24(22), 16301. Available from: [Link]
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Teh, S. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 21-41. Available from: [Link]
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Flower, M., et al. (2025). Huntington disease: somatic expansion, pathobiology and therapeutics. Nature Reviews Neurology. Available from: [Link]
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Ivanova, Y., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1842. Available from: [Link]
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Ghorab, M. M., et al. (2025). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. ResearchGate. Available from: [Link]
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step-by-step synthesis of nAChR modulators from N-(3-Piperidyl)methanesulfonamide
Application Notes & Protocols
Topic: Step-by-Step Synthesis of nAChR Modulators from N-(3-Piperidyl)methanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them high-value targets for therapeutic intervention in neurological and inflammatory diseases.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent nAChR modulators.[3][4] This guide provides detailed, field-proven protocols for the synthesis of diverse nAChR modulators using this compound as a versatile starting material. We will explore two primary synthetic strategies—Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation—providing step-by-step instructions, mechanistic insights, and guidance on reagent selection. These protocols are designed to be robust and adaptable, enabling researchers to generate novel libraries of piperidine-based compounds for drug discovery programs.
Introduction: The Piperidine Scaffold in nAChR Modulation
The development of selective nAChR modulators is a key objective in modern drug discovery.[5] These receptors, composed of five subunits, are implicated in conditions ranging from Alzheimer's disease and schizophrenia to pain and inflammation.[5][6] Many successful nAChR ligands incorporate a basic nitrogen atom within a cyclic scaffold, which often forms a critical cation-π interaction with a conserved tryptophan residue in the receptor's binding site.[7]
This compound (CAS 944068-21-7) is an ideal starting scaffold for building nAChR modulators.[8] Its key features include:
-
A secondary amine on the piperidine ring, which serves as a reactive handle for introducing a wide variety of substituents.
-
A stable methanesulfonamide group that can act as a hydrogen bond donor/acceptor, potentially contributing to receptor affinity.
-
A chiral center at the C3 position, allowing for the exploration of stereochemistry in ligand-receptor interactions.
This document outlines core synthetic methodologies to functionalize the piperidine nitrogen, transforming this simple building block into complex and potentially potent nAChR modulators.
General Synthetic Workflow
The overall strategy involves leveraging the nucleophilicity of the piperidine nitrogen to form new carbon-nitrogen bonds. This allows for the direct attachment of aryl, heteroaryl, or alkyl moieties, which are common features of known nAChR ligands.
Figure 1: High-level synthetic strategies for modifying this compound.
Strategy 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between amines and aryl halides or pseudohalides.[9][10] This palladium-catalyzed cross-coupling reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization and library synthesis.[11]
Mechanistic Principle
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperidine nitrogen coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle, especially the reductive elimination.[12]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for N-Arylation
This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)[13]
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[9]
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Preparation: In a separate vial, quickly weigh and add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%). Add the anhydrous, degassed solvent (to achieve a final concentration of ~0.1 M) to the reaction vessel.
-
Reaction Execution: Add the catalyst/ligand mixture to the reaction vessel. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperidine derivative.
Key Considerations & Optimization
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Precatalysts are often more air-stable and provide more consistent results. Pd(0) is the active species.[13] |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | Bulky, electron-rich monophosphine ligands (XPhos, SPhos) are generally effective for challenging couplings (e.g., with aryl chlorides). Bidentate ligands like BINAP can also be effective.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common, but weaker bases like K₃PO₄ can be used for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, high-boiling point aprotic solvents are preferred. Must be thoroughly degassed to prevent catalyst oxidation. |
Strategy 2: N-Alkylation via Reductive Amination
Reductive amination is a fundamental and highly efficient method for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[14] The reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ to form the N-alkylated product.[15]
Mechanistic Principle
The process typically occurs in one pot. The piperidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, and subsequent dehydration forms a transient iminium ion. A mild, selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the corresponding tertiary amine.
The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound before the iminium can form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance for acidic conditions which can catalyze iminium formation.[16]
Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (optional, as a catalyst)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the solvent (DCM or DCE).
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to control any effervescence.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to yield the pure N-alkyl piperidine derivative.
Advanced Strategies: Multi-Step Synthesis via Suzuki Coupling
To create more complex modulators, the N-functionalized piperidine can serve as a platform for further elaboration. For instance, an N-aryl piperidine derivative bearing a halide can undergo a subsequent Suzuki-Miyaura cross-coupling reaction.[17] This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound (e.g., a boronic acid or ester), allowing for the synthesis of biaryl structures common in advanced nAChR ligands.[18][19]
Figure 3: Example of a multi-step workflow combining N-arylation with Suzuki coupling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel nicotinic acetylcholine receptor modulators. The robust and well-established protocols for Buchwald-Hartwig amination and reductive amination provide reliable pathways to a diverse range of N-aryl and N-alkyl derivatives. By mastering these core synthetic transformations, researchers in drug discovery can efficiently generate and optimize new chemical entities targeting nAChRs for a variety of therapeutic applications.
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Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., Rush, R., & Elbaum, D. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. [6][20]
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Malpass, G., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. [21]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [9]
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Nencini, A., et al. (2014). Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor. European Journal of Medicinal Chemistry, 82, 345-353. [5]
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Li, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2598. [25]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889-4893. [18]
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Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 295. [16]
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Application Notes and Protocols for the Large-Scale Synthesis of N-(3-Piperidyl)methanesulfonamide Derivatives
Abstract
This technical guide provides a comprehensive overview of the critical considerations for the large-scale synthesis of N-(3-Piperidyl)methanesulfonamide derivatives. These scaffolds are integral to numerous active pharmaceutical ingredients (APIs), making their efficient and scalable production a key focus in drug development. This document delves into strategic synthetic planning, detailed process optimization, and robust control strategies necessary for transitioning from laboratory-scale synthesis to industrial-scale manufacturing. We will explore various synthetic routes, address common scale-up challenges such as impurity profiling and polymorphism, and provide detailed, field-proven protocols for key transformations. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Specifically, the 3-substituted piperidine motif is a key structural feature in many biologically active compounds, including drugs for diabetes, such as alogliptin, and other therapeutic agents. The methanesulfonamide group often enhances the pharmacological properties of a molecule, such as its solubility and metabolic stability. Consequently, the efficient and scalable synthesis of this compound derivatives is of paramount importance to the pharmaceutical industry.
Transitioning a synthetic route from the bench to a manufacturing plant introduces a host of challenges that extend beyond simple reaction yield. Factors such as cost of goods, process safety, environmental impact, and regulatory compliance become driving forces in process development. This guide aims to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate these complexities successfully.
Strategic Synthesis Planning: A Comparative Analysis of Routes
The selection of an appropriate synthetic route is the cornerstone of a successful large-scale campaign. The ideal route should be convergent, utilize readily available and cost-effective starting materials, avoid hazardous reagents where possible, and proceed in high yield with straightforward purification.
Several established methods exist for the synthesis of the key 3-aminopiperidine intermediate, which is subsequently mesylated.[3] A comparative analysis of the most prominent routes is presented below.
Route A: Catalytic Hydrogenation of 3-Aminopyridine
This is often the most direct and atom-economical approach.[2] However, it typically requires high pressure and specialized equipment, and catalyst selection is critical to achieve high stereoselectivity and avoid over-reduction.[4][5]
Route B: Multi-step Synthesis from L-Glutamic Acid
This chemoenzymatic approach leverages an inexpensive chiral starting material to construct the 3-aminopiperidine core.[6] While it involves more synthetic steps, it offers excellent control over stereochemistry.[6]
Route C: Biocatalytic Approaches
The use of enzymes, such as transaminases or imine reductases, represents a green and highly efficient alternative.[3][6][7] These methods can offer exceptional enantioselectivity and operate under mild reaction conditions, which can lead to long-term cost savings and a reduced environmental footprint.[6]
Table 1: Comparative Analysis of Synthetic Routes to 3-Aminopiperidine
| Parameter | Route A: Catalytic Hydrogenation | Route B: From L-Glutamic Acid | Route C: Biocatalytic Approach |
| Starting Material Cost | Low to Moderate | Low | Moderate to High (initially) |
| Number of Steps | 1-2 | 5-7 | 1-3 |
| Scalability | High (with specialized equipment) | Moderate to High | High (with enzyme availability) |
| Stereocontrol | Moderate to High (catalyst dependent) | Excellent | Excellent |
| Key Challenges | High pressure, catalyst poisoning, over-reduction | Multiple steps, protecting group chemistry | Enzyme cost and stability, substrate scope |
| Green Chemistry | Good (atom economy) | Moderate (solvent and reagent use) | Excellent (mild conditions, aqueous media) |
Generalized Synthetic Workflow
The overall synthetic strategy typically involves the formation of a protected 3-aminopiperidine intermediate, followed by mesylation and subsequent deprotection if necessary. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Protocol: Mesylation of Boc-Protected 3-Aminopiperidine
This protocol details the critical mesylation step, a common transformation in the synthesis of the target compounds.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-3-(Boc-Amino)piperidine | 200.28 | 100.0 g | 0.499 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 62.7 g (43.4 mL) | 0.547 |
| Triethylamine (TEA) | 101.19 | 75.8 g (104.4 mL) | 0.749 |
| Dichloromethane (DCM) | - | 1.0 L | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-3-(Boc-Amino)piperidine (100.0 g, 0.499 mol) and triethylamine (75.8 g, 0.749 mol) in dichloromethane (1.0 L).
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (62.7 g, 0.547 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Aqueous Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 500 mL of water. Transfer the mixture to a separatory funnel.
-
Extractions:
-
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL). The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-N-(3-Piperidyl)methanesulfonamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
Scale-Up Considerations and Challenges
Handling of Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride is a highly corrosive and moisture-sensitive reagent.[9][10][11] On a large scale, its handling requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron are mandatory.[9]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained system.[9]
-
Storage: Store in airtight, corrosion-resistant containers away from moisture and incompatible materials like bases and strong oxidizing agents.[9]
-
Quenching: The quenching of residual MsCl during work-up is highly exothermic and must be performed with careful temperature control.
Impurity Profiling and Control
The identification and control of impurities are critical for ensuring the safety and efficacy of the final API.[12][13][14] Potential impurities in the synthesis of this compound derivatives can arise from several sources:
-
Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.
-
By-products: Side reactions, such as the formation of N,N-disubstituted sulfonamides, can occur.[15]
-
Degradation Products: The product may degrade under certain conditions during synthesis or storage.[12]
Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for reporting, identifying, and qualifying impurities in new drug substances.[13][16]
Caption: Impurity sources and control strategies in large-scale synthesis.
Crystallization and Polymorphism
The solid-state properties of the final API are of utmost importance. Sulfonamides are known to exhibit polymorphism, where the same chemical compound can exist in different crystalline forms.[17][18][19][20] These polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can significantly impact the bioavailability of the drug.[17]
A robust crystallization process must be developed to ensure the consistent production of the desired polymorphic form. This involves a thorough screening of solvents, temperatures, and cooling rates.
Conclusion
The large-scale synthesis of this compound derivatives is a multifaceted endeavor that requires a holistic approach, integrating synthetic chemistry, process engineering, and analytical sciences. A successful scale-up campaign hinges on a well-chosen synthetic route, a deep understanding of the reaction mechanisms, and a proactive strategy for addressing challenges related to safety, impurity control, and solid-state chemistry. The protocols and considerations outlined in this guide provide a solid foundation for the development of robust and efficient manufacturing processes for this important class of pharmaceutical intermediates.
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Protocol for N-Sulfonylation of Piperidine Rings: A Comprehensive Guide for Medicinal Chemists
Introduction: The Enduring Significance of the Sulfonamide Moiety
The N-sulfonylated piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] The sulfonamide functional group is not merely a passive linker but an active participant in defining a molecule's pharmacological profile, influencing properties such as binding affinity, metabolic stability, and pharmacokinetic parameters.[3] Compounds bearing this motif exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, diuretic, and anti-inflammatory properties.[2][4][5] This guide provides a detailed protocol for the N-sulfonylation of piperidine rings, delving into the mechanistic underpinnings of the reaction and offering practical, field-proven insights for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Nucleophilic Substitution at the Sulfonyl Center
The N-sulfonylation of a piperidine ring is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonylating agent, most commonly a sulfonyl chloride.[1][3][6] This initial attack forms a transient intermediate, which then collapses with the expulsion of a leaving group, typically a chloride ion. A base is crucial in this process to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[1][3] The choice of base is critical; it must be sufficiently strong to scavenge the acid but should not compete with the piperidine as a nucleophile.[7]
Caption: General mechanism of N-sulfonylation of piperidine.
Key Experimental Parameters and Their Rationale
The success of an N-sulfonylation reaction hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for troubleshooting and adapting the protocol to different substrates.
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Sulfonylating Agent | Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chloride, Substituted arylsulfonyl chlorides | The reactivity of the sulfonyl chloride is influenced by the electronic nature of the R group. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the reagent more reactive. MsCl is a highly reactive and common choice.[1] TsCl is also widely used and offers a crystalline product that is often easier to purify.[7] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | TEA and DIPEA are non-nucleophilic bases that effectively scavenge HCl without competing with the piperidine nucleophile.[8] Pyridine can also be used and may sometimes act as a nucleophilic catalyst.[7][8] An excess of the base (typically 1.2-1.5 equivalents) is used to ensure complete neutralization of the generated HCl.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.[1] DCM is a common choice due to its inertness and ease of removal.[3][8] For less reactive piperidines or sulfonyl chlorides, a more polar solvent like DMF may be beneficial.[9] |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at 0 °C to control the initial exotherm, especially with reactive sulfonyl chlorides like MsCl.[1][3] The reaction is then often allowed to warm to room temperature to ensure completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1] |
Detailed Step-by-Step Protocol: N-Sulfonylation of Piperidine with p-Toluenesulfonyl Chloride
This protocol provides a reliable method for the synthesis of N-tosylpiperidine.
Materials and Reagents:
-
Piperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Experimental Workflow:
Caption: Step-by-step workflow for N-sulfonylation.
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperidine solution over 15-30 minutes. Maintaining a low temperature during the addition is crucial to control the exothermic reaction.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.[1]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-tosylpiperidine.[1]
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.[10]
Troubleshooting and Expert Recommendations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive (sterically hindered) piperidine; Moisture in the reaction. | Use a more reactive sulfonylating agent or a stronger, non-nucleophilic base. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] |
| Formation of Side Products | Reaction temperature too high; Di-sulfonylation of a primary amine (if applicable). | Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride.[1] Use a stoichiometric amount of the sulfonylating agent (1.0-1.1 eq.).[1] |
| Difficult Purification | Excess base or the resulting salt co-elutes with the product. | Ensure the aqueous work-up is thorough to remove all salts. A brine wash is critical.[1] If the product is sufficiently non-polar, a plug of silica gel with a non-polar eluent can be used to remove polar impurities. |
Safety and Handling
Sulfonyl chlorides, such as methanesulfonyl chloride and p-toluenesulfonyl chloride, are corrosive, toxic, and lachrymators.[1] They react exothermically with water and other nucleophiles. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Organic solvents like dichloromethane are flammable and should be handled with care.[1]
Conclusion
The N-sulfonylation of piperidine rings is a robust and versatile transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize a wide range of N-sulfonylated piperidines. This detailed protocol and the accompanying insights provide a solid foundation for the successful execution of this important reaction in the pursuit of novel therapeutic agents.
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Oudaha, K. H., Najma, M. A. A., Roomi, A. B., Al-saidy, H. A., & Fadi, M. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]
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PPH 308: MEDICINAL CHEMISTRY - II. Unit: II: Sulfonamides. SlideShare. [Link]
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Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. [Link]
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Zheng, Y., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
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Mr. B. M. Thumar. (2016, April 18). Med.chem sulfonamides. SlideShare. [Link]
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Douglas, K. T., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. [Link]
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Douglas, K. T., et al. (2008). An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis. PubMed. [Link]
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Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]
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Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]
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The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]
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ResearchGate. (n.d.). Methods for the preparation of N-sulfinyl- and N-sulfonylimines. [Link]
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ResearchGate. (2025, August 6). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]
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National Institutes of Health. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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PubMed. (1998). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[4][5]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. [Link]
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ResearchGate. (2015, February). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
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ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide. [Link]
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Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
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Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]
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PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]
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YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
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ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]
-
National Institutes of Health. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]
-
ResearchGate. (n.d.). Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. [Link]
-
PubMed. (n.d.). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. [Link]
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Application Notes and Protocols for In Vitro Assay Development for N-(3-Piperidyl)methanesulfonamide Derivatives
Introduction
The N-(3-Piperidyl)methanesulfonamide scaffold represents a versatile starting point for the development of novel therapeutic agents. Its derivatives have shown potential in modulating the activity of various biological targets, including enzymes and receptors, making them promising candidates for drug discovery programs in areas such as neuroscience and oncology.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of compounds derived from this core structure.
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for experimental design choices. By following these guidelines, researchers can generate reliable and reproducible data to drive their discovery efforts forward.
Part 1: Primary Screening - Enzyme Inhibition Assays
A primary step in characterizing novel compounds is to assess their direct impact on specific enzymatic targets. Given the chemical nature of the this compound scaffold, several enzyme families are plausible targets. Here, we detail protocols for assessing the inhibitory activity against two key enzyme classes relevant to neurological disorders: acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological conditions.[4][5]
This assay is based on the Ellman method, a colorimetric assay that measures the activity of AChE.[4][5] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to AChE activity. The presence of an inhibitor will reduce the rate of this reaction.[6][7]
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in the assay buffer to achieve the desired final concentrations.
-
Prepare the AChE enzyme solution in the assay buffer to the desired concentration.
-
Prepare the substrate solution (ATCI) and DTNB solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the desired concentrations of the test compound.
-
Positive control wells: Add enzyme solution and the desired concentrations of the positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the ATCI substrate and DTNB solution to all wells.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_test) / V₀_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[8] There are two main isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[9]
This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[8][10] A probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product, resorufin. The increase in fluorescence is proportional to MAO activity. Specific inhibitors for each isoform (Clorgyline for MAO-A and Selegiline for MAO-B) can be used to determine the selectivity of the test compounds.
Caption: Workflow for the Monoamine Oxidase Inhibition Assay.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex Red (or other suitable fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Selective inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and control inhibitors in DMSO.
-
Create serial dilutions of the test compounds in assay buffer.
-
Prepare MAO-A and MAO-B enzyme solutions in assay buffer.
-
Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in assay buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Blank wells: Add assay buffer and DMSO.
-
Control wells (100% enzyme activity): Add the respective MAO enzyme and DMSO.
-
Test wells: Add the respective MAO enzyme and the desired concentrations of the test compound.
-
Positive control wells: Add the respective MAO enzyme and the desired concentrations of the appropriate selective inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes), protected from light.
-
Reaction Initiation: Add the reaction mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/585 nm for Amplex Red).
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for MAO-A and MAO-B to assess both potency and selectivity.
-
Part 2: Secondary Screening - Cell-Based Assays
Following primary screening, promising compounds should be evaluated in a more biologically relevant context. Cell-based assays are crucial for assessing a compound's efficacy, cytotoxicity, and potential mechanism of action within a cellular environment.
Cytotoxicity Assays
It is essential to determine the concentration at which a compound becomes toxic to cells. This helps to establish a therapeutic window for the desired biological effect. The MTT and LDH assays are two commonly used methods to assess cytotoxicity.[11]
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons[13][14]
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.[11]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Scientific Rationale: The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the number of lysed cells.[15][17]
Materials:
-
Neuronal cell line or primary neurons
-
Complete cell culture medium
-
Test compounds
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release, and determine the CC₅₀.
Neuroprotection Assays
For compounds intended for neurodegenerative diseases, it is crucial to assess their ability to protect neurons from various insults.
Neuroprotection assays involve inducing neuronal cell death through a specific stressor and then evaluating the ability of the test compound to mitigate this effect. Common stressors include oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neurotoxins (e.g., MPP⁺ for Parkinson's disease models).[18][19] Cell viability is then assessed using methods like the MTT assay.
Caption: Workflow for a Cell-Based Neuroprotection Assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
Test compounds
-
Neurotoxic stimulus (e.g., hydrogen peroxide, glutamate, MPP⁺)
-
MTT assay reagents
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic stimulus to the wells (except for the untreated control wells) and co-incubate with the test compounds for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Perform the MTT assay as described in section 2.1.1.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.
Part 3: Target Engagement and Mechanism of Action - Receptor Binding Assays
To understand how a compound exerts its biological effect, it is important to determine if it directly interacts with a specific receptor. Radioligand binding assays are a common method for this purpose.[20][21]
Scientific Rationale
Receptor binding assays measure the affinity of a ligand for a receptor. In a competitive binding assay, a constant concentration of a radiolabeled ligand (a compound known to bind to the target receptor) is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).[20][22][23]
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Filter plates or a cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a competition binding model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Enzyme Inhibition Assays
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |
| Derivative 1 | AChE | 1.2 ± 0.2 | N/A |
| Derivative 1 | MAO-A | 5.8 ± 0.7 | 0.5 |
| Derivative 1 | MAO-B | 11.6 ± 1.5 | |
| Derivative 2 | AChE | > 50 | N/A |
| Derivative 2 | MAO-A | 0.9 ± 0.1 | 15.5 |
| Derivative 2 | MAO-B | 14.0 ± 2.1 |
Table 2: Example Data Summary for Cell-Based Assays
| Compound ID | CC₅₀ (µM) in SH-SY5Y cells | Neuroprotection vs. H₂O₂ (EC₅₀, µM) |
| Derivative 1 | 25.4 ± 3.1 | 3.5 ± 0.4 |
| Derivative 2 | > 100 | 8.2 ± 1.1 |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of novel compounds derived from the this compound scaffold. By systematically evaluating enzyme inhibition, cytotoxicity, and neuroprotective effects, researchers can effectively identify promising lead candidates for further development. Subsequent studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of these compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.
- Smolecule. (n.d.). Buy this compound | 944068-21-7.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- MD Biosciences. (n.d.). Cell-based Assays.
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- Frontiers. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala.
- PMC - NIH. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
- PMC - NIH. (n.d.). Cell death assays for neurodegenerative disease drug discovery.
- IRIS - Unibo. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- ResearchGate. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
- PMC. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death.
- RMIT University. (2024). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability.
- NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- BenchChem. (2025). Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances.
- PMC - NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS.
- Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
- Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models.
- AGETDS. (n.d.). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants.
- BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- Multiwell Plates. (n.d.). Receptor Binding Assays.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery.
- Drug Discovery World. (2007). Neuronal morphology screening as a tool in neuroscience drug discovery.
- PMC. (2022). Neuronal Activity Reporters as Drug Screening Platforms.
- Smolecule. (2023). N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide.
- Hoffman Fine Chemicals. (n.d.). CAS 944068-21-7 | this compound | MFCD09810664.
- ChemUniverse. (n.d.). This compound [P76041].
- Smolecule. (2023). N-[[1-(3-bromopyridin-2-yl)piperidin-3-yl]methyl]methanesulfonamide.
- Smolecule. (2024). Buy (3S)-N-Methanesulfonylpiperidine-3-carboxamide.
- MySkinRecipes. (n.d.). N-(Piperidin-4-yl)methanesulfonamide hydrochloride.
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- PubMed. (n.d.). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives.
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Troubleshooting & Optimization
common problems in N-(3-Piperidyl)methanesulfonamide synthesis and solutions
Welcome to the technical support center for the synthesis of N-(3-Piperidyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and achieve successful outcomes in your experiments.
I. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.
Issue 1: Consistently Low or No Product Yield
Question: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis are a common frustration and can often be traced back to a few critical factors related to reagent stability and reaction conditions.
-
Probable Cause 1: Hydrolysis of Methanesulfonyl Chloride (MsCl). Methanesulfonyl chloride is highly reactive and exquisitely sensitive to moisture.[1][2] If it comes into contact with water, it will hydrolyze to form methanesulfonic acid and hydrochloric acid.[1] The resulting methanesulfonic acid is unreactive towards the amine, leading to a significant drop in your expected yield.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent ambient moisture from entering the reaction vessel.[3]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of methanesulfonyl chloride or purify older stock by distillation.
-
-
-
Probable Cause 2: Sub-optimal Reaction Temperature. The reaction between an amine and methanesulfonyl chloride is exothermic.[4] If the temperature is not controlled, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution:
-
Controlled Addition: Add the methanesulfonyl chloride dropwise to a cooled solution (typically 0 °C) of 3-aminopiperidine and a base.[4]
-
Temperature Monitoring: Use a thermometer to monitor the internal reaction temperature throughout the addition of MsCl.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a designated period to ensure completion.
-
-
-
Probable Cause 3: Use of Unprotected 3-Aminopiperidine. 3-Aminopiperidine has two nucleophilic nitrogen atoms: the primary amine at the 3-position and the secondary amine of the piperidine ring. While the primary amine is generally more nucleophilic, competitive reaction at the ring nitrogen can occur, leading to a mixture of products and a lower yield of the desired compound.
-
Solution:
-
N-Protection Strategy: Employ a protecting group for the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[5][6] The synthesis would then involve reacting N-Boc-3-aminopiperidine with methanesulfonyl chloride, followed by a deprotection step to remove the Boc group.
-
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My TLC analysis shows the desired product spot, but also a significant apolar spot and a baseline spot. What are these impurities and how can I prevent them?
Answer: The presence of multiple spots on your TLC plate points to the formation of side products. Identifying these is key to optimizing your reaction.
-
Probable Cause 1: Di-sulfonylation (Apolar Spot). The primary amine of 3-aminopiperidine has two N-H bonds. It's possible for both to react with methanesulfonyl chloride, especially if an excess of MsCl is used, leading to the formation of a di-sulfonylated byproduct.[7] This byproduct will be less polar than your desired mono-sulfonated product.
-
Solution:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of 3-aminopiperidine (or its N-protected form) to methanesulfonyl chloride. A slight excess of the amine can also be used to ensure all the MsCl is consumed.[7]
-
Controlled Addition: Add the methanesulfonyl chloride slowly to the amine solution. This maintains a low concentration of MsCl in the reaction at any given time, favoring mono-sulfonylation.
-
-
-
Probable Cause 2: Unreacted Starting Material (Polar Spot). A polar spot that corresponds to your starting 3-aminopiperidine indicates an incomplete reaction.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at an appropriate temperature to go to completion. Monitor the reaction progress by TLC until the starting amine spot is no longer visible.
-
Reagent Purity: Verify the purity and reactivity of your methanesulfonyl chloride. As mentioned, hydrolysis can render it inactive.[8]
-
-
-
Probable Cause 3: Hydrolyzed Methanesulfonyl Chloride (Baseline Spot). The methanesulfonic acid formed from the hydrolysis of MsCl is highly polar and will likely remain at the baseline of your TLC plate.
-
Solution:
-
Strict Anhydrous Conditions: As detailed in Issue 1, preventing moisture is critical.[2]
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?
Answer: Purification can be challenging due to the presence of both ionic byproducts and structurally similar organic impurities.
-
Problem 1: Removal of Salts. The reaction generates a hydrochloride salt of the base used (e.g., triethylamine hydrochloride). This salt needs to be effectively removed.
-
Solution:
-
Aqueous Work-up: After the reaction is complete, perform an aqueous work-up. Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then extract your product into an organic solvent like dichloromethane (DCM) or ethyl acetate. The salts will remain in the aqueous layer.[9]
-
Brine Wash: Wash the combined organic layers with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[4]
-
-
-
Problem 2: Separating Structurally Similar Impurities. If di-sulfonylation has occurred, separating this byproduct from your desired product can be difficult.
-
Solution:
-
Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the mono-sulfonated product from the di-sulfonylated byproduct and any other non-polar impurities. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can provide good separation.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step.[10] Small-scale solubility tests should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[10]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
A1: A non-nucleophilic organic base is ideal. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used. They act as acid scavengers, neutralizing the HCl generated during the reaction without competing with the 3-aminopiperidine as a nucleophile.[11] Pyridine can also be used, but its removal can sometimes be more challenging.
Q2: Is it necessary to protect the piperidine nitrogen?
A2: While the reaction can sometimes be achieved without protection, it is highly recommended to protect the piperidine nitrogen to ensure selectivity and avoid the formation of a complex mixture of products.[12] Using N-Boc-3-aminopiperidine will direct the sulfonylation to the primary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[7] Use a suitable mobile phase (e.g., a mixture of DCM and methanol) to achieve good separation between your starting material, product, and any byproducts. The consumption of the starting amine is a good indicator of reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[13]
Q4: My final product is an oil, not a solid. How can I crystallize it?
A4: If your purified product is an oil, it may be due to residual solvent or the inherent nature of the free base. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if you have one.[10] Alternatively, converting the free base to a salt (e.g., the hydrochloride salt by adding a solution of HCl in an organic solvent) can often yield a stable, crystalline solid.
III. Experimental Protocols & Data
Protocol 1: Synthesis of N-(1-Boc-3-piperidyl)methanesulfonamide
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-aminopiperidine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
-
Setup: Dissolve the purified N-(1-Boc-3-piperidyl)methanesulfonamide (1.0 eq.) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM.
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
| Parameter | Condition A | Condition B |
| Starting Material | Unprotected 3-aminopiperidine | N-Boc-3-aminopiperidine |
| Typical Yield | 30-50% (crude) | 80-95% (after protection) |
| Purity (Crude) | Low (mixture of products) | High |
| Purification | Difficult (multiple components) | Straightforward chromatography |
Visualization of Key Processes
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
IV. References
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Retrieved from
-
Horiazon Chemical. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from
-
Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1970). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 48(18), 2847-2853.
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from
-
Bachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from
-
Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Retrieved from
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Retrieved from
-
von Wachenfeldt, H., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(23), 8206-8217.
-
Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Retrieved from
-
Wallner, O., et al. (2023). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem, 18(1), e202200310.
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Lund University. (2023). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Retrieved from [Link]
-
Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Methanesulfonamide Synthesis. Retrieved from
-
PubMed. (2023). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Retrieved from [Link]
-
BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives. Retrieved from
-
BenchChem. (2025). The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Retrieved from
-
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Retrieved from
-
BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Methanesulfonamide by Recrystallization. Retrieved from
-
National Institutes of Health. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(3-Piperidyl)methanesulfonamide Coupling Reactions
Welcome to the technical support center for the synthesis of N-(3-Piperidyl)methanesulfonamide and related structures. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the crucial sulfonylation step of 3-aminopiperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common challenges in this synthetic transformation.
The coupling of an amine with a sulfonyl chloride is a cornerstone reaction in medicinal chemistry, giving rise to the sulfonamide functional group present in numerous therapeutic agents.[1][2] However, the di-functional nature of 3-aminopiperidine, possessing both a primary and a secondary amine, introduces complexities that require careful control of reaction conditions to achieve the desired regioselectivity and yield.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and direct method for synthesizing this compound involves the reaction of 3-aminopiperidine with methanesulfonyl chloride.[3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
dot
Caption: General reaction scheme for this compound synthesis.
Q2: Why is the choice of base so critical in this reaction?
The base plays a dual role in this synthesis. Firstly, it acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[5] Secondly, the nature of the base can influence the nucleophilicity of the amine and potentially the regioselectivity of the reaction.
Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as potassium carbonate.[6][7] The choice of base can impact the reaction rate and the formation of byproducts. For instance, a bulky, non-nucleophilic base is often preferred to minimize potential side reactions.
Q3: Which amine, the primary or the secondary, is more reactive towards methanesulfonyl chloride?
In general, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards electrophiles like sulfonyl chlorides.[4][8] Therefore, the primary amine at the 3-position of the piperidine ring is expected to be the primary site of sulfonylation. However, reaction conditions can influence this selectivity.
Q4: Is it necessary to protect the secondary amine of the piperidine ring?
While the primary amine is more reactive, protection of the secondary amine can be a strategic approach to ensure exclusive N-sulfonylation at the 3-position and prevent the formation of di-sulfonated byproducts.[9] The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen.[10][11] It is stable under the basic conditions of the sulfonylation reaction and can be readily removed under acidic conditions.[11]
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dot
Caption: A protected synthesis route for this compound.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Reagents
-
Explanation: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[5] If it has been improperly stored or is old, it may have degraded. Similarly, the amine reactant can degrade over time.
-
Solution:
-
Use freshly opened or recently purchased methanesulfonyl chloride.
-
If the purity of the 3-aminopiperidine is questionable, consider purification by distillation or chromatography before use.
-
Ensure all solvents are anhydrous, as water will readily react with methanesulfonyl chloride.[12]
-
Possible Cause 2: Inappropriate Base
-
Explanation: The choice of base is crucial. A weak base may not effectively scavenge the generated HCl, leading to protonation of the amine and halting the reaction.
-
Solution:
Possible Cause 3: Low Reaction Temperature
-
Explanation: While the initial addition of methanesulfonyl chloride is often done at 0°C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion, especially with less reactive amines.
-
Solution:
-
After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be attempted, but be mindful of potential side reactions.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause 1: Di-sulfonylation
-
Explanation: If an excess of methanesulfonyl chloride is used, or if the reaction conditions are too harsh, both the primary and secondary amines can be sulfonated.
-
Solution:
-
Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of methanesulfonyl chloride.[5]
-
Add the methanesulfonyl chloride slowly to the reaction mixture at a low temperature (0°C) to maintain control.
-
Consider the use of a protecting group for the piperidine nitrogen as discussed in FAQ 4.
-
Possible Cause 2: Reaction with the Secondary Amine
-
Explanation: Although less likely, under certain conditions, the secondary amine of the piperidine ring might compete with the primary amine for the sulfonyl chloride.
-
Solution:
-
Optimize the reaction temperature; lower temperatures generally favor the more reactive primary amine.
-
The use of a protecting group on the secondary amine is the most reliable way to ensure regioselectivity.
-
Problem 3: Difficult Purification
Possible Cause 1: Excess Reagents
-
Explanation: Unreacted methanesulfonyl chloride or the hydrochloride salt of the base can complicate purification.
-
Solution:
-
Quenching: After the reaction is complete, quench the excess methanesulfonyl chloride by adding a small amount of water or a primary amine like ammonia.
-
Aqueous Workup: Perform an aqueous workup to remove the hydrochloride salt of the base. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove residual amine base. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Possible Cause 2: Product Solubility
-
Explanation: The product, this compound, may have some water solubility, especially if it is in a protonated form.
-
Solution:
-
During the workup, ensure the aqueous layer is basic before extracting with an organic solvent to keep the product in its free base form, which is generally less water-soluble.
-
If the product remains in the aqueous layer, consider back-extraction with a different organic solvent or saturation of the aqueous layer with sodium chloride (brining out effect).
-
Experimental Protocols
Protocol 1: Direct N-Sulfonylation of 3-Aminopiperidine
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Sulfonylating Agent: Add a solution of methanesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Sulfonylation with a Protected Piperidine
-
Protection: Protect the secondary amine of 3-aminopiperidine with a suitable protecting group (e.g., Boc) following standard literature procedures.
-
Sulfonylation: Follow the procedure in Protocol 1, using the N-protected 3-aminopiperidine as the starting material.
-
Deprotection: After purification of the N-protected sulfonamide, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).[10]
-
Workup and Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent. Purify as needed.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF)[4][13] | Good solubility for reactants, relatively inert. |
| Base | Triethylamine (TEA), Pyridine, DIPEA[6] | Efficiently scavenges HCl, minimizes side reactions. |
| Temperature | 0°C to Room Temperature | Controls exothermicity, can be adjusted to drive reaction. |
| Stoichiometry | Amine:MsCl:Base = 1:1.05:1.2 | Slight excess of MsCl and base ensures complete reaction. |
| Workup | Aqueous wash with acid and base | Removes unreacted starting materials and byproducts. |
References
-
Boyd, S., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(5), 1250-1254. Available from: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. Available from: [Link]
-
Stalder, R., & Miller, L. L. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5671-5675. Available from: [Link]
-
Reddy, T. R., et al. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ChemistrySelect, 8(30), e202301887. Available from: [Link]
-
Lakrout, S., et al. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(45), 23416-23420. Available from: [Link]
-
Wang, Z., et al. (2021). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. Angewandte Chemie International Edition, 60(29), 16053-16059. Available from: [Link]
-
Khan Academy. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Available from: [Link]
-
Linde, Y., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 58(17), 6995-7000. Available from: [Link]
-
McGrath, A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21379-21387. Available from: [Link]
-
Bahrami, K., et al. (2010). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Synthetic Communications, 40(18), 2717-2725. Available from: [Link]
-
Rao, B. V., et al. (2012). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24(1), 225-228. Available from: [Link]
-
Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. Available from: [Link]
-
Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. Available from: [Link]
-
Sinclair, J., et al. (2014). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 632-636. Available from: [Link]
- Wang, J., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
-
ChemUniverse. This compound [P76041]. Available from: [Link]
-
Gali, V. M., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3108. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
-
Buller, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9573-9577. Available from: [Link]
-
Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. Available from: [Link]
-
Traverso, P. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. Available from: [Link]
-
Li, B., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. Available from: [Link]
-
Organic Syntheses. Methanesulfinyl Chloride. Available from: [Link]
-
ResearchGate. Sulfonamide derivatives of piperidine. Available from: [Link]
-
García Ruano, J. L., et al. (2007). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. The Journal of Organic Chemistry, 72(25), 9413-9419. Available from: [Link]
-
Zhou, W., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. Available from: [Link]
-
Organic Syntheses. methanesulfonyl chloride. Available from: [Link]
Sources
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- 3. Buy this compound | 944068-21-7 [smolecule.com]
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- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Purification of Piperidine Derivatives
Welcome to the technical support center for the purification of piperidine derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and solutions to common challenges encountered during the purification of these critical building blocks. Piperidine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and agrochemicals, making their purity paramount for reliable downstream applications and biological assays.[1]
This guide is structured in a practical question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified piperidine derivative has a persistent yellow tint. What's causing this and how can I remove it?
A: A yellow discoloration in piperidine derivatives is a common issue, typically arising from the presence of oxidation products.[2][3] While minor coloration may not impact all subsequent reactions, it is indicative of impurity and should be addressed for high-purity applications.
Root Cause Analysis: The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, which can be exacerbated by exposure to air, light, and heat over time.[2][4]
Troubleshooting & Solutions:
-
Distillation: For liquid derivatives, distillation (under vacuum for high-boiling compounds) is the most effective method to separate the desired product from non-volatile colored impurities.[2][5]
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at room temperature for 30-60 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtration through Celite or a fine filter paper, and then concentrate the filtrate.[5]
-
Preventative Measures: To prevent recurrence, store your purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.[2][3]
Q2: I'm struggling to separate my piperidine product from the starting pyridine via distillation. Why is this happening?
A: This is a classic challenge in piperidine synthesis. Complete separation of piperidine and pyridine by simple fractional distillation is often impossible because they form a constant-boiling azeotropic mixture.[2][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[2][3]
Troubleshooting & Solutions:
-
Selective Salt Formation (Preferred Method): This method leverages the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while the less basic pyridine remains in solution.[1][2] The solid salt can then be isolated by filtration and the free piperidine base can be liberated.
-
Experimental Protocol: Purification via Carbonate Salt Formation [1][2]
-
Salt Formation: Dissolve the crude piperidine (containing pyridine) in an organic solvent like diethyl ether. Bubble carbon dioxide (CO₂) gas through the solution. A white precipitate of piperidine carbonate will form.
-
Filtration: Cool the mixture (10-20°C) to ensure complete precipitation, then filter the solid piperidine carbonate.[2] The pyridine will remain in the filtrate.
-
Liberation of Free Piperidine: Suspend the filtered carbonate salt in water and add a strong base, such as sodium hydroxide (NaOH), until the solution is strongly basic. This will liberate the free piperidine.
-
Extraction & Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and distill to obtain the pure piperidine.[1][2]
-
-
-
Azeotropic Distillation: While less common in a laboratory setting for this specific separation, azeotropic distillation with an entraining agent like water can alter the relative volatilities, potentially allowing for a more effective separation.[2][6]
Chromatography Challenges
Flash column chromatography is a workhorse purification technique, but the basic nature of piperidine derivatives can lead to frustrating outcomes on standard silica gel.
Q3: My piperidine derivative is showing significant tailing and I'm getting poor separation during flash chromatography on silica gel. What's going on?
A: This is a very common problem. The issue stems from the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][7] This strong interaction leads to poor peak shape (tailing) and can even result in the irreversible adsorption of your compound to the stationary phase, causing low recovery.[5][7]
Troubleshooting & Solutions:
-
Use a Basic Modifier: The most common solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-2% v/v), to your mobile phase.[7][8] The modifier will compete with your compound for the acidic sites on the silica, leading to improved peak shape. The main drawback is the need to remove the modifier from your collected fractions.[7]
-
Use Amino-Propyl Functionalized Silica (NH₂ Column): A more elegant solution is to use a column packed with aminopropyl-modified silica gel.[7] The surface of this stationary phase is slightly basic, which repels the basic piperidine derivative, preventing strong interactions with residual silanol groups. This results in sharper peaks and better separation without the need for a mobile phase modifier.[7]
-
Deactivate the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing the basic additive (e.g., 1% TEA in hexanes/ethyl acetate).[5] This pre-treatment neutralizes the most acidic sites on the silica gel.
Q4: My recovery from the silica gel column is very low. How can I get my compound back?
A: Low recovery is another consequence of the strong interaction between basic piperidine derivatives and acidic silica gel.[5] If your compound is "stuck" on the column, here are some strategies to try:
Troubleshooting & Solutions:
-
Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase may be sufficient to elute your compound. A common strategy is to add methanol to your eluent system (e.g., transitioning from ethyl acetate/hexanes to dichloromethane/methanol).
-
Flush with a Modified Eluent: If a simple polarity increase doesn't work, flushing the column with an eluent containing a basic modifier is often effective. A mixture of 5-10% methanol in dichloromethane with 1-2% triethylamine or ammonium hydroxide can help displace the protonated piperidine from the silica surface.
Workflow for Troubleshooting Piperidine Chromatography
Caption: Decision workflow for troubleshooting flash chromatography of piperidine derivatives.
Crystallization & Isolation Issues
Crystallization is a powerful purification technique for solid piperidine derivatives, but it comes with its own set of challenges.
Q5: I'm trying to recrystallize my piperidine derivative, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[9] This is often due to a high concentration of impurities, a rapid cooling rate, or an inappropriate solvent system.
Troubleshooting & Solutions:
-
Slow Down the Cooling Rate: Rapid cooling favors precipitation over crystallization. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.[9]
-
Optimize the Solvent System:
-
Single Solvent: If using a single solvent, you may have too little solvent, causing the compound to crash out above its melting point. Try adding a small amount of additional hot solvent.
-
Solvent/Anti-Solvent System: In this technique, you dissolve your compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble.[9] If it oils out, try adding a small amount of the "good" solvent back to redissolve the oil, and then add the anti-solvent even more slowly, perhaps at a slightly lower temperature.
-
-
Reduce Impurity Concentration: If the crude material is very impure, a preliminary purification step (like an acid-base extraction or a quick pass through a silica plug) might be necessary before attempting recrystallization.[10]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[10]
Q6: How can I effectively remove residual water from my piperidine derivative after an aqueous workup?
A: Water can be a significant impurity after aqueous workup procedures.[1][5]
Troubleshooting & Solutions:
-
Drying Agents: For bulk water removal from an organic solution, use anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For drying the neat piperidine derivative, solid potassium hydroxide (KOH) pellets are particularly effective for basic compounds.[2][5][11] Allow the derivative to stand over the KOH pellets for several hours before decanting or filtering.[2]
-
Azeotropic Distillation: For trace amounts of water, azeotropic distillation with a solvent like toluene can be effective.[5] The water-toluene azeotrope boils at a lower temperature than either component, allowing for the removal of water.
-
Distillation: The final and most effective step for removing residual water and other impurities from a liquid piperidine derivative is distillation, often after pre-drying with KOH.[1][2]
Data Presentation: Purification Method Comparison
The choice of purification method depends on the specific properties of your piperidine derivative and the impurities present. The following table summarizes the applicability of common techniques.
| Purification Method | Best Suited For | Key Advantages | Common Challenges & Considerations | Typical Purity |
| Distillation | Liquid, thermally stable compounds with different boiling points from impurities. | Excellent for removing non-volatile or highly volatile impurities and colored byproducts. | Not effective for separating azeotropes (e.g., piperidine/pyridine).[2][3] Requires thermal stability. | >99% |
| Recrystallization | Solid compounds. | Can yield very high purity material. Scalable. | Oiling out, poor crystal formation, significant yield loss if not optimized.[9][10] | >99.5% |
| Acid-Base Extraction | Separating basic piperidine derivatives from neutral or acidic impurities. | Simple, fast, and effective for initial cleanup.[1] | Can be labor-intensive with multiple extractions; potential for emulsion formation. | Variable (Cleanup Step) |
| Column Chromatography | Separating compounds with different polarities. | High resolution for separating closely related impurities. Adaptable to different scales.[5][12] | Tailing and low recovery of basic compounds on silica gel.[5][7] Can be time-consuming and solvent-intensive. | 98-99.5%[5] |
Purity Assessment
After purification, it is crucial to assess the purity of your piperidine derivative.
Workflow for Purity Assessment
Caption: General workflow for the analytical assessment of piperidine derivative purity.
Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. For basic piperidine derivatives, peak tailing can be an issue on standard C18 columns. Using a buffer in the mobile phase or modern end-capped columns can mitigate this.[13]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.[14][15]
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Q4: How can I effectively remove water
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. (2012).
- Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purific
- Flash Chromatography: A Speedy Solution for Separation & Purification.
- Purification of piperidine.
- Purity Assessment of Synthesized 1,4-Diacetylpiperidine: A Comparative Guide to Analytical Techniques. Benchchem.
- Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol. Benchchem.
- What is the stability of piperidine? BIOSYNCE. (2025).
- Method development for the purification of polar piperidine deriv
- Purification: How to Run a Flash Column. University of Rochester Department of Chemistry.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
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- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
identifying and minimizing byproducts in sulfonamide reactions
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide reactions, with a specific focus on identifying and minimizing common byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: The Challenge of Purity in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The most common method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While seemingly straightforward, this reaction is often plagued by the formation of undesirable byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is the first step toward achieving high-purity sulfonamides.
This guide is structured to address the most common challenges encountered in the laboratory, providing clear, actionable advice in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my sulfonamide reaction?
A1: The three most prevalent byproducts in the synthesis of sulfonamides from sulfonyl chlorides and amines are:
-
Di-sulfonated Amine: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, resulting in the formation of a bis-sulfonylated product.
-
Sulfonic Acid: This is the product of the hydrolysis of the starting sulfonyl chloride in the presence of water.
-
Unreacted Starting Materials: Incomplete reactions can leave behind significant amounts of the starting amine and sulfonyl chloride.
While less common, self-condensation or dimerization of the sulfonyl chloride can also occur under certain conditions, though this is not as frequently observed as the other byproducts.[3][4]
Q2: I'm seeing a significant amount of di-sulfonated byproduct. What are the primary causes and how can I prevent it?
A2: The formation of a di-sulfonated byproduct, R-N(SO₂R')₂, is a common issue when working with primary amines. The primary causes include:
-
Incorrect Stoichiometry: Using an excess of the sulfonylating agent is the most frequent reason for di-sulfonylation.
-
Rapid Addition of Reagents: Adding the sulfonyl chloride solution too quickly to the amine solution can create localized areas of high sulfonyl chloride concentration, favoring the second sulfonylation.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.
-
Inappropriate Base: The choice of base can influence the deprotonation of the initially formed mono-sulfonamide, making it susceptible to a second sulfonylation.
To favor mono-sulfonylation, it is crucial to maintain a strict 1:1 molar ratio of the primary amine to the sulfonyl chloride. In some instances, a slight excess of the amine (e.g., 1.1 equivalents) can be used to ensure the complete consumption of the sulfonylating agent. Generally, lower temperatures are preferred to enhance selectivity for the mono-sulfonylated product. Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common strategy.
Q3: My yield is low, and I've identified sulfonic acid as a major byproduct. What went wrong?
A3: The presence of sulfonic acid indicates the hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis in the presence of even trace amounts of water.
To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. If water sensitivity remains a significant issue, consider using a sulfonyl fluoride as an alternative sulfonating agent, as they are generally more resistant to hydrolysis.[5]
Q4: How do I choose the right base for my sulfonamide synthesis?
A4: The choice of base is critical for neutralizing the HCl generated during the reaction and can influence the reaction rate and selectivity.
-
Pyridine: A commonly used base that also acts as a nucleophilic catalyst. However, it can be difficult to remove during workup.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are effective at scavenging HCl. They are generally easier to remove than pyridine.
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These can be used in biphasic systems or with phase-transfer catalysts. They are easily removed during aqueous workup.
The optimal base will depend on the specific substrates and reaction conditions. It is often necessary to screen a few bases to find the best one for a particular reaction.
Troubleshooting Guides
Problem 1: Multiple Spots on TLC, Including a Less Polar Byproduct
-
Symptom: TLC analysis of the crude reaction mixture shows the desired mono-sulfonamide, the starting primary amine, and a less polar spot with a higher Rf value.
-
Probable Cause: Formation of the di-sulfonated byproduct. Di-sulfonamides are generally less polar than their mono-sulfonated counterparts due to the absence of the N-H bond available for hydrogen bonding with the silica gel.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using a 1:1 or slightly amine-rich molar ratio.
-
Slow Down Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (0 °C).
-
Lower the Temperature: Run the reaction at a lower temperature to favor the initial mono-sulfonylation.
-
Monitor Closely: Carefully monitor the reaction progress by TLC. Once the starting amine is consumed, quench the reaction to prevent further sulfonylation.
-
Problem 2: Low Yield and a Highly Polar Byproduct
-
Symptom: Low yield of the desired sulfonamide and the presence of a baseline or very low Rf spot on TLC that may streak.
-
Probable Cause: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Sulfonic acids are highly polar and often remain at the baseline on silica gel TLC.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Fresh Reagents: Use a fresh bottle of sulfonyl chloride or purify it before use if it has been stored for a long time.
-
Alternative Reagent: Consider using a sulfonyl fluoride, which is more resistant to hydrolysis.[5]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on sulfonamide synthesis yield and byproduct formation.
Table 1: Effect of Stoichiometry on the Yield of N-benzyl-4-toluenesulfonamide and Di-sulfonated Byproduct
| Entry | Amine (eq.) | Sulfonyl Chloride (eq.) | Mono-sulfonamide Yield (%) | Di-sulfonamide Yield (%) |
| 1 | 1.0 | 1.05 | 92 | 5 |
| 2 | 1.1 | 1.0 | 95 | <2 |
| 3 | 1.0 | 1.5 | 65 | 30 |
| 4 | 1.0 | 2.0 | 40 | 55 |
Reaction conditions: Benzylamine, p-toluenesulfonyl chloride, pyridine (2 eq.), DCM, 0 °C to rt, 12 h.
Table 2: Effect of Temperature on the Yield of N-benzyl-4-toluenesulfonamide
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 to rt | 12 | 95 |
| 2 | rt | 6 | 93 |
| 3 | 40 | 4 | 88 |
| 4 | 60 | 2 | 80 |
Reaction conditions: Benzylamine (1.1 eq.), p-toluenesulfonyl chloride (1.0 eq.), pyridine (2 eq.), DCM.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Mono-sulfonamide
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl to remove excess amine and base, followed by a saturated NaHCO₃ solution to remove any sulfonic acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring of Sulfonamide Reactions
-
Plate: Silica gel 60 F₂₅₄
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point. The ratio can be adjusted based on the polarity of the compounds. For more polar sulfonamides, a mobile phase containing dichloromethane and methanol may be necessary.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on the TLC plate alongside the starting materials.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
UV Light (254 nm): Most sulfonamides and sulfonyl chlorides are UV active and will appear as dark spots.
-
Fluorescamine Stain: Prepare a 0.1% solution of fluorescamine in acetone. After developing the TLC plate, dry it completely and then spray it with the fluorescamine solution. Primary and secondary sulfonamides will appear as yellow-green fluorescent spots under UV light (366 nm).[4][6] This is particularly useful for visualizing the desired product and distinguishing it from the di-sulfonated byproduct (which will not stain) and the starting amine.
-
Interpreting the TLC:
-
Starting Amine: Will have a lower Rf and will be fluorescamine positive.
-
Sulfonyl Chloride: Will have a higher Rf and will not be fluorescamine positive.
-
Mono-sulfonamide: Will have an intermediate Rf and will be fluorescamine positive.
-
Di-sulfonamide: Will have a higher Rf than the mono-sulfonamide and will not be fluorescamine positive.
-
Sulfonic Acid: Will remain at the baseline (Rf ≈ 0).
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Sulfonamide Purity
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is commonly employed.[7][8]
-
Detection: UV detection at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm or 270 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The retention times will vary depending on the specific compounds and conditions, but generally, the polarity trend observed in TLC will be reflected in the HPLC elution order (more polar compounds elute earlier).
Mechanistic Insights
Di-sulfonylation of Primary Amines
The formation of the di-sulfonated byproduct proceeds in a stepwise manner. The first sulfonylation of the primary amine is generally fast. However, the resulting mono-sulfonamide still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a sulfonamidate anion, which is a potent nucleophile that can react with a second molecule of the sulfonyl chloride.
By controlling the stoichiometry and reaction temperature, the rate of the second sulfonylation can be significantly reduced.
Conclusion
Achieving high purity in sulfonamide synthesis is a matter of understanding and controlling the competing reaction pathways. By carefully considering stoichiometry, temperature, and the choice of reagents, and by diligently monitoring the reaction progress, the formation of byproducts can be minimized. This guide provides a framework for troubleshooting common issues and optimizing your reactions. Should you encounter challenges not covered here, please do not hesitate to reach out to our technical support team for further assistance.
References
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved January 5, 2026, from [Link]
-
A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (1984). The Veterinary Quarterly. Retrieved January 5, 2026, from [Link]
-
TLC of Sulfonamides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of Sulphanilamide. (2021). YouTube. Retrieved January 5, 2026, from [Link]
-
Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition. Retrieved January 5, 2026, from [Link]
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved January 5, 2026, from [Link]
-
Oxidative chlorination mechanism (sulfide to sulfonyl chloride). (2012). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews. Retrieved January 5, 2026, from [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie. Retrieved January 5, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Toronto Scarborough. Retrieved January 5, 2026, from [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Retrieved January 5, 2026, from [Link]
-
Thin Layer Chromatography. (n.d.). University of Toronto Scarborough. Retrieved January 5, 2026, from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). MDPI. Retrieved January 5, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 5, 2026, from [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. (2013). Molnar-Institute. Retrieved January 5, 2026, from [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
detection of sulfonamides in chicken muscle by thin layer chromatography. (2014). International Atomic Energy Agency. Retrieved January 5, 2026, from [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2020). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2020). Chinese Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
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- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Optimizing the Synthesis of N-(3-Piperidyl)methanesulfonamide
Welcome to the technical support center for the synthesis and purification of N-(3-Piperidyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What could be the reasons?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the inherent reactivity of the starting materials.
-
Poor Quality of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis.[1] Exposure to moisture in the air or in the solvent will lead to its decomposition into methanesulfonic acid, which will not react with the amine.
-
Solution: Always use freshly opened or distilled methanesulfonyl chloride.[2] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction between 3-aminopiperidine and methanesulfonyl chloride may be slow or incomplete.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3] If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
-
-
Inappropriate Base: A suitable base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] An inappropriate base can lead to side reactions or may not be strong enough to drive the reaction to completion.
-
Solution: Pyridine or triethylamine are commonly used non-nucleophilic bases for this type of reaction. The choice of base can be critical, and empirical optimization may be necessary.
-
-
Use of Unprotected 3-Aminopiperidine: The piperidine ring contains a secondary amine in addition to the primary amine at the 3-position. Both can react with methanesulfonyl chloride, leading to a mixture of products and a lower yield of the desired compound.
-
Solution: Employ a protecting group strategy. The use of a tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen is a common and effective approach.[3][4] The synthesis would then involve the reaction of N-Boc-3-aminopiperidine with methanesulfonyl chloride, followed by deprotection of the Boc group.
-
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC or multiple peaks in LC-MS. What are the likely impurities and how can I minimize them?
Answer: The formation of multiple impurities is a common challenge. Understanding their origin is key to minimizing their formation.
-
Di-sulfonylation: If unprotected 3-aminopiperidine is used, reaction at both the primary and secondary amines can occur, leading to a di-sulfonylated impurity.
-
Over-reaction with Methanesulfonyl Chloride: Using a large excess of methanesulfonyl chloride can lead to the formation of byproducts.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of methanesulfonyl chloride. Add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
-
Impurities from Starting Materials: Impurities present in the starting 3-aminopiperidine or methanesulfonyl chloride will be carried through the reaction.
-
Solution: Ensure the purity of your starting materials. Purify them if necessary before use.
-
-
Byproducts from Boc-Deprotection: The deprotection of the Boc group, typically under acidic conditions, can generate byproducts.[7] The tert-butyl cation formed during deprotection can alkylate nucleophilic sites on your product or other molecules present.[7]
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Di-sulfonylated piperidine | Reaction at both primary and secondary amines | Use N-Boc-3-aminopiperidine. |
| Unreacted 3-aminopiperidine | Incomplete reaction | Monitor reaction progress (TLC, LC-MS); consider longer reaction times or higher temperatures. |
| Methanesulfonic acid | Hydrolysis of methanesulfonyl chloride | Use fresh, dry reagents and solvents; conduct the reaction under an inert atmosphere. |
| tert-Butyl adducts | Alkylation by tert-butyl cation during deprotection | Use scavengers during the Boc-deprotection step. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my this compound to the desired level. What purification techniques are most effective?
Answer: Purification can be challenging due to the polar nature of the product. A combination of techniques may be necessary.
-
Recrystallization: This is often the first choice for purifying solid compounds.[9]
-
Solution: Finding a suitable solvent or solvent system is key. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents to try include ethanol, isopropanol, or mixtures of a good solvent (like ethanol) and a poor solvent (like hexane or diethyl ether).
-
-
Acid-Base Extraction: The presence of the basic piperidine nitrogen allows for purification via acid-base extraction.[1]
-
Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
-
-
Column Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be employed.
-
Solution: Due to the polar nature of the product, a polar mobile phase will be required. A common eluent system is a gradient of methanol in dichloromethane. The addition of a small amount of a base like triethylamine to the eluent can help to prevent streaking of the basic product on the silica gel.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound to maximize yield and purity?
A1: A two-step route involving a protecting group is highly recommended for achieving high yield and purity.
-
Protection: Protect the secondary amine of 3-aminopiperidine with a Boc group to form N-Boc-3-aminopiperidine. This is typically done using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium hydroxide.[8]
-
Sulfonylation: React N-Boc-3-aminopiperidine with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent such as dichloromethane.
-
Deprotection: Remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in 1,4-dioxane, to yield the final product.[3]
Q2: How do I monitor the progress of the sulfonylation and deprotection reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) and visualize the spots using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent like potassium permanganate or ninhydrin. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product.[3]
Q3: What are the optimal conditions for the Boc-deprotection step?
A3: The optimal conditions for Boc deprotection depend on the stability of your final product.
-
TFA in DCM: A solution of 20-50% TFA in DCM at room temperature is a common and effective method. The reaction is typically complete within 1-2 hours.[8]
-
HCl in 1,4-Dioxane: A 4M solution of HCl in 1,4-dioxane is another widely used reagent. This often results in the precipitation of the hydrochloride salt of the product, which can be a convenient way to isolate it.[3]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups like N-H and S=O.
Section 3: Experimental Protocols and Visualizations
Protocol 1: Synthesis of N-(1-Boc-3-piperidyl)methanesulfonamide
-
Dissolve N-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Boc-Deprotection to Yield this compound
-
Dissolve the crude N-(1-Boc-3-piperidyl)methanesulfonamide (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can then be purified.
Visualizations
Caption: Recommended three-step synthesis workflow for this compound.
Caption: Mechanism of acid-catalyzed Boc-deprotection.
References
-
Ministry of Food and Drug Safety. Analytical Methods. [Link]
- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. [Link]
-
NIH. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Syntheses. methanesulfonyl chloride. [Link]
-
NIH. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC. [Link]
-
ChemUniverse. This compound [P76041]. [Link]
-
Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
-
Organic Syntheses. Methanesulfinyl Chloride. [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
AJAC. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]
-
ChemUniverse. This compound [P76041]. [Link]
- Google Patents.
-
ResearchGate. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]
-
PubMed. Biosynthesis and yield improvement strategies of fengycin. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- Google Patents.
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
CP Lab Safety. This compound, 97%+ Purity, C6H14N2O2S, 1 gram. [Link]
-
MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
NIH. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Navigating Stability Challenges of Piperidine-Containing Compounds
Welcome to the technical support center dedicated to addressing the stability challenges frequently encountered with piperidine-containing compounds. As a cornerstone moiety in a vast array of pharmaceuticals and research chemicals, understanding and mitigating the inherent instability of the piperidine ring and its derivatives is paramount for experimental success and the development of robust drug candidates.[1][2] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to empower researchers, scientists, and drug development professionals in their daily work.
Troubleshooting Guide: From Unexpected Peaks to Inconsistent Results
This section tackles specific experimental issues with actionable solutions grounded in chemical principles.
Issue 1: My chromatogram (HPLC/LC-MS) shows unexpected peaks for my piperidine-containing compound, and the main peak area is decreasing over time.
Question: What are the likely causes for the appearance of these unknown peaks and the loss of my parent compound?
Answer: The emergence of new peaks and the concurrent loss of your target compound are classic indicators of degradation.[3][4] For piperidine derivatives, several degradation pathways are common, primarily oxidation and pH-mediated reactions.
-
Oxidative Degradation: The nitrogen atom within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[4][5] This is a very common metabolic pathway and can also be initiated by atmospheric oxygen, residual oxidizing agents from synthesis (e.g., peroxides), or exposure to light.[4][6] Further oxidation can even lead to ring-opening products.[4]
-
pH-Dependent Instability: The stability of piperidine-containing molecules can be highly dependent on the pH of the solution.[7] In acidic conditions, hydrolysis of sensitive functional groups on the molecule may be accelerated. Conversely, some compounds may be less stable at neutral or basic pH.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up sulfonamide synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: From Low Yields to Impurity Headaches
This section is structured in a question-and-answer format to directly address common problems encountered during the scale-up of sulfonamide synthesis.
Issue 1: My large-scale reaction is giving a significantly lower yield than the lab-scale synthesis.
Potential Causes and Solutions:
-
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[1][2] The exothermic nature of the reaction between a sulfonyl chloride and an amine can be difficult to control at scale.
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Solution:
-
Slow Reagent Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a controlled rate.[3] This allows the cooling system to manage the heat generated.
-
Efficient Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel's geometry and the reaction mixture's viscosity to ensure homogeneity.
-
Solvent Choice: Select a solvent with a boiling point that allows for some reflux cooling, acting as a heat sink.
-
-
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which becomes a greater risk with longer reaction and work-up times typical of larger scales.[4][5]
-
Causality: The presence of water, even in trace amounts in solvents or on glassware, will convert the reactive sulfonyl chloride to the unreactive sulfonic acid.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[5]
-
Fresh Reagents: Use freshly opened or distilled sulfonyl chlorides, as they can degrade upon storage.
-
-
-
Low Nucleophilicity of the Amine: Aromatic and sterically hindered amines are less nucleophilic and may require more forcing conditions, which can be problematic at scale.[5][6]
-
Causality: The lone pair of electrons on the nitrogen is less available to attack the sulfonyl chloride due to electronic delocalization or physical obstruction.
-
Solution:
-
Elevated Temperatures: Carefully increase the reaction temperature while monitoring for impurity formation.
-
Stronger Base: Consider using a stronger, non-nucleophilic base to deprotonate the amine and increase its reactivity.
-
Alternative Synthetic Routes: For particularly challenging substrates, modern synthetic methods like copper-catalyzed cross-coupling reactions might be more suitable for scale-up.[7]
-
-
Issue 2: I am observing significant amounts of an unknown impurity in my scaled-up batch.
Potential Causes and Solutions:
-
Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of sulfonyl chloride to form a di-sulfonylated impurity.[4]
-
Causality: After the initial sulfonamide formation, the remaining N-H proton is still acidic and can be deprotonated, allowing for a second reaction.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Controlled Addition: Add the sulfonyl chloride slowly to the amine solution to maintain a low concentration of the electrophile.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using in-process controls like HPLC or TLC to stop the reaction once the starting amine is consumed.[8][9]
-
-
-
Side Reactions from Reagents: The reagents themselves can be a source of impurities. For instance, chlorosulfonic acid used to prepare sulfonyl chlorides can cause unwanted chlorination of aromatic rings.[5]
-
Causality: The harsh conditions and reactive nature of some reagents can lead to non-specific reactions with the starting materials or products.
-
Solution:
-
High-Purity Reagents: Use high-quality, purified starting materials.
-
Milder Reagents: Explore alternative, milder reagents for the synthesis of your sulfonyl chloride, such as those derived from thiols or sulfonic acids.[10]
-
-
-
Product Degradation: The desired sulfonamide may be unstable under the reaction or work-up conditions, especially with prolonged exposure to heat or acidic/basic conditions at a larger scale.[3]
-
Causality: The functional groups on the sulfonamide may be susceptible to hydrolysis or other degradation pathways.
-
Solution:
-
Milder Work-up: Develop a work-up procedure that avoids harsh acids or bases and minimizes exposure to high temperatures.
-
Impurity Profiling: Use techniques like LC-MS/MS to identify the structure of the impurity, which can provide clues about the degradation pathway.
-
-
Issue 3: The work-up and purification of my sulfonamide at scale is proving difficult.
Potential Causes and Solutions:
-
Emulsion Formation During Extraction: The presence of both polar (sulfonamide) and non-polar (aromatic rings) moieties can lead to the formation of stable emulsions during aqueous work-up.[11]
-
Causality: The amphiphilic nature of some sulfonamides can act as a surfactant, stabilizing the interface between the organic and aqueous layers.
-
Solution:
-
Brine Wash: Add a saturated sodium chloride solution (brine) to the aqueous layer to increase its ionic strength and break the emulsion.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of celite can help to break it up.
-
Solvent Swap: Consider a different extraction solvent that has a greater density difference with water.
-
-
-
Crystallization and Filtration Issues: Sulfonamides can sometimes crystallize as fine needles or plates that are difficult to filter and dry, leading to product loss and long processing times.[12][13][14]
-
Causality: The crystal habit is influenced by factors such as the solvent system, cooling rate, and the presence of impurities.
-
Solution:
-
Controlled Crystallization: Employ slow cooling and gentle agitation to promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of previously isolated crystalline product can also be beneficial.[12][15]
-
Solvent Screening: Experiment with different solvent systems for crystallization to find one that yields a more favorable crystal morphology.
-
Anti-solvent Addition: Consider the use of an anti-solvent to induce crystallization in a more controlled manner.
-
-
-
Removal of Excess Base: Organic bases like pyridine or triethylamine can be difficult to remove completely on a large scale.
-
Causality: These bases can be relatively high-boiling and may co-distill with the solvent or remain in the product.
-
Solution:
-
Acidic Wash: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the base and extract it into the aqueous layer.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up sulfonamide synthesis?
A1: The reaction of a sulfonyl chloride with an amine is often exothermic and generates hydrogen chloride (HCl) gas.[16] Key safety considerations include:
-
Thermal Hazard Assessment: Perform a reaction calorimetry study to understand the heat of reaction and the rate of heat generation to ensure the plant's cooling capacity is sufficient.
-
Pressure Management: The reaction should be carried out in a well-ventilated area or in a closed system with a scrubber to neutralize the HCl gas produced.
-
Reagent Handling: Sulfonyl chlorides are corrosive and moisture-sensitive, requiring careful handling in a dry environment.[5] Chlorosulfonic acid, sometimes used in the preparation of sulfonyl chlorides, is extremely hazardous and requires specialized handling procedures.[5]
-
Process Safety Management (PSM): For industrial-scale production, a comprehensive PSM program should be in place, including process hazard analysis (PHA), written operating procedures, and employee training.[17]
Q2: How do I choose the optimal solvent for a large-scale sulfonamide synthesis?
A2: Solvent selection is critical for a successful and safe scale-up.[18] Consider the following factors:
-
Solubility: The solvent must be able to dissolve the starting materials to a reasonable concentration.
-
Reactivity: The solvent should be inert to the reaction conditions and not react with the starting materials or reagents.
-
Boiling Point: A solvent with a moderate boiling point can help with temperature control through reflux.
-
Work-up: The solvent should be easily separable from the product and immiscible with water if an aqueous work-up is required.
-
Safety and Environmental Impact: Choose a solvent with a low toxicity profile and consider its environmental impact. Green chemistry principles encourage the use of more sustainable solvents.[19]
Q3: What are the advantages of modern sulfonamide synthesis methods over the classical approach for scale-up?
A3: While the classical reaction of a sulfonyl chloride with an amine is well-established, modern methods offer several advantages for scale-up:[16][20]
-
Milder Reaction Conditions: Many newer methods avoid the use of harsh reagents like chlorosulfonic acid, making them more compatible with complex molecules containing sensitive functional groups.[20]
-
Improved Substrate Scope: Methods like transition-metal-catalyzed cross-coupling can be used to synthesize sulfonamides from a wider range of starting materials.
-
One-Pot Procedures: Some modern protocols allow for the synthesis of sulfonamides in a single step from readily available starting materials, reducing the number of unit operations and potential for material loss.[10]
-
Use of SO2 Surrogates: Reagents like DABSO can be used as a solid, stable source of sulfur dioxide, avoiding the handling of gaseous SO2.[10]
Data Presentation
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages on Scale-Up |
| Pyridine | 5.2 | Good solvent, effective HCl scavenger | High boiling point, difficult to remove |
| Triethylamine (TEA) | 10.7 | Stronger base than pyridine, readily available | Can sometimes lead to side reactions |
| Diisopropylethylamine (DIPEA) | 10.7 | Sterically hindered, non-nucleophilic | More expensive than TEA |
| Sodium Carbonate (Na2CO3) | 10.3 | Inexpensive, easy to remove by filtration | Heterogeneous reaction, may require phase transfer catalyst |
| Potassium Carbonate (K2CO3) | 10.3 | Similar to Na2CO3 | Heterogeneous reaction |
Experimental Protocols
Protocol 1: General Procedure for the Scale-Up Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Cooling: Cool the reactor contents to 0-5 °C with efficient stirring.
-
Base Addition: Add a suitable base (e.g., triethylamine, 1.1-1.2 eq) to the amine solution.
-
Sulfonyl Chloride Addition: Prepare a solution of the sulfonyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution at a rate that maintains the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
In-Process Control: Monitor the reaction progress by HPLC or TLC until the starting amine is consumed.[4]
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Visualization of Workflows
Caption: Decision tree for troubleshooting low yields in sulfonamide synthesis.
References
- Google Patents. (1957). Sulfonamide purification process.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Retrieved from [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Retrieved from [Link]
-
D'Anna, F., et al. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 27(5), 1837-1845. Retrieved from [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. Retrieved from [Link]
-
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]
-
Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
Hosseyni, S., & Su, W. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32961-32981. Retrieved from [Link]
-
Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs. Retrieved from [Link]
-
Willis, M. C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11627–11633. Retrieved from [Link]
-
Association of Official Analytical Chemists. (1974). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 57(4), 1-22. Retrieved from [Link]
-
Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Retrieved from [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. Retrieved from [Link]
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Zhang, X., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
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Baumer. (n.d.). Process control and monitoring for the pharmaceutical industry. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Process Safety Management. Retrieved from [Link]
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Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]
-
Miller, J. A., & Barta, N. S. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5919-5921. Retrieved from [Link]
-
Smith, A. M. (2013). The Synthesis of Functionalised Sulfonamides. UCL (University College London). Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e374. Retrieved from [Link]
-
Welch, C. J., et al. (2021). Advanced reaction monitoring of pharmaceutical processes enabled with sub/supercritical fluid chromatography. Journal of Chromatography A, 1638, 461875. Retrieved from [Link]
-
Müller, C. E., et al. (2002). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 501-504. Retrieved from [Link]
-
Li, Y., et al. (2021). The Residues and Risk Assessment of Sulfonamides in Animal Products. Journal of Food Quality, 2021, 5528303. Retrieved from [Link]
-
Wang, K., et al. (2019). Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation. Chemical Engineering and Processing - Process Intensification, 143, 107611. Retrieved from [Link]
-
Willis, M. C., et al. (2014). Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides, Amenable to Array Synthesis. Angewandte Chemie International Edition, 53(45), 12120-12124. Retrieved from [Link]
-
Fraunhofer-Gesellschaft. (2018). Process Control and Monitoring for Continuous Production of Biopharmaceuticals. Retrieved from [Link]
-
Thammavaranucupt, K., & Spanuchart, I. (2021). Sulfonamide Crystals. The New England Journal of Medicine, 384(11), 1053. Retrieved from [Link]
-
Amgen. (n.d.). Process Safety and the Pharmaceutical Industry. Retrieved from [Link]
-
Nienow, A. W. (2016). Mass Transfer and Mixing Across the Scales in Animal Cell Culture. In Animal Cell Culture (pp. 127-157). Springer, Cham. Retrieved from [Link]
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Technical Support Center: Analytical Troubleshooting for N-(3-Piperidyl)methanesulfonamide Intermediates
Welcome to the technical support center for the analytical troubleshooting of N-(3-Piperidyl)methanesulfonamide and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into overcoming common analytical challenges. The synthesis of this compound, a molecule of interest in pharmaceutical development, involves a multi-step process where rigorous analytical monitoring is paramount to ensure the purity and integrity of the final compound.[1] This resource provides a structured, question-and-answer-based approach to address specific issues you may encounter during your experimental work.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis and purity of this compound and its intermediates. However, various issues can arise, leading to unreliable results. This section addresses common HPLC-related problems.
FAQ 1: I'm observing drifting retention times for my main peak. What are the likely causes and how can I fix this?
Answer: Retention time drift is a frequent issue in HPLC analysis and can stem from several factors. A systematic approach is crucial to pinpoint the root cause.
Likely Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase composition.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of more volatile components or improper mixing.
-
Fluctuations in Column Temperature: Even minor changes in ambient temperature can affect retention times.
-
Solution: Utilize a thermostatted column oven to maintain a consistent temperature throughout the analysis.[3]
-
-
Changes in Flow Rate: Inconsistent flow from the pump can lead to drifting retention times.
-
Solution: Check the pump for leaks and ensure the seals are in good condition. Verify the flow rate using a calibrated flow meter.[3]
-
Troubleshooting Workflow:
Caption: HPLC Retention Time Drift Troubleshooting.
FAQ 2: My chromatogram shows significant peak tailing for the this compound peak. What's causing this and how can I improve the peak shape?
Answer: Peak tailing can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
Likely Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic piperidine nitrogen of your analyte, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can protonate the silanol groups, reducing these interactions.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly end-capped stationary phase to minimize silanol activity.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet or degradation of the stationary phase can cause peak tailing.
-
Solution:
-
Use a Guard Column: A guard column will protect the analytical column from strongly retained sample components.[2][4]
-
Column Washing: Flush the column with a strong solvent to remove contaminants. For reversed-phase columns, a sequence of water, methanol, acetonitrile, and isopropanol is often effective.[5]
-
-
Data Summary: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase Modifier | Peak Asymmetry (Tailing Factor) |
| None | 2.1 |
| 0.1% Formic Acid | 1.3 |
| 0.1% Trifluoroacetic Acid | 1.1 |
Asymmetry calculated at 10% peak height. A value of 1 indicates a perfectly symmetrical peak.
Section 2: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound and its intermediates.
FAQ 3: I am not observing the expected protonated molecule [M+H]+ in my positive ion electrospray ionization (ESI) mass spectrum. What could be the reason?
Answer: While sulfonamides generally yield abundant protonated molecules in positive ion ESI-MS, several factors can influence ionization efficiency.[6]
Likely Causes & Solutions:
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. Sulfonamides can undergo a characteristic loss of SO2 (64 Da).[7]
-
Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage. Start with lower values and gradually increase them to find the optimal conditions that favor the formation of the protonated molecule over fragment ions.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of your analyte.
-
Solution: Ensure the mobile phase is acidic to promote protonation. Adding a small amount of formic acid (e.g., 0.1%) is a common practice.[8]
-
-
Analyte Concentration: If the concentration of your analyte is too high, it can lead to ion suppression or the formation of adducts other than [M+H]+.
-
Solution: Dilute your sample and re-inject.
-
-
Formation of Adducts: Instead of a protonated molecule, you might be observing adducts with sodium [M+Na]+ or potassium [M+K]+, especially if there are traces of these salts in your mobile phase or sample.
-
Solution: Use high-purity solvents and additives. If adduct formation is persistent, you can intentionally promote it by adding a low concentration of a salt (e.g., sodium acetate) to confirm the molecular weight.
-
Experimental Protocol: Optimizing ESI-MS Conditions
-
Prepare a solution of your this compound intermediate at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Set the mass spectrometer to scan a range that includes the expected m/z of the protonated molecule.
-
Begin with a low cone voltage (e.g., 20 V) and gradually increase it in increments of 5-10 V while monitoring the intensity of the [M+H]+ ion and any fragment ions.
-
Identify the cone voltage that provides the highest intensity for the [M+H]+ ion with minimal fragmentation.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy is indispensable for the structural elucidation of this compound and its intermediates.
FAQ 4: The 1H NMR spectrum of my this compound intermediate shows broad or multiple signals for the piperidine ring protons, making it difficult to interpret. Why is this happening?
Answer: The conformational flexibility of the piperidine ring and potential rotational isomers can lead to complex NMR spectra at room temperature.[9][10]
Likely Causes & Solutions:
-
Chair-Chair Interconversion: The piperidine ring undergoes rapid chair-chair interconversion at room temperature. If this process is on the same timescale as the NMR experiment, it can lead to broad, averaged signals.
-
Solution: Perform variable temperature (VT) NMR studies.[9] At lower temperatures, the interconversion will slow down, and you may be able to resolve distinct signals for the axial and equatorial protons. Conversely, at higher temperatures, the interconversion will become faster, leading to sharper, averaged signals.
-
-
Rotational Isomers (Rotamers): Restricted rotation around the sulfonamide bond can lead to the presence of multiple rotamers in solution, each giving rise to a separate set of signals.[11]
-
Solution: VT-NMR can also help in this case. As the temperature is increased, the rate of rotation around the amide bond will increase, and the signals from the different rotamers may coalesce into a single set of averaged signals.
-
-
Sample Purity and Solvent Effects: The presence of impurities or the choice of NMR solvent can also affect the appearance of the spectrum.
-
Solution: Ensure your sample is of high purity. Try acquiring the spectrum in a different solvent (e.g., from CDCl3 to DMSO-d6) as this can sometimes resolve overlapping signals or alter the conformational equilibrium.[11]
-
Logical Relationship Diagram:
Caption: Causes of Complex NMR Spectra.
References
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]
-
PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Available at: [Link]
-
Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Available at: [Link]
-
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Available at: [Link]
-
Bentham Science. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]
-
National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]
-
Wikipedia. Piperidine. Available at: [Link]
-
American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
Hoffman Fine Chemicals. CAS 944068-21-7 | this compound | MFCD09810664. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Chromservis. HPLC Troubleshooting Guide. Available at: [Link]
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- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Piperidine Building Blocks in Nicotinic Acetylcholine Receptor (nAChR) Modulator Design: A Comparative Analysis Featuring N-(3-Piperidyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, particularly in the pursuit of novel modulators for nicotinic acetylcholine receptors (nAChRs), the piperidine scaffold stands as a cornerstone of molecular design.[1][2] Its prevalence in a multitude of clinically successful central nervous system (CNS) drugs underscores its value in crafting ligands with desirable pharmacokinetic and pharmacodynamic properties.[2][3] This guide offers an in-depth technical comparison of various piperidine-based building blocks for the synthesis of nAChR modulators, with a special focus on the potential utility of N-(3-Piperidyl)methanesulfonamide. We will explore the structure-activity relationships (SAR) that govern the interaction of piperidine derivatives with nAChR subtypes, provide detailed experimental protocols for their evaluation, and present a comparative analysis to inform rational drug design.
The Privileged Piperidine Scaffold in nAChR Modulation
The six-membered saturated heterocycle of piperidine offers a unique combination of features that make it a "privileged scaffold" in drug discovery.[2][3] Its chair conformation provides a three-dimensional framework that can orient substituents in well-defined spatial arrangements, crucial for precise interactions with the complex topography of receptor binding sites.[4][5] The basic nitrogen atom of the piperidine ring is often a key pharmacophoric element, capable of forming critical ionic bonds or hydrogen bonds with acidic residues within the nAChR binding pocket. Furthermore, the lipophilicity of the piperidine ring can be fine-tuned through substitution to optimize blood-brain barrier penetration, a critical parameter for CNS-acting drugs.[3]
This compound: A Building Block of Interest
This compound (C₆H₁₄N₂O₂S) is a piperidine derivative that introduces a methanesulfonamide group at the 3-position of the piperidine ring. This functional group offers several potential advantages in the design of nAChR modulators. The sulfonamide moiety is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and to influence the physicochemical properties of a molecule, such as its acidity and solubility.[6][7][8]
The placement of the methanesulfonamide group at the 3-position is of particular interest. In many known nAChR ligands, the 3-position of the piperidine ring is a key site for substitution, often bearing a group that can interact with specific residues in the receptor binding site. For instance, in analogues of the potent nAChR agonist epibatidine, substitutions at the 3'-position of the pyridyl ring, which is analogous to the 3-position of a piperidine ring in simpler scaffolds, have been shown to significantly modulate affinity and selectivity for different nAChR subtypes.[9][10]
While direct experimental data on the nAChR activity of this compound is not extensively available in the public domain, its structure invites speculation on its potential as a bioisosteric replacement for other functional groups commonly found at this position, such as an amino or hydroxyl group. Bioisosteric replacement is a powerful strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.[11][12] The methanesulfonamide group could offer a different electronic and steric profile compared to a simple amine, potentially leading to novel interactions with the receptor and improved selectivity for specific nAChR subtypes.
Comparative Analysis of Piperidine Building Blocks
The choice of a piperidine building block is a critical decision in the synthesis of a potential nAChR modulator. The following table provides a comparative overview of this compound and other commonly used piperidine building blocks.
| Building Block | Key Structural Feature | Potential Role in nAChR Modulation | Considerations for Drug Design |
| This compound | Methanesulfonamide at C3 | Potential hydrogen bond donor/acceptor. May influence selectivity through specific interactions. Can act as a bioisostere for amino or hydroxyl groups. | The sulfonamide group can impact CNS penetration; capping the sulfonamide nitrogen may enhance brain-to-blood ratio.[13][14] |
| 3-Aminopiperidine | Primary amine at C3 | A common pharmacophoric element in nAChR ligands, often involved in key hydrogen bonding interactions. | Can exhibit poor oral absorption due to low membrane permeability.[11] |
| 3-Hydroxypiperidine | Hydroxyl group at C3 | Can act as a hydrogen bond donor and acceptor, contributing to binding affinity. | Generally well-tolerated, but can be a site for metabolism. |
| Piperidine-4-carboxylic acid | Carboxylic acid at C4 | Provides a handle for further derivatization to introduce larger substituents that can probe deeper into the binding pocket. | The acidic nature may limit blood-brain barrier penetration unless masked or converted to a neutral functional group. |
| N-Methyl-4-piperidone | Ketone at C4, N-methylation | The ketone can be used as a synthetic handle for further modifications. N-methylation can influence basicity and steric interactions. | The N-methyl group can impact selectivity for different nAChR subtypes. |
| 1-Boc-piperidine-3-carboxylic acid | Protected nitrogen, carboxylic acid at C3 | The Boc protecting group allows for selective reactions at other positions before deprotection and N-functionalization. | Requires an additional deprotection step in the synthetic route. |
Structure-Activity Relationships (SAR) of Piperidine Derivatives at nAChRs
The biological activity of piperidine-based nAChR modulators is highly dependent on the nature and position of substituents on the piperidine ring. Key SAR principles include:
-
Substitution at the 3-Position: As mentioned, the 3-position is critical for modulating affinity and selectivity. The orientation of the substituent (axial vs. equatorial) can also play a significant role.
-
N-Substitution: The substituent on the piperidine nitrogen is another key determinant of activity. Small alkyl groups, such as a methyl group, are often found in potent nAChR agonists like nicotine. Larger or more complex substituents can shift the activity towards antagonism or allosteric modulation.
-
Ring Conformation: The rigid chair conformation of the piperidine ring is thought to be important for pre-organizing the molecule for optimal binding to the receptor.[4]
-
Bioisosteric Replacements: Replacing the piperidine ring with other saturated heterocycles like pyrrolidine or azetidine can impact activity. For example, in some series of nAChR ligands, pyrrolidinyl compounds have shown enhanced affinity compared to their piperidine counterparts.[15]
Experimental Protocols for Evaluating nAChR Modulators
The characterization of novel piperidine-based nAChR modulators requires a suite of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro assays.
Protocol 1: Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific nAChR subtype by assessing its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Figure 1. Workflow for a typical radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for α4β2 nAChRs) or cultured cells expressing the nAChR subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand (e.g., [³H]epibatidine or [³H]cytisine) at a fixed concentration (typically at or below its Kd), and the membrane preparation.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrophysiology Assay
This assay directly measures the functional activity of a test compound on nAChRs by recording the ion currents that flow through the receptor channel upon activation.
Workflow for Electrophysiology Assay
Figure 2. Workflow for an electrophysiology assay.
Detailed Steps:
-
Cell Preparation:
-
Use Xenopus oocytes injected with cRNA encoding the desired nAChR subunits or a mammalian cell line (e.g., HEK293 or CHO) stably expressing the receptor subtype of interest.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular and extracellular recording solutions with appropriate ionic compositions.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell recording configuration by forming a gigaseal between the patch pipette and the cell membrane and then rupturing the membrane patch.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
Apply the test compound (agonist, antagonist, or modulator) to the cell using a perfusion system.
-
For agonists, apply at various concentrations to generate a dose-response curve.
-
For antagonists, pre-apply the antagonist for a set period before co-application with a fixed concentration of an agonist (e.g., the EC₅₀ concentration of acetylcholine).
-
For positive allosteric modulators (PAMs), co-apply the PAM with a low concentration of an agonist (e.g., the EC₂₀ concentration of acetylcholine).
-
-
Data Acquisition and Analysis:
-
Record the ion currents elicited by the application of the compounds.
-
Measure the peak current amplitude, rise time, and decay (desensitization) kinetics.
-
Plot the normalized current response as a function of the compound concentration to generate dose-response curves.
-
Fit the data to the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Conclusion: Strategic Selection of Piperidine Building Blocks
The piperidine scaffold is a highly versatile and valuable building block in the design of nAChR modulators. The choice of substitution on the piperidine ring, particularly at the 3-position and on the nitrogen atom, is critical for achieving high affinity and selectivity for specific nAChR subtypes. While this compound is a commercially available building block with intriguing potential due to its methanesulfonamide moiety, further experimental evaluation is required to fully understand its utility in nAChR drug discovery. By leveraging a deep understanding of SAR principles and employing robust experimental protocols, medicinal chemists can strategically select and modify piperidine building blocks to develop novel and effective therapeutics targeting nAChRs for a range of neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 8. Novel sulfenamides and sulfonamides based on pyridazinone and pyridazine scaffolds as CB1 receptor ligand antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors [iris.unica.it]
Comparative Efficacy of N-(3-Piperidyl)methanesulfonamide Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the efficacy of various N-(3-Piperidyl)methanesulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from diverse studies to offer insights into the structure-activity relationships (SAR) and therapeutic potential of this versatile chemical scaffold. We will delve into their efficacy across different biological targets, supported by experimental data and detailed protocols, to inform future drug design and development efforts.
Introduction: The Versatility of the Piperidine Sulfonamide Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] When functionalized with a methanesulfonamide group, the resulting this compound core offers a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic tractability. This has led to the exploration of its derivatives for a multitude of therapeutic applications, from enzyme inhibition to receptor modulation. This guide will focus on a comparative analysis of their efficacy, drawing upon published literature to highlight key structural modifications that influence biological activity.
Comparative Efficacy Analysis
The efficacy of this compound and related piperidine sulfonamide derivatives is highly dependent on the nature and position of substituents on both the piperidine and the sulfonamide moieties. Below, we compare the performance of these derivatives across several key therapeutic areas.
Enzyme Inhibition
The sulfonamide group is a well-established zinc-binding group, making these derivatives potent inhibitors of various metalloenzymes. Furthermore, the piperidine scaffold allows for diverse substitutions to achieve selectivity and potency against other enzyme classes.
| Derivative Class | Target Enzyme | Key Structural Features | IC50/Ki (nM) | Reference |
| Pyrimidine-Substituted Heptenoates | HMG-CoA Reductase | N-methyl-N-methanesulfonylaminopyrimidinyl group | 11 | [2] |
| Arylsulfonamides | ADAMTS7 | N-benzamido-piperidinyl substituent | Varies (SAR study) | [3] |
| Phenylsulfonamides | Acetylcholinesterase (AChE) | N-ethyl substitution on sulfonamide | Varies | [4] |
| Phenylsulfonamides | Butyrylcholinesterase (BChE) | Unsubstituted sulfonamide NH | Varies | [4] |
| Pyridine-3-Sulfonamides | Carbonic Anhydrase (hCA) II | Aliphatic lipophilic substituents on triazole ring | 1018 (mean Ki) | [5] |
| Pyridine-3-Sulfonamides | Carbonic Anhydrase (hCA) IX | Aliphatic lipophilic substituents on triazole ring | 2502 (mean Ki) | [5] |
| Pyridine-3-Sulfonamides | Carbonic Anhydrase (hCA) XII | Aliphatic lipophilic substituents on triazole ring | 91 | [5] |
| N-amido-phenylsulfonamides | mPGES-1 | N-carboxy-phenylsulfonamide replacement with N-amido-phenylsulfonamide | 240 | [6] |
Expert Insights: The data clearly indicates that the this compound scaffold is highly adaptable. For instance, in the case of HMG-CoA reductase inhibitors, the incorporation of a pyrimidine ring with a methanesulfonamide substituent led to a potent derivative, S-4522, which was approximately four times more potent than lovastatin in vitro.[2] In the context of cholinesterase inhibition, structure-activity relationship studies revealed that N-ethyl substitution on the sulfonamide nitrogen retarded inhibitory potential, suggesting that the unsubstituted sulfonamide is crucial for activity.[4] For carbonic anhydrase inhibition, lipophilic aliphatic substituents on a triazole-modified pyridine sulfonamide scaffold were shown to be more effective than bulky aromatic groups.[5]
Antimicrobial and Antiproliferative Activity
Derivatives of the piperidine sulfonamide core have also demonstrated significant potential in combating microbial infections and cancer.
| Derivative Class | Activity Type | Target Organism/Cell Line | Key Structural Features | MIC/IC50 | Reference |
| Sulfonyl Piperidine Carboxamides | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi | Varies based on sulfonyl chloride substituent | Moderate to good | [7] |
| β-Phenylalanine Derivatives | Antiproliferative | A549 human lung adenocarcinoma | N-[3-(3,5-dimethyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropyl]-4-methylbenzenesulfonamide | Not Specified | [8] |
| Sulfonamide Methoxypyridine Derivatives | Antiproliferative | MCF-7, HCT-116 | 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide | Varies | [9] |
| N-pyridinyl ureidobenzenesulfonates | Antiproliferative | MOLM-13, THP-1, HL-60 (AML cells) | Hydrochloride salts for improved solubility | Submicromolar to low micromolar | [10] |
Expert Insights: The antimicrobial activity of sulfonyl piperidine carboxamides highlights the broad applicability of this scaffold.[7] In the realm of anticancer research, β-phenylalanine derivatives incorporating a sulfonamide moiety have shown promise against lung cancer cells.[8] Furthermore, sulfonamide methoxypyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors, demonstrating the potential for developing targeted cancer therapies.[9] The development of water-soluble N-pyridinyl ureidobenzenesulfonates as DHODH inhibitors for AML showcases how strategic modifications can overcome physicochemical limitations like poor solubility while maintaining potent biological activity.[10]
Experimental Methodologies: A Closer Look
To ensure scientific integrity, it is crucial to understand the experimental designs that generated the comparative data. Below are representative protocols for key assays.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory potential of this compound derivatives against a target enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human enzyme is diluted to a working concentration in the appropriate assay buffer. The substrate is also prepared in the assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration-response curve.
-
Assay Reaction: The reaction is initiated by adding the substrate to a mixture of the enzyme and the test compound in a 96-well plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The reaction product is quantified using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.
General Pharmacophore Model
This model highlights the key structural features generally required for the biological activity of piperidine sulfonamide derivatives.
Caption: A general pharmacophore model for this compound derivatives.
Experimental Workflow for Efficacy Evaluation
This workflow outlines the typical steps involved in assessing the efficacy of a novel derivative.
Caption: A typical experimental workflow for evaluating the efficacy of novel derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The comparative analysis presented in this guide underscores the critical role of systematic structural modifications in tuning the pharmacological properties of these derivatives. Future research should focus on leveraging computational modeling to predict the binding modes and affinities of novel derivatives, thereby accelerating the discovery of new therapeutic agents. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be essential for their successful translation into clinical candidates.
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Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]
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Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. [Link]
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Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]
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Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Validating the Biological Activity of Compounds Synthesized from N-(3-Piperidyl)methanesulfonamide: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring and the methanesulfonamide group are privileged scaffolds, frequently incorporated into a multitude of clinically successful drugs.[1] Their combination in the starting material, N-(3-Piperidyl)methanesulfonamide, presents a compelling foundation for the synthesis of novel compounds with diverse therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of compounds derived from this versatile starting material. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide hit-to-lead optimization.
The Rationale: Why this compound Derivatives?
The this compound scaffold combines the structural features of two pharmacologically significant moieties. The piperidine ring, a saturated heterocycle, is a common feature in drugs targeting the central nervous system (CNS) and other biological systems.[1] Its conformational flexibility allows for optimal binding to a variety of protein targets. The methanesulfonamide group is a bioisostere for carboxylic acids and other functional groups, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with target proteins.[2] The strategic derivatization of the piperidine nitrogen and other positions on the ring allows for the exploration of a vast chemical space, paving the way for the discovery of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.
A Roadmap for Biological Validation
The validation of biological activity for a new chemical entity is a multi-step process that begins with broad, high-throughput screening and progresses to more specific, mechanistic studies. This guide will focus on three key areas of biological activity that are frequently associated with piperidine and sulfonamide-containing compounds: anticancer activity, protein kinase inhibition, and G-protein coupled receptor (GPCR) modulation.
}
Caption: Workflow for validating the biological activity of this compound derivatives.Part 1: Assessing Anticancer Activity
The sulfonamide moiety is a well-established pharmacophore in a number of anticancer drugs.[3] Derivatives of this compound can be readily screened for their potential as anticancer agents using a variety of in vitro cell-based assays.
Experimental Protocol: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data: Anticancer Activity of Hypothetical Derivatives
| Compound | Modification | Cell Line | IC50 (µM) |
| Derivative A | N-Benzylation | MCF-7 | 15.2 |
| Derivative B | N-Acylation with 4-chlorobenzoyl chloride | MCF-7 | 8.5 |
| Derivative C | N-Sulfonylation with dansyl chloride | MCF-7 | 22.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
| Derivative A | N-Benzylation | A549 | 25.6 |
| Derivative B | N-Acylation with 4-chlorobenzoyl chloride | A549 | 12.3 |
| Derivative C | N-Sulfonylation with dansyl chloride | A549 | 30.4 |
| Cisplatin | (Positive Control) | A549 | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Investigating Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The piperidine and sulfonamide moieties are present in numerous approved protein kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant protein kinase (e.g., PI3K, AKT, mTOR)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized compounds
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.
-
Add the synthesized compounds at various concentrations. Include a vehicle control and a known kinase inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
}
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.Comparative Data: Kinase Inhibition Profile of Hypothetical Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Derivative D | PI3Kα | 75 |
| Derivative E | AKT1 | 150 |
| Derivative F | mTOR | 25 |
| GDC-0941 | (PI3K Inhibitor Control) | PI3Kα |
| MK-2206 | (AKT Inhibitor Control) | AKT1 |
| Rapamycin | (mTOR Inhibitor Control) | mTOR |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Exploring GPCR Modulation
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[5][6] Piperidine-containing compounds are well-represented among GPCR modulators.
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on its binding affinity.
Materials:
-
Cell membranes expressing the target GPCR (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor)
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)
-
Synthesized compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the synthesized compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki (inhibitory constant) value for each compound.
Comparative Data: GPCR Binding Affinity of Hypothetical Derivatives
| Compound | Target GPCR | Ki (nM) |
| Derivative G | Dopamine D2 | 120 |
| Derivative H | Serotonin 5-HT2A | 55 |
| Derivative I | Muscarinic M1 | 250 |
| Haloperidol | (D2 Antagonist Control) | Dopamine D2 |
| Ketanserin | (5-HT2A Antagonist Control) | Serotonin 5-HT2A |
| Pirenzepine | (M1 Antagonist Control) | Muscarinic M1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives allows for the systematic exploration of structure-activity relationships, a critical step in the drug discovery process. The experimental protocols and comparative data presented in this guide provide a robust framework for validating the biological activity of these compounds in the key areas of oncology, kinase inhibition, and GPCR modulation.
Further characterization of lead compounds should include more in-depth mechanistic studies, such as Western blotting to analyze downstream signaling pathways, and in vivo efficacy and toxicity studies in relevant animal models. By following a logical and scientifically rigorous validation process, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. PubMed. [Link]
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PIM kinase inhibitors: an updated patent review (2016-present). PubMed. [Link]
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Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
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GPCR-radioligand binding assays. PubMed. [Link]
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Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. [Link]
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Clonogenic Assay: Adherent Cells. PMC. [Link]
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Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum. [Link]
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Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]
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comparing the in vitro and in vivo stability of N-(3-Piperidyl)methanesulfonamide analogs
An In-Depth Technical Guide to Comparing the In Vitro and In Vivo Stability of N-(3-Piperidyl)methanesulfonamide Analogs
Introduction: The Critical Role of Stability in Drug Discovery
In the journey of drug discovery and development, the metabolic stability of a compound is a paramount parameter that dictates its ultimate success.[1] A candidate molecule with promising pharmacological activity can fail if it is metabolized too quickly, preventing it from reaching therapeutic concentrations in the body, or too slowly, leading to potential toxicity from prolonged exposure.[2] Therefore, a thorough evaluation of a compound's susceptibility to biotransformation is essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[2][3]
The this compound scaffold is a versatile chemical structure utilized in medicinal chemistry for its potential to interact with various biological targets.[4] As researchers develop analogs of this core structure to enhance potency and selectivity, understanding how structural modifications impact stability becomes a critical exercise. This guide provides a comparative overview of the essential in vitro and in vivo methodologies used to assess the stability of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical approach to stability profiling.
Part 1: Early Assessment with In Vitro Stability Assays
In vitro stability assays are the frontline tools in drug discovery for rapidly assessing metabolic liabilities.[5] They provide an early, high-throughput method to rank-order compounds, guiding structure-activity relationship (SAR) and structure-stability relationship (SSR) studies long before committing to resource-intensive animal studies.[3] The primary goal is to measure the intrinsic clearance (Clint) of a compound—its inherent rate of metabolism by enzymes.[2]
Methodology 1: The Liver Microsomal Stability Assay
The liver is the body's primary metabolic powerhouse, and the majority of drug metabolism is carried out by cytochrome P450 (CYP) enzymes located within the endoplasmic reticulum.[6] Liver microsomes are subcellular fractions isolated from liver tissue that are enriched with these Phase I metabolic enzymes.[5][6] This assay is a cost-effective and reproducible first-pass screen for CYP-mediated metabolism.[6][]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of the most common drug-metabolizing enzymes (CYPs) in a simplified system.[6]
-
Why NADPH? The activity of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which initiates the metabolic reaction.[6] Including a control incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability.
-
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry offers the high sensitivity and specificity required to quantify the disappearance of the parent compound from a complex biological matrix over time.[3]
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[8]
-
Prepare an NADPH-regenerating system solution containing NADPH, magnesium chloride, and other necessary enzymes like glucose-6-phosphate dehydrogenase.[9]
-
Prepare stock solutions of the this compound analogs (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 125 µM in acetonitrile).[9]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[6]
-
Add the test compound analog to the wells to achieve a final concentration of 1 µM.[8]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Incubate the plate at 37°C with shaking.[9]
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), collect an aliquot from the incubation mixture.[6]
-
Immediately terminate the reaction by adding a multiple-volume excess of cold acetonitrile containing an internal standard.[9] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.[6]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (Clint): Calculated from the elimination rate constant, normalized to the amount of microsomal protein used (µL/min/mg protein).[9]
Caption: Workflow for the in vitro liver microsomal stability assay.
Methodology 2: Hepatocyte Stability Assay
For a more comprehensive metabolic picture, primary hepatocytes are used.[3] Unlike microsomes, hepatocytes are intact cells containing both Phase I and Phase II (conjugative) enzymes, as well as the necessary cofactors, providing a more physiologically relevant system.[5][]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They assess a broader range of metabolic pathways (Phase I and II) and can account for cellular uptake processes.[5]
-
Why Suspension or Plated? Suspended hepatocytes are common for short-term clearance studies, while plated hepatocytes can be used for longer-term experiments, including metabolite identification.
The protocol is similar to the microsomal assay but does not require the addition of an external NADPH system, as the intact cells contain all necessary components.[]
Comparative In Vitro Stability Data (Hypothetical)
| Analog ID | Modification | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) |
| Parent-01 | Unsubstituted | 45 | 15.4 | 38 |
| Analog-02 | 4-Fluoro on Piperidyl | > 60 | < 5.0 | > 60 |
| Analog-03 | N-Methyl on Piperidyl | 12 | 57.8 | 10 |
| Analog-04 | Methoxy on Phenyl | 25 | 27.7 | 21 |
From this hypothetical data, one would conclude that the N-Methyl substitution (Analog-03) creates a metabolic "hotspot," significantly decreasing stability. Conversely, the 4-Fluoro substitution (Analog-02) appears to block a site of metabolism, dramatically improving stability.
Part 2: Confirmation with In Vivo Pharmacokinetic Studies
While in vitro assays are predictive, in vivo studies are definitive. They reveal the true pharmacokinetic (PK) profile of a compound by measuring its concentration in the bloodstream of a living animal over time.[10] These studies integrate the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME).
Causality Behind Experimental Choices:
-
Why Animal Models? Small animal models like mice or rats provide a complete biological system to understand how a compound is handled in vivo.[11] The choice of species can be critical, as metabolic pathways can differ between species and humans.
-
Why Serial Sampling? Collecting multiple blood samples from the same animal over time reduces inter-animal variability and significantly decreases the number of animals required for a study, aligning with ethical principles.[10]
-
Why a Full PK Profile? Analyzing the full concentration-time curve allows for the calculation of key parameters like clearance, volume of distribution, bioavailability, and half-life, which collectively describe the compound's fate in the body.
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[12][13]
-
Animal Preparation and Dosing:
-
Acclimate animals (e.g., male C57BL/6 mice) to the facility.[13]
-
Fast animals overnight if oral administration is planned, to reduce variability in absorption.
-
Administer the this compound analog at a specific dose via the intended route (e.g., intravenous (IV) for direct clearance measurement, or oral (PO) for bioavailability).
-
-
Serial Blood Sampling:
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect small volumes of blood (~30 µL).[10]
-
Common collection sites include the submandibular (cheek) vein or saphenous vein for intermediate time points, and cardiac puncture for a terminal sample.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Bioanalysis:
A plot of plasma concentration versus time is generated. From this curve, essential PK parameters are derived:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time. This is the ultimate measure of in vivo stability and elimination.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Comparative In Vivo PK Data (Hypothetical, IV Dose)
| Analog ID | t½ (h) | CL (mL/min/kg) | AUC (ng*h/mL) |
| Parent-01 | 2.1 | 45 | 740 |
| Analog-02 | 5.8 | 15 | 2220 |
| Analog-03 | 0.4 | >150 | < 100 |
| Analog-04 | 1.5 | 65 | 512 |
The in vivo data strongly correlates with the in vitro findings. Analog-03, which was unstable in vitro, is cleared extremely rapidly in vivo, resulting in very low exposure (AUC). Analog-02, the most stable compound in vitro, shows a longer half-life, lower clearance, and significantly higher total exposure, making it a more promising candidate.
Part 3: Correlating Data and Understanding Structure-Stability Relationships (SSR)
The ultimate goal is to establish a clear link between chemical structure, in vitro stability, and in vivo pharmacokinetics. This is known as In Vitro-In Vivo Extrapolation (IVIVE). A good correlation builds confidence in the in vitro screening cascade and allows for more rational drug design.
Key Principles of SSR:
-
Identify Metabolic Hotspots: Pinpoint the specific atoms or functional groups on the molecule that are most susceptible to metabolism. In our example, the piperidyl nitrogen in Analog-03 was a likely hotspot for N-demethylation.
-
Block Metabolism: Introduce chemical modifications to protect these hotspots. The fluorine atom in Analog-02 is a common metabolic blocker, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage.[16]
-
Modulate Physicochemical Properties: Changes that affect a molecule's lipophilicity or electronic profile can alter how it binds to metabolic enzymes, thereby influencing its stability.[17]
Caption: Conceptual model of a structure-stability relationship.
Conclusion
The evaluation of in vitro and in vivo stability is a foundational component of modern drug discovery. The process is a logical progression from high-throughput in vitro screens, such as the microsomal stability assay, to more complex and physiologically relevant systems like hepatocytes, and finally to definitive in vivo pharmacokinetic studies in animal models. By systematically comparing analogs of the this compound scaffold, researchers can build a robust understanding of structure-stability relationships. This data-driven approach is indispensable for identifying metabolic liabilities early, guiding chemical modifications to enhance drug-like properties, and ultimately selecting candidates with the highest probability of success in clinical development.
References
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Merck Millipore. Metabolic Stability Assays. 5
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BOC Sciences. Metabolic Stability Testing | PK Optimization - Formulation.
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Eurofins Discovery. Metabolic Stability Services.
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. 3
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WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. 1
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Smolecule. Buy this compound | 944068-21-7. 4
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Mercell. metabolic stability in liver microsomes. 8
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Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. 6
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Celegence. Stability Assessments in Bioanalytical Method Validation. 18
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NIH. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. 19
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BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. 14
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 9
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NIH. Murine Pharmacokinetic Studies. 10
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. 20
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Navigating the Structure-Activity Landscape of N-(3-Piperidyl)methanesulfonamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(3-Piperidyl)methanesulfonamide derivatives, a scaffold of growing interest in medicinal chemistry. We will explore how modifications to this core structure influence activity against various biological targets, supported by comparative experimental data and detailed protocols.
The this compound core represents a versatile scaffold, with its derivatives showing promise in diverse therapeutic areas, including as antibacterial agents and kinase inhibitors. The piperidine ring offers a key anchoring point for various substituents, allowing for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. The methanesulfonamide group, a crucial pharmacophore, contributes to the molecule's hydrogen bonding capacity and overall electronic properties.[1]
Comparative Analysis of Antibacterial Activity
One area where this compound analogs have been explored is in the development of novel antibacterial agents. By mimicking aminoglycoside antibiotics that target the bacterial ribosome, derivatives of a related cis-3,5-diamino-piperidine scaffold have demonstrated potent inhibition of bacterial translation and growth.[1][2] The SAR studies on these mimetics provide valuable insights that can be extrapolated to the this compound core.
Key SAR Insights for Antibacterial Activity:
The general structure for the compared antibacterial diamino-piperidine derivatives is a central triazine core with piperidine-based "headpieces" attached. The structure-activity relationship is explored by varying these headpieces.
Table 1: Comparative Antibacterial Activity of Symmetric Diamino-piperidine Derivatives
| Compound | R1 and R2 Headpiece | Target | MIC (µg/mL) |
| 11 | cis-3,5-diamino-piperidine (DAP) | E. coli | 8 |
| 12 | cis-3,5-diamino-piperidine (DAP) | S. aureus | 4 |
| 13 | 3-amino-pyrrolidine | E. coli | 16 |
| 14 | 3-amino-pyrrolidine | S. aureus | 8 |
Data compiled from Zhou et al. (2007).[1]
The data clearly indicates that the cis-3,5-diamino-piperidine headpiece (compounds 11 and 12) confers greater potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to the 3-amino-pyrrolidine headpiece (compounds 13 and 14).[1] This highlights the importance of the specific stereochemistry and the six-membered ring of the piperidine moiety for optimal interaction with the ribosomal target.
Further studies on asymmetric derivatives, where one headpiece is DAP and the other is varied, have shown that even a single DAP unit can be sufficient for significant activity.[2] This suggests that for this compound derivatives, strategic substitution on the piperidine nitrogen could be a fruitful avenue for developing potent antibacterial agents.
Exploring Kinase Inhibition: A Focus on JNK
The piperidine scaffold is also a common feature in kinase inhibitors. While direct SAR studies on this compound derivatives as kinase inhibitors are limited in the public domain, valuable insights can be drawn from structurally related compounds, such as 4-(pyrazol-3-yl)-pyridines, which have been investigated as c-Jun N-terminal kinase (JNK) inhibitors.[3] JNKs are implicated in various neurodegenerative diseases, making them attractive therapeutic targets.[3]
Key SAR Insights for JNK Inhibition:
The SAR of the 4-(pyrazol-3-yl)-pyridine series reveals the importance of substitutions on both the pyrazole and pyridine rings for achieving high potency and selectivity.
Table 2: Comparative JNK3 Inhibition of 4-(Pyrazol-3-yl)-pyridine Derivatives
| Compound | Pyrazole Substituent (R1) | Pyridine Substituent (X) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | H | H | 0.63 | >20 |
| 2a | CH3 | H | 0.25 | >20 |
| 2b | H | Cl | 0.18 | >20 |
| 2c | CH3 | Cl | 0.09 | >20 |
Data compiled from Alam et al. (2007).[3]
The data demonstrates that substitution on both the pyrazole and pyridine rings can significantly enhance JNK3 inhibitory potency while maintaining selectivity over the related p38 kinase.[3] Specifically, a methyl group on the pyrazole (R1) and a chlorine atom on the pyridine ring (X) lead to a notable increase in activity.[3] These findings suggest that for this compound derivatives, incorporating substituted aromatic or heteroaromatic groups on the piperidine nitrogen could be a promising strategy for developing potent and selective kinase inhibitors.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for key assays.
Bacterial Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free translation system.
Step-by-Step Protocol:
-
Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable E. coli strain.
-
Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, a buffer containing essential salts and amino acids, and [35S]-methionine.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., a known translation inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).
-
Filtration: Collect the precipitated proteins on a glass fiber filter.
-
Washing: Wash the filters to remove unincorporated [35S]-methionine.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control.
JNK3 Inhibition Assay
This assay determines the in vitro potency of a compound against the JNK3 enzyme.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, add the JNK3 enzyme, a suitable kinase buffer, ATP, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a substrate, such as GST-c-Jun.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the level of substrate phosphorylation using a suitable method, such as an ELISA with a phospho-specific antibody or a Western blot.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the JNK3 activity.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The SAR insights gleaned from related compound series, particularly in the areas of antibacterial and kinase inhibition, provide a strong foundation for future drug discovery efforts. By systematically exploring substitutions on the piperidine ring and leveraging the inherent properties of the methanesulfonamide group, researchers can design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a practical guide for the biological evaluation of these promising compounds.
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Zhou, Y., Gregor, V. E., Ayida, B. K., Winters, G. C., Sun, Z., Murphy, D., ... & Wall, D. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(1), 1-6. [Link]
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comparative efficacy of N-(3-Piperidyl)methanesulfonamide-based compounds in Parkinson's disease models
An In-Depth Technical Guide to the Comparative Efficacy of Novel Sulfonamide and Piperidine-Containing Compounds in Preclinical Models of Parkinson's Disease
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of emerging sulfonamide and piperidine-containing compounds that have demonstrated neuroprotective potential in preclinical models of Parkinson's disease. While the initial focus was on the specific scaffold of N-(3-Piperidyl)methanesulfonamide, the available literature points towards broader, related chemical classes showing promise. This guide, therefore, synthesizes the current understanding of these emerging chemotypes, offering insights into their mechanisms of action and comparative efficacy.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Current therapies primarily offer symptomatic relief, creating a pressing need for novel neuroprotective agents that can slow or halt disease progression.[2] The sulfonamide and piperidine moieties are privileged scaffolds in medicinal chemistry, known for their diverse biological activities and presence in numerous approved drugs. Their exploration in the context of neurodegenerative diseases is driven by their potential to modulate key pathological pathways, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and protein aggregation.[3][4][5] This guide delves into the preclinical evidence for several classes of sulfonamide and piperidine-containing compounds, comparing their efficacy in established in vitro and in vivo models of Parkinson's disease.
Comparative Efficacy of Sulfonamide-Based Compounds in an In Vitro 6-OHDA Model
The 6-hydroxydopamine (6-OHDA) model is a widely used in vitro paradigm to screen for neuroprotective compounds. 6-OHDA is a neurotoxin that selectively enters dopaminergic neurons and induces oxidative stress and mitochondrial dysfunction, mimicking key aspects of Parkinson's disease pathology.[3]
Thiazole Sulfonamides and Bis-Sulfonamides: Sirtuin 1 (SIRT1) Activators
Recent studies have highlighted the neuroprotective potential of novel thiazole sulfonamides and bis-sulfonamide derivatives in the 6-OHDA-induced model of neuronal damage in human SH-SY5Y neuroblastoma cells.[3][6][7] A key mechanism underlying their protective effects appears to be the activation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase involved in cellular stress resistance and longevity.[3][6][7]
| Compound Class | Key Findings in 6-OHDA Model (SH-SY5Y cells) | Proposed Mechanism of Action | Reference |
| Thiazole Sulfonamides | - Significantly improved cell viability.- Reduced lactate dehydrogenase (LDH) leakage.- Prevented mitochondrial dysfunction.- Mitigated intracellular oxidative stress. | Activation of SIRT1 | [6][8] |
| Bis-Sulfonamides | - Restored cell viability.- Protected against mitochondrial membrane dysfunction.- Decreased LDH activity.- Reduced intracellular oxidative stress. | Activation of SIRT1 | [3][7] |
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media until they reach approximately 80% confluence.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test sulfonamide compounds (e.g., 5 µM) for a specified period (e.g., 3 hours).[3][7]
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the cell culture medium at a final concentration of 100 µM to induce neuronal damage.[3][6]
-
Incubation: The cells are incubated for an additional 24 hours.
-
Assessment of Cell Viability (MTT Assay): The MTT assay is performed to quantify the number of viable cells.
-
Measurement of Cytotoxicity (LDH Assay): The culture medium is collected to measure the activity of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[3][6][8]
-
Evaluation of Mitochondrial Function: Mitochondrial membrane potential can be assessed using fluorescent dyes like Rhodamine-123.
-
Quantification of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using probes such as DCFDA.
-
SIRT1 Activity Assay: Cell lysates are collected to determine the enzymatic activity of SIRT1.[3][7]
Caption: Workflow for assessing the neuroprotective effects of sulfonamide compounds in a 6-OHDA in vitro model.
Arylpiperazine-Sulfonamides: Multi-target Neuroprotection
Another class of sulfonamides, the arylpiperazine-sulphonamides, has demonstrated neuroprotective properties in in vitro models of Parkinson's disease that target different pathogenic mechanisms.[4]
| Compound | Neurotoxin Model (SH-SY5Y cells) | Improvement in Cell Viability | Reference |
| 4206 | MPP+ | 58.25% (p<0.05) | [4] |
| 4207 | MPP+ | 78.95% (p<0.001) | [4] |
| 4298 | MPP+ | 75.25% (p<0.01) | [4] |
| 4133 | MPP+ | 82.55% (p<0.001) | [4] |
| 4207 | Lactacystin | 99% (p<0.01) | [4] |
| 4133 | Lactacystin | 80% (p<0.01) | [4] |
These findings are significant as they suggest that arylpiperazine-sulphonamides can counteract neuronal death induced by both mitochondrial dysfunction (MPP+ model) and impaired protein clearance (lactacystin model), two key pathological features of Parkinson's disease.[4]
Efficacy of Piperidine-Containing Compounds in an In Vivo MPTP Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model that recapitulates many of the pathological and behavioral features of Parkinson's disease, including the loss of dopaminergic neurons and motor deficits.[9]
Piperine: A Natural Piperidine Alkaloid with Neuroprotective Effects
Piperine, the main alkaloid from black pepper, contains a piperidine moiety and has shown significant neuroprotective effects in the MPTP-induced mouse model of Parkinson's disease.[9]
-
Behavioral Improvements: Piperine treatment attenuated MPTP-induced deficits in motor coordination as assessed by the rotarod test and improved cognitive function in the Morris water maze.[9]
-
Neuroprotection: Piperine prevented the MPTP-induced loss of tyrosine hydroxylase-positive (dopaminergic) neurons in the substantia nigra.[9]
-
Anti-inflammatory Effects: Treatment with piperine reduced the number of activated microglia and the expression of the pro-inflammatory cytokine IL-1β.[9]
-
Antioxidant Activity: Piperine mitigated oxidative stress following MPTP treatment.[9]
-
Anti-apoptotic Effects: Piperine helped maintain the balance of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[9]
-
Animal Model: Male mice are used for the study.
-
MPTP Administration: Mice receive daily intraperitoneal injections of MPTP (e.g., 30 mg/kg) for a defined period (e.g., 7 days) to induce Parkinsonian pathology.[9]
-
Compound Treatment: Piperine (e.g., 10 mg/kg) is administered orally for a period that includes pre-treatment before MPTP injections and continued treatment during the neurotoxin administration.[9]
-
Behavioral Analysis: Motor coordination is assessed using the rotarod test, and cognitive function is evaluated with the Morris water maze.[9]
-
Histological and Immunohistochemical Analysis: After the treatment period, brain tissue is collected for histological examination. Immunohistochemistry is used to quantify the number of tyrosine hydroxylase-positive neurons in the substantia nigra and to assess microglial activation.
-
Biochemical Analysis: Brain homogenates are used to measure markers of oxidative stress, levels of inflammatory cytokines (e.g., IL-1β), and the expression of apoptotic proteins (e.g., Bax and Bcl-2).
Caption: Proposed mechanisms of neuroprotection by piperine in the MPTP model of Parkinson's disease.
Synthesis and Future Directions
The preclinical data presented in this guide highlight the therapeutic potential of novel sulfonamide and piperidine-containing compounds for Parkinson's disease. While direct comparative studies between these different chemical classes are lacking, some key insights emerge:
-
Sulfonamide-based compounds , particularly thiazole and bis-sulfonamides, show promise as neuroprotective agents in vitro, with a potential mechanism involving the activation of the SIRT1 pathway.[3][6][7] Their ability to mitigate oxidative stress and mitochondrial dysfunction makes them attractive candidates for further investigation.
-
Arylpiperazine-sulphonamides demonstrate a multi-target potential by protecting against both mitochondrial dysfunction and impaired protein clearance, suggesting a broader therapeutic window.[4]
-
Piperine , a natural product containing a piperidine moiety, has shown efficacy in an in vivo model of Parkinson's disease, demonstrating behavioral improvements and neuroprotection through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[9]
Future research should focus on lead optimization of the most promising sulfonamide scaffolds to improve their potency and pharmacokinetic properties for in vivo studies. Head-to-head comparisons of these different classes of compounds in standardized preclinical models will be crucial to identify the most promising candidates for clinical development. Furthermore, elucidating the precise molecular targets and downstream signaling pathways will be essential for the rational design of next-generation neuroprotective therapies for Parkinson's disease.
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Advances. [Link]
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Jantarat, N., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Molecular Neuroscience, 15, 890838. [Link]
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Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. (2022). Mahidol University. [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (n.d.). ResearchGate. [Link]
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Stealth BioTherapeutics. (2021). Promising pre-clinical data announced for Parkinson's drug. Drug Target Review. [Link]
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Merghany, R. M., et al. (2025). A comprehensive review of natural compounds and their structure–activity relationship in Parkinson's disease: exploring potential mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(3), 2229–2258. [Link]
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A series of new sulfonamide derivatives... (n.d.). RSC Publishing. [Link]
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A comprehensive review of natural compounds and their structure-activity relationship in Parkinson's disease: exploring potential mechanisms. (2024). PubMed. [Link]
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Medvedeva, N. V., et al. (1998). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Toksikologicheskii Vestnik, (6), 2-8. [Link]
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Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides with cholinesterase inhibition, anti-b-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. (2020). ResearchGate. [Link]
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Merghany, R. M., et al. (2024). A comprehensive review of natural compounds and their structure–activity relationship in Parkinson's disease: exploring potential mechanisms. ResearchGate. [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]
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Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (n.d.). MDPI. [Link]
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A Preclinical Model for Parkinson's Disease Based on Transcriptional Gene Activation via KEAP1/NRF2 to Develop New Antioxidant Therapies. (2023). MDPI. [Link]
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Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. (n.d.). PubMed. [Link]
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Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. (n.d.). University of Hertfordshire Research Profiles. [Link]
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Poewe, W., et al. (2013). Therapy for Parkinson's Disease: What is in the Pipeline?. Current Neurology and Neuroscience Reports, 13(12), 409. [Link]
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New Parkinson's Treatments in the Clinical Trial Pipeline for 2024. (2023). American Parkinson Disease Association. [Link]
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Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). PubMed. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]
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Kumar, Y. C. S., et al. (2008). Effect of novel N-aryl sulfonamide substituted 3-morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer's dementia models. Bioorganic & Medicinal Chemistry, 16(9), 5157-5163. [Link]
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Ren, Y., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Basic & Clinical Pharmacology & Toxicology, 119(2), 165-173. [Link]
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Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases. (2017). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing CNS Penetration of Novel N-(3-Piperidyl)methanesulfonamide Derivatives
Introduction: Navigating the Final Frontier in Drug Delivery
The blood-brain barrier (BBB) represents one of the most formidable challenges in drug development, a highly selective gatekeeper that protects the central nervous system (CNS) but simultaneously excludes the vast majority of potential therapeutics.[1] For medicinal chemists working on scaffolds like N-(3-Piperidyl)methanesulfonamide, intended for neurological targets, quantifying and optimizing CNS penetration is not just a late-stage characterization step; it is the central pillar of a successful drug discovery campaign.[2]
The failure of drug candidates due to insufficient brain exposure remains a primary cause of attrition in CNS drug development pipelines.[1] Therefore, a robust, tiered, and mechanistically-driven approach to assessing CNS penetration is paramount. This guide provides an in-depth, experience-driven comparison of methodologies to evaluate molecules derived from the this compound scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and resource-efficient workflow from early-stage screening to in vivo confirmation. The ultimate goal is to build a comprehensive data package that enables confident decision-making and progression of compounds with the highest probability of therapeutic success.
The Physicochemical Compass: Predicting Brain Entry
Before embarking on costly and time-consuming experimental assays, a thorough analysis of a compound's physicochemical properties provides a critical predictive framework. The ability of a molecule to passively diffuse across the lipid-rich BBB is largely governed by a multiparameter balancing act.[3] For the this compound series, particular attention should be paid to the following attributes, as modifications to the piperidine ring or substitutions on the sulfonamide can dramatically alter the CNS penetration profile.
Key physicochemical properties for CNS drug candidates generally fall within specific ranges.[4] While not absolute rules, they serve as essential guidelines for medicinal chemists. For instance, the secondary sulfonamide group in the parent scaffold contributes significantly to its Polar Surface Area (PSA) and acidity, which can hinder passive diffusion.[5] Capping this sulfonamide can be a key strategy to enhance brain penetration.[5]
Table 1: Key Physicochemical Properties for Optimal CNS Penetration
| Parameter | Preferred Range for CNS Drugs | Rationale & Impact on this compound Scaffold |
| Molecular Weight (MW) | < 450 Da | Smaller molecules more readily diffuse across tight junctions. Modifications to the scaffold should be judicious to keep MW low.[4] |
| Topological Polar Surface Area (TPSA) | < 70 Ų | High TPSA correlates with poor membrane permeability due to the energy cost of desolvation. The sulfonamide is a major contributor.[4] |
| cLogP / cLogD at pH 7.4 | 1 - 4 | A measure of lipophilicity. Must be optimized in a "Goldilocks" zone: too low and the molecule won't enter the lipid membrane; too high and it may suffer from poor solubility, high plasma protein binding, or non-specific binding in the brain.[6][7] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Each hydrogen bond donor requires desolvation before membrane transit, an energetically expensive process. The secondary sulfonamide N-H is a key HBD.[4] |
| pKa (basic) | 7.5 - 10.5 | The piperidine nitrogen's basicity is critical. A basic pKa ensures a portion of the molecule is neutral at physiological pH (7.4), enabling membrane passage, while also allowing for salt formation and good aqueous solubility.[4] |
A Tiered Experimental Workflow for Assessing CNS Penetration
A tiered or cascaded approach is the most efficient method for evaluating a series of compounds, using high-throughput, cost-effective assays to filter molecules before committing to resource-intensive in vivo studies.[8][9] This workflow ensures that only the most promising candidates, with a validated potential for brain entry, advance.
Caption: A tiered workflow for CNS penetration assessment.
Detailed Experimental Protocols
Trustworthy data is built on robust and well-controlled experimental design. The following protocols represent gold-standard methodologies for generating the data required in our tiered workflow.
Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method that models passive diffusion across the BBB.[10] It is an excellent first-pass filter to eliminate compounds with poor intrinsic permeability.
Principle: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane), forming an artificial membrane that separates a donor well from an acceptor well. The compound's appearance in the acceptor well over time is used to calculate a permeability coefficient (Pe).
Step-by-Step Methodology:
-
Plate Preparation: Prepare the acceptor plate (96-well microplate) by adding buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.
-
Membrane Coating: Coat the filter of the donor plate with 5 µL of the brain lipid/dodecane solution.
-
Compound Addition: Add the test compounds (e.g., 10 mM in DMSO, diluted into buffer) to the donor wells. Include high-permeability (e.g., Diazepam) and low-permeability (e.g., Atenolol) controls in every plate to validate the assay run.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [C]acceptor / (Area * Time * [C]donor) Where [C] is concentration, Area is the filter area, and Time is the incubation time.
Tier 3 Protocol: In Vivo Brain Penetration in Rodents (Kp,uu Determination)
The definitive measure of a drug's ability to cross the BBB is the unbound brain-to-plasma concentration ratio (Kp,uu).[11] This parameter corrects for plasma and brain tissue binding, reflecting the true equilibrium of the pharmacologically active (unbound) drug between the two compartments.[11] A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active influx.[11] For most CNS programs, a Kp,uu > 0.3 is considered adequate.[4]
Principle: A compound is administered to a rodent (typically a mouse or rat). At a specific time point (ideally at or near steady-state), blood and brain tissue are collected. Total drug concentrations are measured in both matrices and then corrected by the unbound fractions (fu,plasma and fu,brain), which are determined in separate in vitro experiments.
Step-by-Step Methodology:
-
Dosing: Administer the compound to a cohort of rodents (n=3-4 per time point) via an appropriate route (e.g., intravenous for initial assessment or oral to mimic the intended clinical route).
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), anesthetize the animal and collect a blood sample via cardiac puncture into an anticoagulant tube. Immediately thereafter, perfuse the brain with saline to remove residual blood and then excise the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a specific volume of buffer to create a brain homogenate.
-
-
Bioanalysis: Extract the drug from plasma and brain homogenate samples (e.g., via protein precipitation or liquid-liquid extraction).[12] Quantify the total drug concentration in each matrix using a validated LC-MS/MS method.[13][14]
-
Unbound Fraction Determination: Determine the fraction unbound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculation:
-
Kp = [Total Drug]brain / [Total Drug]plasma
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
Comparative Analysis: A Case Study
To illustrate the application of this workflow, let's consider hypothetical data for two derivatives of this compound (Compound A and Compound B) compared against well-characterized benchmarks.
-
Compound A: A derivative where the sulfonamide nitrogen has been methylated ("capped") to remove the acidic proton.
-
Compound B: A derivative with a large, polar substituent added to the piperidine ring.
-
Diazepam: A high CNS penetration positive control.
-
Atenolol: A low CNS penetration negative control.
Table 2: Comparative CNS Penetration Data
| Compound | MW (Da) | TPSA (Ų) | cLogP | PAMPA Pe (10⁻⁶ cm/s) | P-gp Efflux Ratio | Kp,uu (rat) | CNS Penetration Class |
| Diazepam | 284.7 | 32.7 | 2.8 | 25.2 | 1.1 | 1.0 | High (Unrestricted) |
| Atenolol | 266.3 | 94.8 | 0.2 | 0.5 | 1.0 | 0.02 | Low (Restricted) |
| Compound A | 224.3 | 54.9 | 1.9 | 15.5 | 1.8 | 0.85 | High (Unrestricted) |
| Compound B | 358.4 | 105.2 | 0.8 | 1.2 | 6.5 | 0.05 | Low (Efflux Substrate) |
Analysis:
-
Compound A displays a physicochemical profile and experimental data highly consistent with a CNS-penetrant molecule. The lower TPSA and balanced cLogP translate into high passive permeability in the PAMPA assay.[5] The low P-gp efflux ratio and a Kp,uu near 1.0 confirm that it freely crosses the BBB via passive diffusion.[11]
-
Compound B , by contrast, is a textbook example of a non-penetrant molecule. The high MW and TPSA predict poor permeability, which is confirmed by the low PAMPA Pe value. Furthermore, the high P-gp efflux ratio indicates it is actively removed from the brain, resulting in a very low Kp,uu.[15]
Decision-Making Framework for Compound Progression
The data generated from this tiered assessment feeds directly into a decision-making framework. This logical tree helps guide the allocation of resources and prioritizes the synthesis of analogs with the highest chance of success.
Caption: A decision-making tree for CNS compound progression.
Conclusion
Assessing the CNS penetration of novel molecules, such as derivatives of this compound, is a complex but manageable challenge. By moving beyond a "one-size-fits-all" approach and adopting a tiered, hypothesis-driven workflow, research teams can make informed decisions efficiently. This guide emphasizes the synergy between predictive physicochemical profiling, high-throughput in vitro screening for passive permeability and efflux liability, and definitive in vivo validation. This integrated strategy not only de-risks CNS drug discovery programs but also accelerates the identification of candidates with the optimal brain exposure required to test a therapeutic hypothesis and ultimately benefit patients with neurological disorders.
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validation of analytical methods for N-(3-Piperidyl)methanesulfonamide intermediates
A Comparative Guide to the Validation of Analytical Methods for N-(3-Piperidyl)methanesulfonamide Intermediates
Introduction: The Criticality of Method Validation for Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is paramount. This compound and its related structures are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity, identity, and stability of these intermediates directly influence the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess their quality must be rigorously validated to ensure they are reliable, accurate, and fit for purpose.[1]
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound intermediates. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into making informed decisions for method selection and validation. Our approach is grounded in the principles of scientific integrity and adheres to global regulatory standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]
Part 1: Strategic Selection of the Core Analytical Technique
The first and most critical decision is choosing the appropriate analytical technology. The physicochemical properties of this compound—a polar, non-volatile molecule with a basic piperidine ring and an acidic sulfonamide group—steer our selection process.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)
The primary choice for analyzing pharmaceutical intermediates like this compound is overwhelmingly High-Performance Liquid Chromatography (HPLC) .[5] This is due to HPLC's suitability for non-volatile and thermally unstable compounds, which are common in pharmaceutical manufacturing.[6][7]
Gas Chromatography (GC) , conversely, is best suited for volatile and thermally stable compounds.[8][9] While the parent intermediate is not a prime candidate for GC without derivatization, GC excels in analyzing volatile impurities, such as residual solvents, which are critical quality attributes.[5][10]
The following decision-making workflow illustrates the selection process:
Part 2: A Deep Dive into HPLC Method Validation
Validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[11][12] We will follow the framework established by the ICH Q2(R2) guideline.[2][4][13]
The relationship between validation parameters is crucial for a holistic understanding of the method's performance.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][14] For intermediates, this is most effectively demonstrated through forced degradation studies .[15][16][17]
Experimental Protocol: Forced Degradation
-
Objective: To generate potential degradation products to prove the analytical method can separate them from the main analyte peak.
-
Procedure: Expose solutions of this compound (~1 mg/mL) to the following stress conditions.[15][17] Aim for 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Store the solid intermediate at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.[15]
-
-
Analysis: Analyze each stressed sample by the proposed HPLC method. The peak purity of the main analyte should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Linearity, Range, Accuracy, and Precision
These parameters collectively ensure the method produces results that are directly proportional to the concentration of the analyte over a specified range, with a high degree of exactness and consistency.[18]
Experimental Protocol: Validation Suite
-
Stock Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Linearity & Range:
-
Prepare a series of at least five concentrations from the stock solution, covering 50% to 150% of the expected working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for an assay).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of analyte into a placebo matrix, if applicable.[14]
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[11]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are critical for impurity analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18]
Experimental Protocol: LOD & LOQ Determination
-
Approach: Use the signal-to-noise (S/N) ratio method.
-
Procedure:
-
Determine the S/N ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters.[3] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol: Robustness Study
-
Procedure: Introduce small, deliberate variations to the HPLC method parameters one at a time.
-
Parameters to Vary:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Analysis: Analyze a system suitability solution and a standard sample under each varied condition and evaluate the impact on results like retention time, peak shape, and quantification.
Part 3: Comparative Data and Acceptance Criteria
Quantitative data from validation experiments should be clearly summarized. The following tables provide illustrative data for a hypothetical validated HPLC method for the assay of this compound.
Table 1: HPLC vs. GC - A Comparative Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Causality for this compound |
| Analyte Suitability | Non-volatile, polar, thermally unstable compounds.[5] | Volatile, thermally stable compounds.[9] | HPLC is superior. The intermediate is non-volatile and may degrade at high temperatures. |
| Primary Application | Assay, purity, stability testing, impurity profiling.[7] | Residual solvents, analysis of volatile impurities.[5] | HPLC is the primary choice for quality control. GC is a complementary technique for specific tests. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization for polar analytes; headspace for volatiles.[19] | HPLC offers simpler, more direct sample preparation. |
| Detection | UV-Vis, PDA, MS, Fluorescence. | FID, MS, ECD. | HPLC coupled with MS (LC-MS) provides excellent sensitivity and structural information for impurities.[8] |
Table 2: Illustrative HPLC Validation Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the analyte's retention time. Peak purity > 99.5%. | Passed. All degradant peaks were well-resolved from the main peak. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of nominal concentration.[11] | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.88% |
| LOQ (%RSD at LOQ) | ≤ 10.0% | 5.2% |
| Robustness | System suitability parameters met under all conditions. | Passed. No significant impact on results from minor variations. |
Conclusion: A Foundation for Quality
The validation of analytical methods is not merely a regulatory hurdle but a foundational scientific process that ensures the quality and consistency of pharmaceutical intermediates like this compound.[1] While HPLC stands out as the primary technique for assay and impurity profiling due to the compound's nature, GC remains a valuable tool for assessing volatile impurities. A well-structured validation plan, executed with scientific rigor and grounded in regulatory guidelines, provides the necessary confidence in the data used to make critical decisions throughout the drug development lifecycle.[20] Embracing a lifecycle approach to method management ensures that analytical procedures remain robust and reliable from development to commercialization.[20]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link][21]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link][4]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
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WebofPharma. (2025, December 30). GC vs. HPLC : Modern Analytical Chromatography. [Link][7]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(3-Piperidyl)methanesulfonamide-Derived Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-(3-Piperidyl)methanesulfonamide Scaffold and the Imperative of Selectivity
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse range of biologically active agents. Its structural features—a basic piperidine ring and a hydrogen-bond-donating sulfonamide group—make it a versatile framework for targeting various protein families, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[1][2][3] However, this versatility is a double-edged sword. The very features that enable potent on-target activity can also lead to unintended interactions with other structurally related proteins, a phenomenon known as cross-reactivity or off-target activity.
Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a cornerstone of preclinical drug development.[4] Unforeseen off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[4] Conversely, a well-characterized "polypharmacology" profile, where a drug intentionally interacts with multiple targets, can lead to enhanced therapeutic efficacy.[4][5][6] Therefore, a rigorous and systematic approach to profiling the selectivity of this compound-derived ligands is essential to de-risk development programs and unlock their full therapeutic potential.
This guide provides an in-depth comparison of key methodologies for assessing cross-reactivity, supported by detailed experimental protocols and data interpretation frameworks. We will explore both direct biochemical binding and cell-based functional assays, offering the causal insights needed to design, execute, and interpret these critical studies.
Strategic Framework for Cross-Reactivity Profiling
A robust profiling strategy is hierarchical. It begins with high-throughput screening against large, diverse panels to identify potential liabilities and progresses to more focused, functional assays to confirm and characterize the physiological relevance of any observed off-target hits.
Caption: A hierarchical workflow for comprehensive cross-reactivity profiling.
Part 1: Biochemical Assays for Direct Target Interaction
Biochemical assays measure the direct interaction between a ligand and a purified protein target (e.g., a receptor or enzyme) in isolation. They are ideal for broad screening due to their scalability and reproducibility, providing direct measurements of binding affinity (Ki) or enzymatic inhibition (IC50).
Radioligand Binding Assays for GPCR Targets
Radioligand binding assays are the gold standard for quantifying a compound's affinity for a receptor. The principle is based on competition: the test ligand's ability to displace a high-affinity radiolabeled ligand from the receptor is measured.
Expertise & Causality: This method directly measures binding to the target protein, independent of downstream signaling events, making it a pure assessment of affinity.[7] The choice of radioligand is critical; it must be specific and have a well-characterized Kd (dissociation constant) to enable accurate calculation of the test compound's Ki (inhibition constant).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The inclusion of divalent cations like Mg²⁺ can be crucial for maintaining optimal receptor conformation.
-
Membrane Preparation: Use cell membranes expressing the GPCR of interest. These can be commercially sourced or prepared in-house from transfected cell lines.
-
Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-dopamine for dopamine receptors) at a concentration close to its Kd value.
-
Test Ligand: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to create a concentration range spanning at least 3-4 orders of magnitude. The final DMSO concentration in the assay must be kept low (typically <1%) to avoid artifacts.
-
-
Assay Assembly (96-well plate format):
-
Add 25 µL of assay buffer to "Total Binding" wells.
-
Add 25 µL of a high concentration of a known, non-labeled competitor ligand to "Non-Specific Binding (NSB)" wells. This step is crucial to define the signal window.
-
Add 25 µL of the serially diluted test ligand to the experimental wells.
-
Add 25 µL of the radioligand working solution to all wells.
-
Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by harvesting the membranes onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Kinase Inhibition Assays
Given the prevalence of sulfonamides in kinase inhibitors, assessing activity across the kinome is essential. Radiometric assays that measure the phosphorylation of a substrate are a robust method for determining inhibitory potency.[5][8]
Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, and DTT. The specific ion requirements can vary between kinases.
-
Enzyme & Substrate: Prepare working solutions of the purified kinase enzyme and its corresponding peptide or protein substrate.
-
[γ-³³P]-ATP: Prepare a solution of radiolabeled ATP. Using ³³P instead of ³²P offers comparable sensitivity with improved safety and resolution.
-
Test Ligand: Prepare serial dilutions in DMSO as described previously.
-
-
Reaction Assembly:
-
In a 96-well plate, combine the test compound (or control, like Staurosporine), the specific kinase, and the substrate.[8]
-
Allow a brief pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.[8]
-
Incubate for a set time (e.g., 30-60 minutes) at 30°C. The reaction must be kept within the linear range to ensure accurate IC₅₀ determination.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a filter paper.
-
Wash the filter paper extensively to remove unreacted [γ-³³P]-ATP, leaving only the radiolabeled, phosphorylated substrate bound.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).[9]
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the output of such profiling, consider three hypothetical this compound derivatives (Ligand A, B, and C) designed as selective antagonists for Dopamine Receptor D3.
Table 1: Comparative GPCR Binding Affinity Profile (Ki, nM)
| Target | Ligand A (nM) | Ligand B (nM) | Ligand C (nM) |
| Dopamine D3 (Primary) | 5.2 | 8.1 | 15.6 |
| Dopamine D2 | 250 | 15 | >10,000 |
| Serotonin 5-HT1A | >10,000 | 5,500 | 85 |
| Sigma-1 Receptor | 1,200 | 980 | 950 |
Data is hypothetical for illustrative purposes.
Table 2: Comparative Kinase Inhibition Profile (% Inhibition @ 1 µM)
| Target Kinase | Ligand A (%) | Ligand B (%) | Ligand C (%) |
| CDK2 (Example) | 8 | 12 | 9 |
| ROCK1 | 5 | 95 | 11 |
| PIM1 | 11 | 7 | 88 |
| GSK3β | 4 | 6 | 5 |
Data is hypothetical for illustrative purposes.
Interpretation of Results:
-
Ligand A: Demonstrates excellent selectivity for the primary target (D3) over other screened GPCRs and kinases. The >48-fold selectivity over D2 suggests a low risk of D2-mediated side effects.
-
Ligand B: While potent at D3, it shows significant cross-reactivity with the D2 receptor (only ~2-fold selectivity). This "polypharmacology" could be therapeutically beneficial or a liability, requiring further investigation. It also potently inhibits ROCK1 kinase, an unexpected off-target hit that must be evaluated.
-
Ligand C: Shows poor selectivity, with significant affinity for the 5-HT1A receptor and potent inhibition of the PIM1 kinase. This compound would likely be deprioritized due to its promiscuous profile.
Part 2: Cell-Based Assays for Functional Characterization
While biochemical assays measure binding, they do not reveal the functional consequence (e.g., agonist, antagonist, inverse agonist). Cell-based assays are essential for understanding a ligand's activity in a more physiological context.[10][11]
GPCR Signaling Pathways and Functional Readouts
GPCRs signal through various intracellular pathways, primarily mediated by Gα subunits (Gs, Gi, Gq) or β-arrestins.[4] Profiling a ligand's effect on these pathways confirms its functional activity at both on- and off-targets.
Caption: Key GPCR signaling pathways measured in functional assays.
Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
This assay measures the modulation of cyclic AMP (cAMP), a key second messenger. It is commonly performed using competitive immunoassays (e.g., HTRF, AlphaLISA) or reporter gene formats.
-
Cell Culture: Plate cells expressing the target receptor in a suitable plate format (e.g., 96- or 384-well).
-
Compound Addition:
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test ligand for 15-30 minutes. This allows the antagonist to occupy the receptor.
-
Agonist Mode: Add serial dilutions of the test ligand directly.
-
-
Cell Stimulation:
-
Antagonist Mode: Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist (like Forskolin for Gs or a specific agonist for Gi) to all wells except the negative control.
-
Agonist Mode: No further stimulation is needed.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production/inhibition.
-
Cell Lysis and Detection:
-
Lyse the cells and add the detection reagents according to the specific assay kit manufacturer's instructions (e.g., HTRF reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubate to allow for the detection reaction to occur.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Analysis:
-
Antagonist Mode: Plot the signal against the antagonist concentration to determine the IC₅₀, from which the antagonist constant (Kb) can be calculated.
-
Agonist Mode: Plot the signal against the agonist concentration to determine the EC₅₀ and Emax.
-
Conclusion: Building a Self-Validating Pharmacological Profile
The cross-reactivity profiling of this compound-derived ligands is a multi-faceted process that requires a thoughtful combination of biochemical and cell-based methodologies. No single assay can tell the whole story. A self-validating system emerges when data from orthogonal assays converge. For instance, a Ki value from a binding assay should correlate well with a functional Kb from a cell-based assay. Discrepancies often point to interesting pharmacology, such as allosteric modulation or biased agonism.
By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and trustworthy selectivity profile for their compounds. This detailed understanding is paramount for making informed decisions, minimizing late-stage attrition, and ultimately accelerating the development of safer and more effective medicines.
References
- Benchchem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
- Smolecule. Buy this compound | 944068-21-7.
- Benchchem. A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- PubMed Central (PMC). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- ResearchGate. Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors.
- PubMed. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- PubMed Central (PMC). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
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PubMed. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[4][5]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Available at:
- PubMed Central (PMC). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners.
- PubMed Central (PMC). Advances in G Protein-Coupled Receptor High-throughput Screening.
- PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands.
- PubMed. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.
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- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(3-Piperidyl)methanesulfonamide
This document provides essential, procedural guidance for the safe and compliant disposal of N-(3-Piperidyl)methanesulfonamide (CAS No. 944068-21-7). As a compound utilized in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is structured to provide not just a sequence of steps, but the scientific and regulatory rationale behind them, ensuring a self-validating and trustworthy protocol.
Core Safety Principles & Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be accessible, a conservative approach is mandated by its chemical structure.[1][2] The molecule incorporates a piperidine ring, a class known for potential toxicity and corrosivity, and a sulfonamide group, which can contribute to environmental persistence.[3]
Based on aggregated GHS data, this compound should be treated as a hazardous substance.[4][5] All chemical products, especially those for research, should be handled with the assumption of "unknown hazards and toxicity."[2]
Table 1: Hazard Profile and Mitigation Strategies
| Hazard | GHS Classification & Description | Primary Mitigation Strategy |
| Acute Oral Toxicity | H302: Harmful if swallowed.[4][5] | Do not eat, drink, or smoke when using this product.[6] In case of ingestion, seek immediate medical attention. |
| Skin Irritation | H315: Causes skin irritation.[4][7] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. Wash hands thoroughly after handling.[1][5] |
| Eye Irritation | H319: Causes serious eye irritation.[4][7] | Wear safety goggles or a face shield.[1] If contact occurs, rinse cautiously with water for several minutes.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4][7] | All handling and waste consolidation must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
| Environmental Hazard | Potential for ecotoxicity based on its structural components (sulfonamide, piperidine).[3][8] | Do not discard down the drain or in general trash.[6][8] Must be disposed of as hazardous chemical waste to prevent environmental release.[9] |
Regulatory Imperatives: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[10][11]
-
EPA (RCRA): This framework regulates hazardous waste from "cradle-to-grave," meaning from the point of generation through transportation to final disposal.[10] this compound waste must be managed as hazardous waste to comply with these regulations.[12]
-
OSHA: The Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and disposal of hazardous chemicals.[11][13] This guide serves as a template for the disposal section of a compliant CHP.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol is designed to ensure a safe, compliant, and logically sound disposal process.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Before generating or handling waste, ensure you are wearing the appropriate PPE as detailed in Table 1. All operations that may generate dust or aerosols must be conducted within a chemical fume hood.[1]
Step 2: Waste Identification and Segregation
Properly identify and segregate all waste materials containing this compound. This is a critical step to prevent dangerous chemical reactions.[1][14] This waste stream includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing papers, gloves).
-
Spill cleanup materials.[15]
Causality: Segregation is crucial. This compound must be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1][7]
Step 3: Proper Containerization
-
Select an Approved Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1][15] The container must be in good condition, free of damage, and equipped with a secure, leak-proof screw-on cap.[16] Do not use repurposed food containers.[16]
-
Consolidate Waste:
-
Solid Waste: Place contaminated solids (gloves, weighing paper, etc.) directly into a designated solid hazardous waste container.
-
Liquid Waste: Pour solutions containing this compound into a designated liquid hazardous waste container.
-
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for vapor expansion and prevent spills.[16]
Step 4: Compliant Labeling
Accurate labeling is a legal requirement and essential for safety. The waste container label must include:
-
The words "Hazardous Waste." [17]
-
The full chemical name: "this compound" and the CAS number "944068-21-7." Do not use abbreviations or chemical formulas.[8][15]
-
For mixtures, list all constituents and their approximate percentages.[16]
-
Appropriate hazard pictograms (e.g., Irritant).[17]
-
The date when waste was first added to the container (accumulation start date).
Step 5: On-Site Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]
-
Secure Storage: Keep the container securely sealed when not in use. Store it away from heat sources and incompatible materials in a well-ventilated area.[18][19]
-
Regular Inspection: The SAA must be inspected weekly for any signs of leakage or container deterioration.[1][16]
Step 6: Final Disposal and Record Keeping
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Disposal Method: The standard and required disposal method for this type of organic chemical waste is high-temperature incineration at an EPA-approved facility.[8][14] This method ensures the complete destruction of the compound, preventing its release into the environment.
-
Documentation: Maintain a detailed log of the waste generated and its disposal date, in accordance with institutional policy and regulatory requirements.[15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Ventilate: Immediately clear the affected area and ensure the chemical fume hood is operating at maximum capacity.[15]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[15]
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it into a designated hazardous waste container and label it appropriately.[15]
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, and dispose of the cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visual Workflow and Data Summary
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Table 2: Chemical and Disposal Summary
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 944068-21-7[2] |
| Molecular Formula | C6H14N2O2S[4] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant.[4][5][7] |
| Waste Classification | Hazardous Waste (per EPA RCRA regulations)[10][12] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat.[1] |
| Handling Location | Certified Chemical Fume Hood.[1] |
| Prohibited Disposal | DO NOT dispose of in sanitary sewer or general trash.[6][8] |
| Required Disposal | High-Temperature Incineration via a licensed hazardous waste contractor.[8][14] |
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Navigating the Handling of N-(3-Piperidyl)methanesulfonamide: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
The effective and safe handling of chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE) and operational plans for N-(3-Piperidyl)methanesulfonamide, a compound utilized in various research applications.[1] As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only advance their scientific objectives but to do so with the highest degree of safety and confidence. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound from receipt to disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is classified with several key hazards that dictate the required level of personal protection.[1][2][3] Understanding these intrinsic properties is the first step in a robust safety protocol.
GHS Hazard Classifications:
| Hazard Statement | GHS Classification | Implication for Handling |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Prevention of ingestion through contaminated hands or surfaces.[1][2][3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Avoidance of direct skin contact is critical.[1][2][3] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Mandatory eye protection to prevent splashes or contact with airborne particles.[1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Use in a well-ventilated area and potential need for respiratory protection.[1][2][3][4] |
These classifications are not mere labels; they are directives that inform every aspect of the handling process. The potential for skin, eye, and respiratory irritation necessitates a multi-layered approach to PPE to create effective barriers against exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is a critical control measure. The following is a step-by-step guide to donning and the rationale for each piece of equipment when handling this compound.
Core PPE Ensemble
-
Gloves: Double gloving with powder-free nitrile or neoprene gloves is recommended.[5] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[5] This provides a secure barrier and minimizes the risk of skin exposure at the wrist. Gloves should be changed every hour or immediately if contamination is suspected.[5][6]
-
Eye Protection: Chemical safety goggles are mandatory to provide a seal around the eyes and protect against splashes and airborne particles.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[6][8]
-
Laboratory Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] This prevents contamination of personal clothing and skin. Cloth lab coats are not suitable as they can absorb chemical spills.[7]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4] If the potential for aerosolization exists and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6]
Workflow for Donning and Doffing PPE
To ensure the effectiveness of your PPE, a strict protocol for putting it on (donning) and taking it off (doffing) is essential to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves, when unpacking the chemical.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]
Handling and Use
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control for respiratory exposure.[4]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow your institution's established emergency procedures.
-
Do not allow the spilled material to enter drains or waterways.[4]
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Characterization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Dispose of waste in clearly labeled, sealed containers.
-
Regulatory Compliance: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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N-(piperidin-3-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 4343050 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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CAS 944068-21-7 | this compound | MFCD09810664. (n.d.). Hoffman Fine Chemicals. Retrieved January 5, 2026, from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC. Retrieved January 5, 2026, from [Link]
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Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 5, 2026, from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved January 5, 2026, from [Link]
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Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved January 5, 2026, from [Link]
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PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. Retrieved January 5, 2026, from [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 5, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
